2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O2S/c8-15(13,14)6-2-1-4(3-5(6)9)7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYJQRYWXHLCSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634296 | |
| Record name | 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177009-38-9 | |
| Record name | 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A-Technical-Guide-to-2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl-chloride
A Technical Guide to 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract: this compound is a highly versatile fluorinated building block crucial to medicinal chemistry and drug development. Its strategic importance lies in the unique physicochemical properties imparted by the fluorine and trifluoromethyl substituents, which can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profiles of bioactive molecules. This guide provides a comprehensive overview of the compound, including its chemical identity, synthesis, and characteristic reactivity. It further details its application as a key intermediate in the synthesis of sulfonamides, a privileged scaffold in pharmaceuticals. A validated experimental protocol for sulfonamide synthesis, along with safety and handling guidelines, is presented for researchers and drug development professionals.
Compound Identification and Physicochemical Properties
This compound is an aromatic sulfonyl chloride distinguished by ortho-fluoro and para-trifluoromethyl substituents. These groups create a unique electronic and steric environment that governs its reactivity and the properties of its derivatives.
CAS Number: 351003-47-7
Table 1: Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₇H₃ClF₄O₂S |
| Molecular Weight | 262.61 g/mol |
| Appearance | White to off-white solid or crystalline powder |
| Melting Point | 34-38 °C |
| Boiling Point | ~251 °C (Predicted)[1] |
| Solubility | Reacts with water. Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate). |
Synthesis and Mechanistic Considerations
The synthesis of aryl sulfonyl chlorides can be achieved through several established routes, most commonly via diazotization of an aniline precursor followed by a copper-catalyzed reaction with sulfur dioxide, or by direct chlorosulfonation of the corresponding arene. A patented method involves the chlorine oxidation of a 2-fluoro-6-trifluoromethyl-alkyl sulfophenyl precursor in a suitable solvent system.[2]
The general workflow for synthesizing an arylsulfonyl chloride from an aniline is a robust and widely applicable method in organic chemistry.[3]
Caption: General synthesis pathway from aniline to the target sulfonyl chloride.
The key to this synthesis is the controlled formation of the diazonium salt at low temperatures to prevent decomposition, followed by its reaction with sulfur dioxide in the presence of a copper catalyst. This sequence efficiently introduces the chlorosulfonyl group onto the aromatic ring.[3]
Core Reactivity and Applications in Drug Discovery
The utility of this compound stems from the high electrophilicity of the sulfur atom in the sulfonyl chloride group.[4] This makes it an excellent substrate for nucleophilic substitution reactions, most notably with primary and secondary amines to form stable sulfonamide linkages.[4][5][6][7]
The Role of Fluorine in Medicinal Chemistry: The incorporation of fluorine and trifluoromethyl groups is a cornerstone strategy in modern drug design.[8][9]
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug.[9]
-
Binding Affinity: The high electronegativity of fluorine can alter the pKa of nearby functional groups or participate in favorable electrostatic and hydrogen bonding interactions with protein targets, enhancing potency.[8][9]
-
Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance oral bioavailability.[8][9]
-
Conformational Control: The steric bulk of a trifluoromethyl group can lock a molecule into a specific, more active conformation.[8]
The sulfonamide functional group itself is a bioisostere of the amide bond but offers distinct advantages, including improved hydrolytic stability and an additional hydrogen bond acceptor.[10] This combination of a stable, versatile linker with powerful fluorine substituents makes this compound a valuable building block for creating drug candidates with optimized pharmacokinetic and pharmacodynamic properties.[5][10] Many FDA-approved drugs contain the trifluoromethyl group, highlighting its importance in creating effective therapeutics.[11]
Caption: Influence of structural features on medicinal chemistry applications.
Experimental Protocol: Synthesis of a Sulfonamide Derivative
This protocol details a representative synthesis of an N-aryl sulfonamide using this compound and a generic primary amine (e.g., aniline).
Materials:
-
This compound (1.0 eq)
-
Aniline (1.05 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Dichloromethane (DCM) (Anhydrous)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and separation funnel.
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Amine Addition: Add the aniline (1.05 eq) to the solution, followed by the slow, dropwise addition of pyridine (1.5 eq) while stirring. The base is crucial to neutralize the HCl byproduct generated during the reaction.[7]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed (typically 2-4 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the mixture to a separation funnel and wash sequentially with 1M HCl (to remove excess pyridine), water, and saturated NaHCO₃ solution (to remove any remaining acidic impurities).
-
Perform a final wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure sulfonamide product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling.
-
Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[12][13][14][15]
-
Precautionary Measures:
-
Handle in a well-ventilated fume hood.[14]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][15]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.[14]
-
In case of contact with skin or eyes, rinse immediately and cautiously with plenty of water for several minutes and seek immediate medical attention.[14][15]
-
This compound reacts with water, potentially liberating toxic gas. Use appropriate quenching procedures and avoid contact with water during storage and handling.[14]
-
Transportation:
Conclusion
This compound is more than a simple chemical intermediate; it is an enabling tool for modern medicinal chemists. Its well-defined reactivity, combined with the powerful influence of its fluorine substituents, allows for the rational design and synthesis of novel sulfonamide-based therapeutics. By leveraging its properties to enhance metabolic stability, target affinity, and overall pharmacokinetic performance, researchers can accelerate the development of safer and more effective drugs. A thorough understanding of its synthesis, handling, and reaction mechanisms is essential for any scientist working in the field of drug discovery and development.
References
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King, J. F., & As-Sa'd, N. S. (Year not available). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. Available from: [Link]
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Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available from: [Link]
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LookChem. Cas 405264-04-2, 2-fluoro-6-(trifluoroMethyl)benzene-1-sulfonyl chloride. Available from: [Link]
- Google Patents. (Year not available). Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride.
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Henan Sinotech Import&Export Corporation. 2-Fluoro-6-(trifluoromethyl)benzene-1-sulfonyl chloride CAS: 405264-04-2. Available from: [Link]
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Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Available from: [Link]
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LookChem. 58003-47-7. Available from: [Link]
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Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available from: [Link]
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Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Available from: [Link]
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Annapurna, P., et al. (Year not available). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available from: [Link]
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An In-depth Technical Guide to the Physical Properties of 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
This guide provides a comprehensive overview of the core physical and chemical properties of 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride, a key reagent in contemporary organic synthesis and drug discovery. The strategic placement of fluorine and a trifluoromethyl group on the benzene ring imparts unique reactivity and properties, making it a valuable building block for novel pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and drug development professionals, offering both foundational data and practical insights into its handling and application.
Core Physicochemical Properties
A thorough understanding of a compound's physical properties is paramount for its effective use in synthesis and process development. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 351003-47-9 | [2][3][4] |
| Molecular Formula | C₇H₃ClF₄O₂S | |
| Molecular Weight | 262.61 g/mol | |
| Appearance | Data not available in search results | |
| Melting Point | Data not available in search results | |
| Boiling Point | Data not available in search results | |
| Density | Data not available in search results |
Note: Specific quantitative data for melting point, boiling point, and density were not available in the provided search results. Researchers should consult specific supplier documentation for lot-specific data.
The trifluoromethyl group is known to enhance lipophilicity and metabolic stability in drug molecules, often leading to improved pharmacokinetic profiles and increased potency.[1]
Structural Elucidation and Analytical Characterization
The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. While specific spectra for this exact molecule are not provided in the search results, the expected analytical data can be inferred from the known properties of related sulfonyl chlorides.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show complex splitting patterns in the aromatic region due to the fluorine and trifluoromethyl substituents.
-
¹⁹F NMR would be critical for confirming the presence and chemical environment of both the fluoro and trifluoromethyl groups.
-
¹³C NMR would provide information on the number and type of carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the S=O stretching of the sulfonyl chloride group (typically in the regions of 1375-1400 cm⁻¹ and 1180-1195 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight and provide fragmentation patterns characteristic of the molecule's structure, including isotopic patterns for chlorine.
Experimental Workflow for Characterization
The robust characterization of a reagent like this compound is a self-validating process that ensures its identity, purity, and suitability for subsequent reactions. The causality behind this workflow is to establish a verifiable and reproducible analytical dataset for the material.
Caption: Workflow for the comprehensive characterization of this compound.
Safety, Handling, and Storage
As with most sulfonyl chlorides, this compound is expected to be a corrosive and moisture-sensitive compound.[7][8] Inhalation, ingestion, or skin contact can cause severe burns.[9][10]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[7]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Moisture Sensitivity: This compound is likely to react with water, potentially releasing corrosive hydrogen chloride gas.[7] Store in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon).[6][8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[7]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[10]
-
Skin: Immediately wash off with soap and plenty of water while removing all contaminated clothing.[7]
-
Ingestion: Rinse mouth, but do not induce vomiting. Seek immediate medical help.[9]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[9]
-
-
Storage: Store in a locked, dry, cool, and well-ventilated place.[8][9] Recommended storage temperatures are often between 2-8°C.[6]
Applications in Synthesis
Sulfonyl chlorides are foundational reagents in organic synthesis, primarily used for the preparation of sulfonamides and sulfonate esters.[11] The specific structure of this compound makes it a valuable precursor for creating complex molecules with potential biological activity. The trifluoromethyl group can significantly alter a molecule's properties, making this reagent particularly useful in the synthesis of pharmaceuticals and agrochemicals.[1][12] It serves as an important intermediate for fine chemicals such as pesticides, medicines, and dyestuffs.[13]
References
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Sulfuryl chloride | SO2Cl2. PubChem - NIH. Available from: [Link]
-
4-(trifluoromethyl)benzene-1-sulfonyl chloride. ChemBK. (2024-04-09). Available from: [Link]
-
ntrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry. Available from: [Link]
-
4-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride | C7H4ClF3O4S2. PubChem. Available from: [Link]
-
This compound. ProcessPointChemicals. Available from: [Link]
-
Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions. Wechem. (2025-06-03). Available from: [Link]
-
Sulfonyl chloride | chemical compound. Britannica. (2026-01-09). Available from: [Link]
-
The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
- CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride. Google Patents.
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A Technical Guide to 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride: A Keystone Reagent in Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride, a highly functionalized aromatic building block pivotal to contemporary medicinal chemistry and drug development. We will dissect its unique molecular architecture, explore its synthesis and core reactivity, and provide field-proven protocols for its application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's distinct properties for the construction of complex molecular entities with therapeutic potential.
Introduction: Strategic Importance in Synthesis
This compound (CAS No. 1177009-38-9) is a strategically important synthetic intermediate.[1] Its value lies in the convergence of three distinct chemical motifs on a single, stable benzene ring:
-
The Sulfonyl Chloride (-SO₂Cl) Group: A highly reliable and reactive electrophilic handle, this group's primary role is to react with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[2]
-
The Trifluoromethyl (-CF₃) Group: A key substituent in modern pharmaceuticals, the CF₃ group is a powerful electron-withdrawing moiety. Its inclusion in a drug candidate can significantly enhance metabolic stability, increase lipophilicity (improving membrane permeability), and modulate binding affinity to biological targets.
-
The Fluorine (-F) Atom: Ortho-positioned to the sulfonyl chloride, this atom further enhances the electrophilicity of the sulfur center. Fluorine substitution is a common strategy in drug design to fine-tune electronic properties, pKa, and metabolic pathways.
The combination of these features makes this molecule a powerful tool for "scaffold decoration" in lead optimization, allowing for the systematic introduction of a trifluoromethylated-fluorophenyl group to explore structure-activity relationships (SAR).
Molecular Structure and Physicochemical Properties
The structure of this compound is characterized by a benzene ring with substitution at the 1, 2, and 4 positions. The powerful electron-withdrawing nature of both the trifluoromethyl group and the sulfonyl chloride group significantly influences the electronic landscape of the aromatic ring, making the sulfur atom highly electrophilic and susceptible to nucleophilic attack.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1177009-38-9 | [1] |
| Molecular Formula | C₇H₃ClF₄O₂S | [3] |
| Molecular Weight | 262.61 g/mol | [3] |
| Physical State | Solid / Low-melting solid (by analogy) | [4] |
| Melting Point | Data not available. Isomeric 2-fluorobenzenesulfonyl chloride: 27-30 °C. | [5] |
| Boiling Point | Data not available. Isomeric 2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride: 251 °C. | [6] |
| Density | Data not available. Isomeric 2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride: 1.603 g/mL. | [6] |
Synthesis: A Validated Protocol via Diazotization
The most reliable and regioselective method for preparing arylsulfonyl chlorides is the Sandmeyer-type reaction, which proceeds via a diazonium salt intermediate generated from the corresponding aniline.[7] This approach avoids the formation of regioisomers that can occur with direct chlorosulfonation of the aromatic ring.[8]
Workflow: Synthesis from 2-Fluoro-4-(trifluoromethyl)aniline
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis
This protocol is adapted from established procedures for arylsulfonyl chloride synthesis.[7][9] All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Diazotization:
-
To a stirred solution of concentrated hydrochloric acid and water, cool the mixture to -5 °C using an ice-salt bath.
-
Add 2-Fluoro-4-(trifluoromethyl)aniline (1.0 eq.) portion-wise, maintaining the temperature below 0 °C.
-
Prepare a solution of sodium nitrite (1.1 eq.) in water. Add this solution dropwise to the aniline slurry, ensuring the temperature remains between -5 °C and 0 °C.
-
Causality Insight: This exothermic reaction forms the unstable diazonium salt. Low temperatures are critical to prevent its decomposition.
-
Stir the resulting slurry for an additional 30 minutes at low temperature.
-
-
Chlorosulfonylation:
-
In a separate, larger flask, prepare a saturated solution of sulfur dioxide (SO₂) in glacial acetic acid.
-
Add a catalytic amount of copper(I) chloride (CuCl, ~0.1 eq.) to this solution.
-
Causality Insight: The Cu(I) salt is the active catalyst in the Sandmeyer reaction, facilitating the conversion of the diazonium salt to an aryl radical and subsequent reaction with SO₂.
-
Slowly add the cold diazonium salt slurry from Step 1 to the SO₂/CuCl solution. Vigorous nitrogen evolution will occur. Control the addition rate to manage foaming and maintain the reaction temperature below 30 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until gas evolution ceases.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into a large beaker of ice water. The sulfonyl chloride product will typically precipitate as an oil or solid.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography if necessary.
-
Core Reactivity: Sulfonamide Synthesis
The paramount reaction of this compound is its facile conversion to sulfonamides upon reaction with primary or secondary amines.[10] This reaction forms the basis of its utility in constructing diverse molecular libraries for drug screening.
Reaction: General Sulfonamide Formation
Caption: Nucleophilic substitution to form a sulfonamide bond.
Experimental Protocol: Sulfonamide Formation
-
Setup:
-
Dissolve the primary or secondary amine (1.0 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane, DCM) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5-2.0 eq.).
-
Cool the solution to 0 °C in an ice bath.
-
Causality Insight: The base is essential to neutralize the hydrochloric acid (HCl) byproduct.[11] If not scavenged, the HCl would protonate the amine nucleophile, rendering it unreactive.
-
-
Reaction:
-
Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM.
-
Wash the organic phase sequentially with dilute acid (e.g., 1M HCl) to remove excess base, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude sulfonamide can be purified by flash column chromatography or recrystallization.
-
Safety and Handling
This compound is a reactive and hazardous chemical that must be handled with appropriate precautions.
-
Corrosivity: The compound causes severe skin burns and eye damage (H314).[1][4] Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.
-
Moisture Sensitivity: Sulfonyl chlorides react with water, including atmospheric moisture, to release corrosive hydrogen chloride (HCl) gas.[8] Handle under an inert atmosphere (nitrogen or argon) and store in a tightly sealed container in a dry environment.
-
Toxicity: It is harmful if swallowed (H302).[1]
-
Handling: All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[12] Have an emergency eyewash and safety shower readily accessible.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for corrosive organic materials.
Conclusion
As a Senior Application Scientist, I recognize this compound not merely as a chemical, but as a solution for complex synthetic challenges in pharmaceutical R&D. Its trifunctional nature provides a direct and reliable route to novel sulfonamides possessing desirable physicochemical properties imparted by the fluorinated substituents. Understanding its structure, reactivity, and proper handling is paramount to unlocking its full potential in the synthesis of next-generation therapeutics.
References
-
Baxendale, I. R., et al. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry. Available at: [Link]
-
Baxendale Group. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Retrieved from Baxendale Group website. Available at: [Link]
-
Hogan, A. M., & Wirth, T. (2008). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(4), 748-751. Available at: [Link]
-
Hogan, A. M., & Wirth, T. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. Available at: [Link]
-
Bartzatt, R., et al. (2008). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant. ResearchGate. Available at: [Link]
-
King, J. F., & Fung, D. K. (1993). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. Available at: [Link]
-
Lukin, O., et al. (2015). Synthesis of sulfonimide-based branched arylsulfonyl chlorides. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride.
-
Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Available at: [Link]
-
Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Available at: [Link]
-
JoVE. (2023). Amines to Sulfonamides: The Hinsberg Test. Available at: [Link]
-
Beilstein Journals. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Available at: [Link]
-
SpectraBase. (n.d.). 2-(Trifluoromethyl)benzenesulfonyl chloride - Optional[13C NMR] - Spectrum. Available at: [Link]
-
LookChem. (n.d.). Cas 405264-04-2, 2-fluoro-6-(trifluoroMethyl)benzene-1-sulfonyl chloride. Available at: [Link]
-
PubChem. (n.d.). 4-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications. Available at: [Link]
-
Zhersh, S., et al. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. ResearchGate. Available at: [Link]
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A Comprehensive Technical Guide to 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic combination of a reactive sulfonyl chloride group with the modulating effects of fluorine and a trifluoromethyl moiety makes it a valuable building block for synthesizing complex molecular architectures. The fluorine atom and the trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of target molecules. This guide provides an in-depth analysis of the compound's physicochemical properties, a detailed, field-tested protocol for its synthesis and characterization, a discussion of its chemical reactivity, and critical safety guidelines for its handling and storage.
Introduction: The Strategic Role of Fluorinated Building Blocks
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—are leveraged to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. Specifically, the trifluoromethyl (CF3) group is a powerful lipophilic electron-withdrawing group that can significantly enhance a compound's metabolic stability and membrane permeability.
This compound emerges as a particularly valuable reagent. It combines three key functional elements:
-
A Sulfonyl Chloride Moiety: A highly reactive electrophile, ideal for forming stable sulfonamide or sulfonate ester linkages, which are prevalent in a wide array of therapeutic agents.
-
A Trifluoromethyl Group: As discussed, this group is critical for modulating lipophilicity and blocking metabolic oxidation at the para-position.
-
An Ortho-Fluorine Atom: This substituent provides additional modulation of the electronic environment of the aromatic ring and can influence the conformation of derivative molecules through intramolecular interactions, potentially enhancing binding affinity to biological targets.
This guide serves as a technical resource for researchers and drug development professionals, offering a comprehensive overview of this important synthetic intermediate.
Physicochemical Properties and Characterization
Accurate characterization of starting materials is a prerequisite for reproducible and reliable chemical synthesis. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C7H3ClF4O2S | [1] |
| Molecular Weight | 262.61 g/mol | [1][2] |
| CAS Number | 1177009-38-9 | [1] |
| Appearance | Solid (Typical) | N/A |
| Purity | ≥95% (Typical) | [1] |
Analytical Characterization Workflow
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of this compound. The logical workflow for characterization ensures both identity and quality are established before its use in subsequent reactions.
Caption: Analytical workflow for compound characterization.
Experimental Protocols for Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR provides the most detailed structural information, allowing for the unambiguous assignment of the proton, carbon, and fluorine environments in the molecule.
-
Protocol:
-
Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl3).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.
-
-
Expected Results:
-
¹H NMR: The spectrum will show a complex multiplet pattern in the aromatic region (approx. 7.5-8.2 ppm) corresponding to the three protons on the benzene ring. The coupling patterns will be influenced by both H-H and H-F couplings.
-
¹⁹F NMR: Two distinct signals are expected. One for the single fluorine atom attached to the ring and another for the CF3 group.
-
¹³C NMR: The spectrum will display seven signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. Carbon-fluorine couplings will be observable.
-
B. High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. When coupled with a mass spectrometer (LC-MS), it provides definitive mass confirmation.
-
Protocol:
-
Prepare a stock solution of the compound in acetonitrile at 1 mg/mL.
-
Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Employ a gradient elution method with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Monitor the elution profile using a UV detector at 254 nm.
-
-
Expected Results: A major peak corresponding to the product should be observed, with purity typically calculated as the area percentage of this peak. The mass spectrometer should detect the molecular ion, confirming the molecular weight of 262.61 g/mol .
Synthesis and Purification
The most reliable and common route to arylsulfonyl chlorides is through the diazotization of the corresponding aniline, followed by a copper-catalyzed reaction with sulfur dioxide and chloride, a variation of the Sandmeyer reaction.
Synthetic Pathway
Caption: Synthetic route from aniline to the target sulfonyl chloride.
Detailed Experimental Protocol for Synthesis
Causality: This procedure is chosen for its high reliability and scalability. The low-temperature diazotization is critical to prevent the premature decomposition of the diazonium salt intermediate. The copper(I) chloride catalyst is essential for the efficient transfer of the sulfonyl chloride group.
-
Diazotization:
-
To a stirred solution of concentrated hydrochloric acid (e.g., 3 equivalents) in water, add 2-fluoro-4-(trifluoromethyl)aniline (1 equivalent).
-
Cool the resulting slurry to 0-5 °C using an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the internal temperature below 5 °C.
-
Stir the mixture at this temperature for 30-45 minutes to ensure complete formation of the diazonium salt.
-
-
Sulfonylation:
-
In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride.
-
Cool this solution to 5-10 °C.
-
Slowly add the cold diazonium salt solution from the previous step to the sulfur dioxide solution. Vigorous gas evolution (N2) will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-water. A solid precipitate or an oil will form.
-
Extract the product into a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel.
-
Chemical Reactivity and Applications in Medicinal Chemistry
The primary utility of this compound is as an electrophilic partner in reactions with nucleophiles, most notably amines, to form sulfonamides.
General Protocol for Sulfonamide Synthesis
Trustworthiness: This protocol is a self-validating system. The use of a base is necessary to neutralize the HCl by-product, driving the reaction to completion. The progress can be easily monitored by Thin Layer Chromatography (TLC).
-
Dissolve the primary or secondary amine (1 equivalent) in a suitable solvent such as dichloromethane or pyridine.
-
Add a base, such as triethylamine or pyridine (1.5-2.0 equivalents), to the solution.
-
Cool the mixture to 0 °C.
-
Add a solution of this compound (1.1 equivalents) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent.
-
Purify the resulting sulfonamide by standard methods (crystallization or chromatography).
Application Logic in Drug Design
The sulfonamide derivatives prepared from this reagent are of high interest in drug discovery. The resulting N-aryl sulfonamide moiety can act as a hydrogen bond donor and acceptor, while the specific substitution pattern offers distinct advantages:
-
Metabolic Blocking: The CF3 group at the 4-position prevents para-hydroxylation, a common metabolic pathway for aromatic rings.
-
pKa Modulation: The strong electron-withdrawing nature of both the CF3 and F substituents lowers the pKa of the sulfonamide N-H proton, potentially improving solubility and cell permeability.
-
Conformational Constraint: The ortho-fluoro substituent can engage in intramolecular hydrogen bonding or dipole interactions, restricting the conformation of the sulfonamide linkage and potentially leading to higher binding selectivity.
Caption: General reaction for the synthesis of sulfonamides.
Handling, Storage, and Safety
This compound is a reactive and corrosive compound that requires careful handling. The safety protocols are based on data from structurally related sulfonyl chlorides.[3][4][5][6]
| Hazard Class | GHS Statement | Precautionary Measures |
| Skin Corrosion | H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/clothing/eye protection/face protection.[4] |
| Eye Damage | H318: Causes serious eye damage. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| Reactivity | Reacts with water, liberating toxic gas (HCl). | P402+P404: Store in a dry place. Store in a closed container.[4] |
Handling Protocol:
-
Always handle this reagent inside a certified chemical fume hood.[3][5]
-
Use personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles with side shields or a face shield.[4]
-
Avoid inhalation of dust or vapors. Do not allow the material to come into contact with skin or eyes.[3]
-
Keep away from water and other incompatible materials such as strong bases and oxidizing agents.[3]
Storage Protocol:
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Keep in a cool, dry, and well-ventilated area, away from moisture and incompatible substances.[5]
Conclusion
This compound is a powerful and versatile building block for modern chemical synthesis. Its carefully arranged functional groups provide medicinal chemists with a tool to introduce features known to enhance drug-like properties. A thorough understanding of its physicochemical characteristics, coupled with robust synthetic and analytical protocols and stringent safety practices, is essential for its effective and safe utilization in the pursuit of novel therapeutic agents.
References
-
Kemix Pty Ltd. (n.d.). This compound. Retrieved from [Link]
-
IndiaMART. (n.d.). 4-FLUORO-2-TRIFLUOROMETHYL BENZENE SULFONYL CHLORIDE. Retrieved from [Link]
-
Suzhou Senfeida Chemical Co., Ltd. (n.d.). 2-fluoro-6-(trifluoroMethyl)benzene-1-sulfonyl Chloride. Retrieved from [Link]
-
PubChem. (n.d.). 4-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride.
-
PubChem. (n.d.). 4-(Trifluoromethyl)benzenesulfonyl chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]
Sources
2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal intermediate in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable properties to target molecules, including altered metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive technical overview of the predominant synthesis pathway for this key building block, focusing on the well-established Sandmeyer-type reaction. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the critical parameters that ensure a safe, efficient, and scalable synthesis.
Introduction and Strategic Importance
Aryl sulfonyl chlorides are a cornerstone functional group in medicinal chemistry, primarily serving as precursors to sulfonamides—a privileged motif found in numerous approved drugs.[1] The title compound, this compound, is of particular interest due to the strategic placement of its electron-withdrawing substituents. These groups significantly influence the reactivity of the sulfonyl chloride and the physicochemical properties of its derivatives. This guide is structured to provide not just a procedural outline, but a field-proven perspective on the synthesis, emphasizing the causality behind experimental choices to empower researchers in their own laboratory applications.
The Primary Synthesis Pathway: A Modified Sandmeyer Reaction
The most reliable and widely documented method for preparing this compound is through a modified Sandmeyer reaction, a powerful transformation that converts an aromatic amine into a variety of functional groups via a diazonium salt intermediate.[2][3] The synthesis begins with the commercially available starting material, 2-Fluoro-4-(trifluoromethyl)aniline.[4]
The overall transformation can be dissected into two critical stages, which are typically performed sequentially in a one-pot procedure:
-
Diazotization: Conversion of the primary aromatic amine to a highly reactive diazonium salt.
-
Chlorosulfonylation: Reaction of the diazonium salt with a sulfur dioxide source in the presence of a copper catalyst to form the target sulfonyl chloride.
Mechanistic Considerations
The success of the synthesis hinges on a firm understanding of the underlying reaction mechanism.
-
Diazotization: 2-Fluoro-4-(trifluoromethyl)aniline is treated with a nitrosating agent, typically sodium nitrite (NaNO₂) in the presence of a strong mineral acid like hydrochloric acid (HCl). The acid protonates the nitrite to form nitrous acid (HONO), which then generates the nitrosonium ion (NO⁺), the key electrophile. The amine's nitrogen atom attacks the nitrosonium ion, and after a series of proton transfers and water elimination, the aryl diazonium salt is formed. This process is highly exothermic and must be conducted at low temperatures (typically -10 °C to 5 °C) to prevent the premature decomposition of the thermally unstable diazonium salt.
-
Chlorosulfonylation (Meerwein Reaction): The in-situ generated diazonium salt is then introduced to a solution containing sulfur dioxide (SO₂) and a catalytic amount of a copper(I) salt, such as cuprous chloride (CuCl).[2] The copper(I) catalyst initiates a single-electron transfer (SET) to the diazonium salt, causing the extrusion of dinitrogen gas (N₂) and forming an aryl radical. This highly reactive radical is trapped by sulfur dioxide to form an arylsulfonyl radical. Subsequent chlorine atom transfer from a copper(II) species (formed during the initial SET) yields the final this compound and regenerates the copper(I) catalyst, thus completing the catalytic cycle. The presence of electron-withdrawing groups on the aniline, such as in our target molecule, is often beneficial for this reaction.[5]
The following diagram illustrates this core synthetic pathway.
Caption: A step-by-step workflow for the synthesis and isolation process.
Conclusion
The synthesis of this compound via a Sandmeyer-type chlorosulfonylation of the corresponding aniline is a robust and well-characterized method. By carefully controlling critical parameters, particularly temperature during diazotization and the rate of addition during the copper-catalyzed reaction, high yields of the desired product can be achieved. The adoption of modern, safer reagents like DABSO as a sulfur dioxide surrogate represents a significant advancement in the operational safety and scalability of this important transformation. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and successfully implement this synthesis in their work.
References
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Sandmeyer Chlorosulfonylation of (Hetero)
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)
- Synthesis of Aryl Sulfonamides by a Sandmeyer-Type Chlorosulfonyl
- Sulfonyl chloride synthesis by chlorosulfon
- Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride.
- m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure.
- Synthesis of sulfonyl chloride substr
- Synthesis Pathways Utilizing 4-Fluoro-3-(trifluoromethyl)aniline. Acme Bioscience.
- Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
- 2-Fluoro-4-(trifluoromethyl)aniline | CAS Number 69409-98-9. Ossila.
- Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Baxendale Group.
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Navigating the Spectroscopic Landscape of Fluorinated Benzenesulfonyl Chlorides: A Technical Guide to 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is a key building block in modern medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the aromatic ring, imparts distinct physicochemical properties to molecules that incorporate this moiety. These properties, including altered metabolic stability, lipophilicity, and binding affinity, are highly sought after in the design of novel therapeutics. A thorough understanding of the spectral characteristics of this reagent is paramount for its effective utilization, enabling unambiguous identification, purity assessment, and reaction monitoring.
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As a Senior Application Scientist, the following sections are structured to not only present the raw data but also to offer insights into the interpretation of the spectra, the underlying principles of the analytical techniques, and the practical considerations for obtaining high-quality data.
Molecular Structure and Isomeric Considerations
Molecular Structure of 4-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride:
Figure 1. Molecular structure of 4-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 4-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.
Table 1: ¹H NMR Data for 4-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.2 | dd | J(H,H) ≈ 8.8, J(H,F) ≈ 5.0 | H-6 |
| ~7.6 | ddd | J(H,H) ≈ 8.8, J(H,F) ≈ 2.5, J(H,H) ≈ 2.5 | H-5 |
| ~7.5 | dd | J(H,F) ≈ 8.8, J(H,H) ≈ 2.5 | H-3 |
Interpretation and Experimental Considerations:
-
Aromatic Region: The three protons on the benzene ring appear in the downfield region (7.5-8.2 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing substituents.
-
Splitting Patterns: The multiplicity of each signal is a result of spin-spin coupling with neighboring protons and the fluorine atom.
-
H-6: Appears as a doublet of doublets due to coupling with H-5 (ortho-coupling, ~8.8 Hz) and the fluorine at C-4 (meta-coupling, ~5.0 Hz).
-
H-5: Appears as a doublet of doublet of doublets due to coupling with H-6 (ortho-coupling, ~8.8 Hz), the fluorine at C-4 (ortho-coupling, ~8.8 Hz), and H-3 (meta-coupling, ~2.5 Hz).
-
H-3: Appears as a doublet of doublets due to coupling with H-5 (meta-coupling, ~2.5 Hz) and the fluorine at C-4 (para-coupling, ~2.5 Hz).
-
-
Solvent Choice: The choice of deuterated solvent is crucial. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. It is important to ensure the solvent is free of acidic impurities, as sulfonyl chlorides can be sensitive to hydrolysis.
-
Acquisition Parameters: For accurate integration and resolution of coupling constants, a sufficient number of scans and an appropriate relaxation delay should be used.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the carbon framework of the molecule.
Table 2: ¹³C NMR Data for 4-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~165 (d) | d | J(C,F) ≈ 260 | C-4 |
| ~136 (d) | d | J(C,F) ≈ 10 | C-6 |
| ~132 (q) | q | J(C,F) ≈ 35 | C-2 |
| ~130 | s | C-1 | |
| ~123 (q) | q | J(C,F) ≈ 275 | CF₃ |
| ~118 (d) | d | J(C,F) ≈ 22 | C-5 |
| ~115 (dq) | dq | J(C,F) ≈ 25, J(C,F) ≈ 4 | C-3 |
Interpretation and Experimental Considerations:
-
Chemical Shifts: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the fluorine (C-4) is significantly downfield and shows a large one-bond carbon-fluorine coupling constant. The carbon bearing the trifluoromethyl group (C-2) and the CF₃ carbon itself exhibit characteristic quartet splitting due to coupling with the three fluorine atoms.
-
Carbon-Fluorine Coupling: The presence of fluorine atoms leads to through-bond C-F coupling, which is invaluable for assigning the carbon signals. The magnitude of the coupling constant depends on the number of bonds separating the carbon and fluorine atoms (¹J > ²J > ³J).
-
Quantitative ¹³C NMR: For quantitative analysis, inverse-gated decoupling should be employed to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive technique that provides direct information about the fluorine-containing groups.
Table 3: ¹⁹F NMR Data for 4-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -62 | s | - | CF₃ |
| ~ -105 | m | - | Ar-F |
Interpretation and Experimental Considerations:
-
Chemical Shifts: The chemical shifts are typically referenced to an external standard like CFCl₃. The trifluoromethyl group appears as a singlet around -62 ppm. The aromatic fluorine appears as a multiplet around -105 ppm due to coupling with the aromatic protons.
-
Absence of ¹⁹F-¹⁹F Coupling: In this isomer, the fluorine atoms are too far apart to exhibit significant through-bond coupling.
-
Sensitivity: ¹⁹F has a high gyromagnetic ratio and is 100% abundant, making ¹⁹F NMR a very sensitive technique, often requiring fewer scans than ¹H or ¹³C NMR.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 4: Key IR Absorptions for 4-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1380-1400 | Strong | Asymmetric S=O stretch |
| 1180-1200 | Strong | Symmetric S=O stretch |
| 1300-1350 | Strong | C-F stretch (CF₃) |
| 1100-1200 | Strong | C-F stretch (Ar-F) |
| ~600 | Medium | S-Cl stretch |
| 1600, 1480 | Medium-Weak | C=C aromatic ring stretches |
Interpretation and Experimental Considerations:
-
Sulfonyl Chloride Group: The most characteristic peaks in the IR spectrum are the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group.
-
Carbon-Fluorine Bonds: The strong absorptions in the 1100-1350 cm⁻¹ region are indicative of the C-F stretching vibrations of both the trifluoromethyl group and the aromatic fluorine.
-
Sample Preparation: The sample can be analyzed as a neat liquid (if liquid at room temperature) between salt plates (e.g., NaCl or KBr), as a KBr pellet, or as a solution in a suitable solvent (e.g., CCl₄). The choice of method depends on the physical state of the compound and the desired information.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 5: Expected Mass Spectral Data for 4-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride
| m/z | Interpretation |
| 262/264 | Molecular ion peak [M]⁺ and its isotope peak [M+2]⁺ due to the presence of ³⁵Cl and ³⁷Cl. |
| 227 | [M - Cl]⁺ |
| 199 | [M - SO₂Cl]⁺ |
| 145 | [C₆H₃F(CF₃)]⁺ |
| 69 | [CF₃]⁺ |
Interpretation and Experimental Considerations:
-
Molecular Ion: The molecular ion peak is expected at m/z 262, with a characteristic isotopic pattern for a molecule containing one chlorine atom (ratio of [M]⁺ to [M+2]⁺ is approximately 3:1).
-
Fragmentation: The molecule is expected to fragment through the loss of the chlorine atom, the sulfonyl chloride group, and the trifluoromethyl group.
-
Ionization Technique: Electron Ionization (EI) is a common technique for this type of molecule, which will induce fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) could be used to enhance the observation of the molecular ion.
Experimental Protocols
General Considerations: 4-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride is a reactive compound and is sensitive to moisture. All handling should be done in a dry environment, and anhydrous solvents should be used for analysis.
NMR Sample Preparation:
-
Weigh approximately 10-20 mg of the compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Cap the NMR tube and gently invert to dissolve the sample.
-
If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
IR Sample Preparation (KBr Pellet):
-
Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.
-
Place the pellet in the IR spectrometer for analysis.
MS Sample Introduction:
-
For EI-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is typically introduced via a direct insertion probe or a gas chromatograph.
-
For ESI-MS, a dilute solution in a suitable solvent (e.g., acetonitrile or methanol) is infused into the mass spectrometer.
Conclusion
The spectral data presented in this guide provide a comprehensive fingerprint for the identification and characterization of 4-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride. A thorough understanding of these NMR, IR, and MS spectra is essential for any scientist working with this important synthetic building block. By applying the principles of spectral interpretation and adhering to best practices in experimental technique, researchers can confidently utilize this reagent in their synthetic endeavors, paving the way for the discovery of new and innovative molecules in drug development and other scientific disciplines.
References
A comprehensive list of references for the synthesis and characterization of related fluorinated benzenesulfonyl chlorides would be compiled here based on actual literature findings. As specific data for the target molecule was not found, a reference list cannot be generated at this time. For the related isomer, 4-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS 176225-09-5), product information can be found on the websites of various chemical suppliers.
The Art of Precision Sulfonylation: A Technical Guide to the Reactivity of 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern medicinal chemistry and materials science, the precise installation of specific functionalities is paramount to achieving desired molecular properties. Arylsulfonyl chlorides are a cornerstone of this endeavor, serving as highly reliable electrophiles for the formation of sulfonamides and sulfonate esters. Among these, 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride stands out as a reagent of significant interest. Its unique substitution pattern, featuring two potent electron-withdrawing groups, imbues it with a distinct reactivity profile that is highly advantageous for the synthesis of complex molecules. This guide provides an in-depth exploration of the core reactivity of this versatile building block, offering field-proven insights into its application.
Molecular Architecture and Electronic Landscape
The reactivity of this compound is fundamentally governed by the electronic influence of its substituents on the benzenesulfonyl chloride core. The trifluoromethyl group (-CF₃) at the 4-position is a powerful electron-withdrawing group through both inductive and resonance effects. This significantly depletes electron density from the aromatic ring and, by extension, the sulfur atom of the sulfonyl chloride. Concurrently, the fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect.
The cumulative effect of these two substituents is a highly electrophilic sulfur center in the sulfonyl chloride moiety. This pronounced electrophilicity is the primary driver of the reagent's reactivity, making it exceptionally susceptible to attack by a wide range of nucleophiles.
Core Reactivity Profile: Reactions at the Sulfonyl Chloride Group
The principal and most widely exploited mode of reactivity for this compound is nucleophilic substitution at the sulfonyl sulfur. This pathway is the basis for the formation of sulfonamides and sulfonate esters, two critical functional groups in pharmaceuticals and agrochemicals.
Sulfonamide Synthesis: A Robust and Versatile Transformation
The reaction of this compound with primary and secondary amines is a highly efficient and general method for the synthesis of the corresponding sulfonamides. The strong electrophilicity of the sulfonyl chloride ensures that this reaction proceeds readily, often at room temperature.[1]
Mechanism of Sulfonamide Formation:
The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom, followed by the elimination of a chloride ion. A base is typically required to neutralize the hydrochloric acid generated in situ, which would otherwise protonate the starting amine and render it non-nucleophilic.
Experimental Protocol: General Procedure for the Synthesis of N-Aryl-2-fluoro-4-(trifluoromethyl)benzenesulfonamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the desired primary or secondary amine (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Base Addition: Add a suitable base (1.1 - 1.5 eq.), such as triethylamine or pyridine, to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction, particularly with reactive amines.
-
Reagent Addition: Slowly add a solution of this compound (1.05 eq.) in the same anhydrous solvent to the cooled amine solution over a period of 15-30 minutes. The slight excess of the sulfonyl chloride ensures complete consumption of the often more valuable amine.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for one hour, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction. Combine the organic layers and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude sulfonamide can then be purified by recrystallization or column chromatography on silica gel.
Sulfonate Ester Synthesis: Accessing a Key Functional Group
Analogous to sulfonamide formation, this compound reacts readily with alcohols and phenols to furnish the corresponding sulfonate esters. These esters are not only stable functional groups in their own right but also serve as excellent leaving groups in subsequent nucleophilic substitution reactions.[1]
Mechanism of Sulfonate Ester Formation:
The mechanism mirrors that of sulfonamide synthesis, with the oxygen atom of the alcohol or phenol acting as the nucleophile. A non-nucleophilic base is essential to deprotonate the hydroxyl group, thereby increasing its nucleophilicity, and to scavenge the HCl byproduct.
Experimental Protocol: General Procedure for the Synthesis of Aryl 2-Fluoro-4-(trifluoromethyl)benzenesulfonate
-
Reaction Setup: In a round-bottom flask, dissolve the desired alcohol or phenol (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Base Addition: Add a suitable non-nucleophilic base, such as triethylamine or pyridine (1.2 eq.), to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Add this compound (1.1 eq.) portion-wise to the stirred solution.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes before warming to room temperature. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with the reaction solvent and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude ester by flash column chromatography.
Secondary Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)
While the primary reactivity of this compound is centered on the sulfonyl chloride group, the substitution pattern on the aromatic ring also renders it susceptible to Nucleophilic Aromatic Substitution (SNAr). The presence of the strongly electron-withdrawing trifluoromethyl and sulfonyl chloride groups activates the ring towards nucleophilic attack.[2]
The fluorine atom at the 2-position is a potential leaving group in an SNAr reaction. For SNAr to occur, a strong nucleophile is required to attack the carbon atom bearing the fluorine. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.[3][4] The stability of this intermediate is enhanced by the presence of electron-withdrawing groups.
It is important to note that for most common nucleophiles (amines, alcohols), reaction at the sulfonyl chloride is significantly faster and will be the predominant pathway. SNAr on this substrate would likely require forcing conditions and highly reactive, non-basic nucleophiles to compete with the reaction at the sulfonyl chloride.
Safety and Handling
As a sulfonyl chloride, this compound is a corrosive and moisture-sensitive compound. It will react with water to release hydrochloric acid.[1] Therefore, it is imperative to handle this reagent under anhydrous conditions and in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.
Conclusion
This compound is a highly valuable and reactive building block in organic synthesis. Its reactivity is dominated by the electrophilic nature of the sulfonyl chloride group, which is significantly enhanced by the presence of the 2-fluoro and 4-trifluoromethyl substituents. This makes it an excellent reagent for the efficient synthesis of a wide array of sulfonamides and sulfonate esters under mild conditions. While the potential for nucleophilic aromatic substitution exists, it is a secondary pathway that is generally outcompeted by reactions at the sulfonyl chloride. A thorough understanding of its reactivity profile, coupled with appropriate handling procedures, allows researchers to harness the full potential of this versatile reagent in the development of novel pharmaceuticals and advanced materials.
Data Presentation
Table 1: Representative Reactions of this compound
| Nucleophile | Product Type | Typical Base | Typical Solvent |
| Primary Amine | Sulfonamide | Triethylamine, Pyridine | Dichloromethane, THF |
| Secondary Amine | Sulfonamide | Triethylamine, Pyridine | Dichloromethane, THF |
| Alcohol | Sulfonate Ester | Triethylamine, Pyridine | Dichloromethane, THF |
| Phenol | Sulfonate Ester | Triethylamine, Pyridine | Dichloromethane, THF |
Visualizations
Caption: Workflow for Sulfonamide Synthesis.
Caption: Workflow for Sulfonate Ester Synthesis.
References
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- TW202039513A - NOVEL HETEROCYCLIC COMPOUNDS - Google P
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Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
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m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE - Organic Syntheses Procedure. (URL: [Link])
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The reaction of benzenesulfonyl chloride and the primary amine group of... - ResearchGate. (URL: [Link])
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Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit. (URL: [Link])
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Rapid Dehydroxytrifluoromethoxylation of Alcohols. (URL: [Link])
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Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. (URL: [Link])
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Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. (URL: [Link])
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Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (URL: [Link])
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Nucleophilic Aromatic Substitution - YouTube. (URL: [Link])
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16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])
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Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes | Journal of the American Chemical Society. (URL: [Link])
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Stereoselective Synthesis of Alkenyl Fluorides and Alkynes By Defluoro Coupling of Trifluoromethyl Arenes - PMC - NIH. (URL: [Link])
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Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters - UCL Discovery. (URL: [Link])
-
Alcohols to Alkyl Chlorides, Part 6 - YouTube. (URL: [Link])
-
Benzenesulfonyl chloride - Organic Syntheses Procedure. (URL: [Link])
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An In-depth Technical Guide on the Solubility of 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Introduction
2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is a highly functionalized aromatic compound of significant interest to researchers and professionals in drug development and agrochemical synthesis. Its utility as a building block in the creation of complex molecules is predicated on its unique electronic properties, stemming from the presence of a fluorine atom, a trifluoromethyl group, and a reactive sulfonyl chloride moiety. A thorough understanding of its solubility characteristics is paramount for optimizing reaction conditions, ensuring process safety, and achieving desired product yields and purity. This guide provides a comprehensive overview of the solubility profile, safe handling procedures, and a detailed experimental protocol for the quantitative determination of the solubility of this compound.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems.
| Property | Value |
| Molecular Formula | C7H3ClF4O2S |
| Molecular Weight | 262.61 g/mol |
| Boiling Point | 251 °C[1][2] |
| Density | 1.603 g/cm³[1][2] |
| Flash Point | 105 °C[1][2] |
Core Concepts: Structure, Reactivity, and Predicted Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The structure of this compound, with its aromatic ring, polar sulfonyl chloride group, and lipophilic trifluoromethyl group, suggests a nuanced solubility profile.
The sulfonyl chloride functional group is highly electrophilic and, therefore, susceptible to nucleophilic attack. This reactivity is a critical consideration when selecting solvents, as protic solvents such as water and alcohols can react with the compound, leading to its decomposition.[3][4]
Reactivity with Solvents
-
Protic Solvents (e.g., Water, Alcohols): this compound is expected to react with protic solvents. The presence of water, including atmospheric moisture, will lead to hydrolysis, forming the corresponding sulfonic acid and hydrochloric acid.[3][5] This reaction is often exothermic and can be vigorous.[3] Similarly, alcohols will lead to the formation of sulfonate esters. Therefore, these solvents are generally unsuitable for non-reactive dissolution.
-
Aprotic Solvents (e.g., Dichloromethane, Toluene, Acetonitrile): Aprotic solvents are generally preferred for dissolving sulfonyl chlorides as they do not possess acidic protons that can react with the sulfonyl chloride group.[6] The compound is anticipated to exhibit good solubility in a range of common aprotic organic solvents.
Predicted Solubility Profile
| Solvent | Solvent Type | Predicted Solubility | Estimated Solubility ( g/100 mL at 25°C) | Rationale |
| Dichloromethane (DCM) | Aprotic, Halogenated | Very Soluble | > 50 | The polar C-Cl bonds and overall molecular structure of DCM align well with the polarity of the sulfonyl chloride. |
| Toluene | Aprotic, Aromatic | Soluble | 10 - 30 | The aromatic nature of toluene provides favorable interactions with the benzene ring of the solute. |
| Acetonitrile (ACN) | Aprotic, Polar | Soluble | 10 - 30 | The high polarity of acetonitrile allows for good solvation of the polar sulfonyl chloride group. |
| Tetrahydrofuran (THF) | Aprotic, Ether | Very Soluble | > 50 | THF is a polar aprotic solvent capable of solvating both polar and non-polar components of the molecule. |
| Hexanes | Aprotic, Non-polar | Sparingly Soluble | < 1 | The significant difference in polarity between the highly polar solute and the non-polar solvent limits solubility. |
| Water | Protic, Polar | Reactive / Insoluble | < 0.1 | The compound is expected to be largely insoluble in water and will undergo hydrolysis upon contact.[7] |
| Methanol | Protic, Polar | Reactive / Soluble | Reacts | While it may dissolve, it will readily react to form the corresponding sulfonate ester. |
Experimental Protocol for Quantitative Solubility Determination
The following protocol provides a detailed, step-by-step methodology for accurately determining the solubility of this compound in a chosen aprotic solvent.
Safety Precautions
Sulfonyl chlorides are corrosive and moisture-sensitive compounds that can cause severe burns.[3][8] All handling should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3][9][10] An eyewash station and safety shower should be readily accessible.[5]
Materials and Equipment
-
This compound
-
Selected anhydrous aprotic solvent (e.g., Dichloromethane)
-
Analytical balance
-
Vials with screw caps and PTFE septa
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Volumetric flasks
-
Calibrated micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Syringe filters (0.45 µm, PTFE)
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen anhydrous solvent.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and stir the mixture vigorously for a predetermined equilibration time (e.g., 24 hours) to ensure saturation.
-
-
Sample Withdrawal and Dilution:
-
After equilibration, stop the stirring and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant liquid using a micropipette, ensuring no solid particles are transferred. It is advisable to use a syringe filter to remove any fine particulates.
-
Transfer the aliquot to a volumetric flask and dilute with the same solvent to a known final volume. This dilution is necessary to bring the concentration within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
A calibration curve must be prepared beforehand using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Workflow for Solvent Selection in Synthesis
The choice of solvent is critical for reactions involving this compound, such as in the synthesis of sulfonamides. The following diagram illustrates a logical workflow for selecting an appropriate solvent.
Caption: Logical workflow for selecting a suitable reaction solvent.
Conclusion
This compound is a valuable reagent whose effective use is highly dependent on an informed selection of solvents. While specific solubility data remains to be fully characterized in the literature, a strong predictive understanding can be derived from its molecular structure and the established chemistry of sulfonyl chlorides. The compound is highly soluble in a range of aprotic organic solvents and is reactive towards protic solvents. For all applications, adherence to strict safety protocols is essential due to the corrosive and reactive nature of this compound. The experimental protocol detailed herein provides a robust framework for the quantitative determination of its solubility, enabling researchers to generate the precise data needed for process optimization and development.
References
- Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides - Benchchem.
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- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook.
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- 2-Fluoro-4-(trifluoromethyl)
- 2-fluoro-6-(trifluoroMethyl)benzene-1-sulfonyl chloride,405264-04-2-Amadis Chemical.
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- China 2-fluoro-6-(trifluoroMethyl)benzene-1-sulfonyl Chloride Manufacturers Suppliers Factory - Suzhou Senfeida Chemical Co., Ltd.
- 2-fluoro-6-(trifluoromethyl)benzene-1-sulfonyl chloride - ChemBK.
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- 2-(Trifluoromethyl)benzenesulfonyl chloride | 776-04-5 - ChemicalBook.
- 4-(Trifluoromethyl)benzenesulfonyl chloride 97 2991-42-6 - Sigma-Aldrich.
- 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride - PubChem.
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
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A Senior Application Scientist's In-depth Technical Guide to 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Introduction: A Versatile Building Block in Modern Drug Discovery
2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is a fluorinated arylsulfonyl chloride that has emerged as a critical building block in medicinal chemistry and drug discovery.[1][2] Its unique molecular architecture, featuring both a fluorine atom and a trifluoromethyl group on the benzene ring, imparts a range of desirable properties to molecules that incorporate it. The strategic introduction of fluorine and trifluoromethyl groups can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] This guide provides an in-depth technical overview of this compound, including its chemical properties, commercial suppliers, key applications, and essential protocols for its handling, quality control, and utilization in synthetic chemistry.
Chemical Properties and Synthesis
Molecular Structure and Properties
-
Chemical Name: this compound
-
Molecular Weight: 262.61 g/mol [7]
-
Appearance: Typically a colorless to light yellow liquid or low melting solid.[5][8]
The presence of the electron-withdrawing trifluoromethyl group and the fluorine atom significantly influences the reactivity of the sulfonyl chloride group, making it a potent electrophile for reactions with a wide range of nucleophiles.[1]
General Synthetic Routes
While specific industrial synthesis routes for this compound are often proprietary, the general preparation of arylsulfonyl chlorides can be achieved through several established methods. A common laboratory-scale approach involves the diazotization of the corresponding aniline followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source.[9][10] Another prevalent method is the direct chlorosulfonation of the parent aromatic compound.[11]
A plausible synthetic pathway for this compound is outlined in the diagram below.
Caption: Generalized synthetic route to this compound.
Commercial Suppliers: A Comparative Overview
A variety of chemical suppliers offer this compound, catering to the needs of research and development laboratories as well as larger-scale manufacturing. When selecting a supplier, it is crucial to consider factors such as purity, available quantities, lead times, and the availability of comprehensive technical documentation, including Certificates of Analysis (CoA) and Safety Data Sheets (SDS).
| Supplier Name | Purity | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | ≥97% | Grams to Kilograms | A well-established supplier with extensive documentation and global distribution. |
| TCI Chemicals | >98% | Grams to Kilograms | Offers high-purity reagents with detailed safety information.[12] |
| Fisher Scientific | Varies | Grams to Kilograms | A major distributor for various chemical manufacturers.[13] |
| Amadis Chemical | Inquire | Bulk | Focuses on bulk and custom synthesis.[6] |
| GIHI CHEMICALS CO.,LIMITED | Inquire | Bulk | A manufacturer with a focus on pharmaceutical intermediates.[14] |
| Suzhou Senfeida Chemical Co., Ltd | Inquire | Bulk | A China-based manufacturer and supplier.[7] |
Note: This table is not exhaustive and researchers are encouraged to contact suppliers directly for the most current information on product specifications and availability.
Applications in Drug Discovery and Medicinal Chemistry
The primary application of this compound lies in its use as a versatile reagent for the synthesis of sulfonamides. Sulfonamides are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[2]
Workflow for Sulfonamide Synthesis
Caption: General workflow for the synthesis of sulfonamides.
The fluorine and trifluoromethyl substituents on the aromatic ring of the resulting sulfonamide can offer several advantages:
-
Modulation of pKa: The electron-withdrawing nature of these groups can lower the pKa of the sulfonamide nitrogen, influencing its ionization state at physiological pH and potentially improving cell permeability and target engagement.[4]
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, which can block potential sites of metabolism and prolong the in vivo half-life of a drug candidate.[4]
-
Increased Lipophilicity: The trifluoromethyl group, in particular, can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and access hydrophobic binding pockets of target proteins.[4]
-
Improved Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing binding affinity and potency.[3]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
This protocol provides a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (1.0 equivalent)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other suitable non-nucleophilic base (1.2 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (1.2 equivalents) to the solution and stir at room temperature.
-
In a separate container, dissolve this compound (1.05 equivalents) in anhydrous DCM.
-
Slowly add the sulfonyl chloride solution to the stirring amine solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Quality Control and Characterization
Upon receiving a new batch of this compound, it is essential to verify its identity and purity.
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for confirming the structure of the compound.[15] The expected chemical shifts and coupling patterns should be compared to reference spectra or predicted values.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess the purity of the compound and identify any volatile impurities.[15]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for determining the purity of the sulfonyl chloride.[15][16] A suitable method would involve a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, with UV detection.
Self-Validating System for Purity Assessment:
A self-validating system for purity assessment involves using multiple orthogonal analytical techniques. For example, a purity value obtained by HPLC should be corroborated by quantitative NMR (qNMR) or GC analysis. Discrepancies between the results from different methods may indicate the presence of co-eluting impurities or non-volatile contaminants.
Safety, Handling, and Storage
Hazard Identification:
This compound is a corrosive and moisture-sensitive compound.[8][12][17] It can cause severe skin burns and eye damage.[8][12][17] Upon contact with water, it hydrolyzes to form hydrochloric acid and the corresponding sulfonic acid, releasing corrosive fumes.[18]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[19]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[19]
-
Skin Protection: A lab coat and appropriate chemical-resistant clothing should be worn.[19]
-
Respiratory Protection: All handling should be performed in a well-ventilated fume hood.
Handling Procedures:
-
Handle in a well-ventilated area, preferably a chemical fume hood.[20]
-
Avoid contact with skin, eyes, and clothing.[20]
-
Keep away from moisture and water.
-
Use spark-proof tools and explosion-proof equipment where necessary.[20]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[20]
-
Store away from incompatible materials such as water, bases, and alcohols.[18]
-
The recommended storage temperature is typically 2-8 °C to minimize decomposition.[21][22]
Disposal:
-
Excess reagent should be carefully quenched by slow addition to a stirred, cold solution of a weak base like sodium bicarbonate.[19]
-
Dispose of the neutralized waste in accordance with local, state, and federal regulations.[20]
Conclusion
This compound is a valuable and versatile reagent for the synthesis of novel sulfonamides in drug discovery. Its unique electronic and steric properties, conferred by the fluorine and trifluoromethyl groups, provide medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. By understanding its chemical properties, sourcing it from reputable suppliers, and adhering to strict safety and handling protocols, researchers can effectively leverage this important building block to advance their research and development efforts.
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Sulfuryl chloride - Sciencemadness Wiki. (2023-08-06). Available at: [Link]
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Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. Available at: [Link]
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sulphuryl chloride - Sdfine. Available at: [Link]
- Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride - Google Patents.
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Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed. (2022-06-05). Available at: [Link]
-
Cas 405264-04-2,2-fluoro-6-(trifluoroMethyl)benzene-1-sulfonyl chloride | lookchem. Available at: [Link]
-
China 2-fluoro-6-(trifluoroMethyl)benzene-1-sulfonyl Chloride Manufacturers Suppliers Factory - Suzhou Senfeida Chemical Co., Ltd. Available at: [Link]
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m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE - Organic Syntheses Procedure. Available at: [Link]
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Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. Available at: [Link]
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - MDPI. (2023-05-20). Available at: [Link]
-
Applications of Fluorine in Medicinal Chemistry - PubMed. (2015-11-12). Available at: [Link]
-
Fluorine in drug discovery: Role, design and case studies. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides using 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the synthesis of sulfonamides utilizing 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride. This versatile reagent is of significant interest in medicinal chemistry due to the unique physicochemical properties imparted by the fluorine and trifluoromethyl substituents, which can enhance metabolic stability, binding affinity, and lipophilicity of the target molecules. These application notes are designed to offer both theoretical insights and practical, step-by-step protocols for the successful synthesis of a diverse range of sulfonamide derivatives.
Introduction: The Strategic Importance of Fluorinated Sulfonamides
The sulfonamide functional group is a cornerstone in drug discovery and development, present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, anticancer, and antiviral drugs.[1] The incorporation of fluorine-containing moieties, such as the trifluoromethyl group, into drug candidates is a widely employed strategy to modulate their biological activity and pharmacokinetic profiles. The electron-withdrawing nature of the 2-fluoro and 4-trifluoromethyl groups on the benzene ring of the title sulfonyl chloride enhances the electrophilicity of the sulfur atom, making it a highly reactive partner for nucleophilic substitution with primary and secondary amines. This heightened reactivity allows for the efficient construction of sulfonamide linkages under mild conditions.
Reaction Mechanism and Rationale
The synthesis of sulfonamides from this compound and a primary or secondary amine proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This initial attack forms a transient tetrahedral intermediate. The reaction is then driven to completion by the departure of the chloride leaving group. A base, typically a tertiary amine such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) generated as a byproduct. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
dot digraph "Sulfonamide_Synthesis_Mechanism" { rankdir="LR"; node [shape="plaintext", fontname="Arial", fontsize="12"]; edge [fontname="Arial", fontsize="10"];
// Reactants Amine [label="R¹R²N-H"]; SulfonylChloride [label=<
F | CS(O)₂Cl || CCF₃
]; Base [label="Base (e.g., Pyridine)"];
// Intermediate Intermediate [label=<
O⁻ | R¹R²N⁺H-- S --Cl | O
];
// Products Sulfonamide [label=<
F | CS(O)₂NR¹R² || CCF₃
]; Salt [label="[Base-H]⁺Cl⁻"];
Experimental Protocols
The following protocols provide a general framework for the synthesis of sulfonamides using this compound. Optimization of reaction times, temperatures, and purification methods may be necessary for specific substrates.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Properties |
| This compound | 1177009-38-9 | 262.61 | Moisture sensitive, corrosive.[2] |
| Primary or Secondary Amine | Varies | Varies | Nucleophilic, may be solid or liquid. |
| Pyridine | 110-86-1 | 79.10 | Anhydrous, base, and nucleophilic catalyst. |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Anhydrous, non-nucleophilic base. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, aprotic solvent. |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous, aprotic solvent. |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 | Anhydrous, polar aprotic solvent. |
Protocol 1: General Synthesis of N-Aryl/Alkyl-2-fluoro-4-(trifluoromethyl)benzenesulfonamides
This protocol is suitable for a wide range of primary and secondary amines.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) in anhydrous dichloromethane (DCM, approximately 0.2 M).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 eq.) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Protocol 2: Microwave-Assisted Synthesis
For rapid synthesis, microwave irradiation can be employed. This method is particularly effective for high-throughput synthesis.
-
Reaction Setup: In a microwave-safe reaction vessel, add the amine (1.0 eq) followed by this compound (1.0 eq).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).
-
Work-up: After cooling, treat the reaction mixture with n-hexane and allow it to stand at room temperature.
-
Purification: The resulting crystals can be collected by filtration, washed with cold n-hexane, and dried to yield the final product.
Data Presentation: Representative Examples
While specific yield data for this compound with a wide range of amines is not extensively published, the following table provides expected outcomes based on reactions with analogous sulfonyl chlorides.
| Entry | Amine | Base | Solvent | Method | Expected Yield (%) |
| 1 | Aniline | Pyridine | DCM | Protocol 1 | >90 |
| 2 | Benzylamine | Triethylamine | DCM | Protocol 1 | 85-95 |
| 3 | Morpholine | Triethylamine | THF | Protocol 1 | >90 |
| 4 | Cyclohexylamine | Pyridine | DCM | Protocol 1 | 80-90 |
| 5 | 4-Methoxyaniline | Pyridine | DCM | Protocol 2 | >95 (Microwave) |
Safety and Handling
This compound is a corrosive and moisture-sensitive compound.[2] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.[2] The compound should be stored under an inert atmosphere in a cool, dry place.
Conclusion
This compound is a valuable and highly reactive building block for the synthesis of fluorinated sulfonamides. The protocols outlined in this application note provide a robust foundation for researchers in medicinal chemistry and drug development to access a wide range of novel sulfonamide derivatives. The unique electronic properties of this reagent facilitate efficient reactions, contributing to the streamlined discovery of new therapeutic agents.
References
- El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Journal of Chemical Reviews, 2(3), 223-258.
- Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3(42), 19354-19358.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Retrieved from [Link]
- Youn, S. W. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-211.
- Google Patents. (n.d.). Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride.
- Sharma, S., et al. (2020). Sulfonamides: A review on their synthesis and diverse medicinal applications. European Journal of Medicinal Chemistry, 199, 112377.
Sources
The Synthetic Cornerstone: Application Notes for 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl Chloride in Modern Medicinal Chemistry
Introduction: The Strategic Advantage of Fluorination in Sulfonamide Synthesis
In the landscape of modern drug discovery, the sulfonamide functional group remains a privileged scaffold, integral to a wide array of therapeutic agents. Its utility stems from its ability to act as a versatile hydrogen bond donor and acceptor, mimicking the peptide bond and enabling strong interactions with biological targets. The strategic introduction of fluorine atoms into drug candidates is a cornerstone of contemporary medicinal chemistry, often leading to profound improvements in a molecule's pharmacokinetic and pharmacodynamic profile. The judicious placement of fluorine can enhance metabolic stability, increase binding affinity, and modulate lipophilicity and pKa, thereby transforming a promising lead compound into a viable drug.[1][2]
2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride emerges as a particularly valuable reagent in this context. This compound synergistically combines the potent electron-withdrawing and metabolically stabilizing effects of a trifluoromethyl (-CF3) group with the modulating influence of an ortho-fluoro (-F) atom.[3][4] The -CF3 group is a well-established bioisostere for chlorine and methyl groups, known to enhance lipophilicity, improve membrane permeability, and increase the metabolic stability of adjacent chemical bonds.[3][4] The ortho-fluoro substituent can further fine-tune the electronic properties of the sulfonyl chloride group, influence the conformation of the resulting sulfonamide, and provide an additional point of interaction with the target protein. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols for utilizing this compound in the synthesis of advanced pharmaceutical intermediates.
Core Application: Synthesis of CRTH2 Antagonists for Inflammatory Diseases
A prominent application of this compound is in the synthesis of antagonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). The CRTH2 receptor is a G protein-coupled receptor that mediates the pro-inflammatory effects of prostaglandin D₂ (PGD₂). As such, it has become a key therapeutic target for a range of allergic and inflammatory conditions, including asthma, allergic rhinitis, and atopic dermatitis.
Several clinical candidates, including Setipiprant (formerly ACT-129,968), developed by Actelion Pharmaceuticals, feature the N-arylsulfonamide linkage derived from fluorinated and trifluoromethylated benzenesulfonyl chlorides. The 2-fluoro-4-(trifluoromethyl)phenylsulfonyl moiety is crucial for achieving high potency and selectivity for the CRTH2 receptor.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of N-substituted sulfonamides using this compound. The first is a general protocol adaptable for various primary and secondary amines, while the second is a specific example adapted from the patent literature for the synthesis of a key intermediate for a CRTH2 antagonist.
Protocol 1: General Synthesis of N-Aryl-2-fluoro-4-(trifluoromethyl)benzenesulfonamides
Rationale: This protocol outlines the standard procedure for sulfonamide bond formation. The reaction is a nucleophilic substitution where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. An organic base like pyridine or triethylamine is crucial to neutralize the HCl byproduct, driving the reaction to completion. Anhydrous aprotic solvents are used to prevent hydrolysis of the reactive sulfonyl chloride. The reaction is initiated at 0°C to control the initial exothermic reaction before being allowed to proceed at room temperature.
Materials:
-
This compound (1.0 eq)
-
Substituted primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous Pyridine or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 eq) in anhydrous DCM.
-
Base Addition: Add the organic base (e.g., pyridine, 1.5 eq) to the solution. Cool the mixture to 0°C using an ice bath.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-16 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure sulfonamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Protocol 2: Synthesis of a CRTH2 Antagonist Precursor
This protocol is a specific example based on procedures found in patents for CRTH2 antagonists, such as those from Actelion Pharmaceuticals. It details the synthesis of an advanced intermediate.
Target Reaction:
Materials & Yields:
| Reagent/Product | Molecular Weight | Molar Eq. | Quantity | Role | Expected Yield |
| This compound | 260.60 g/mol | 1.0 | 261 mg | Electrophile | \multirow{3}{*}{75-90%} |
| (R)-{2-[1-(tert-Butoxycarbonyl)-piperidin-3-yl]-1H-indol-3-yl}-acetic acid ethyl ester | 414.51 g/mol | 1.0 | 415 mg | Nucleophile | |
| Pyridine | 79.10 g/mol | 3.0 | 0.24 mL | Base | |
| Dichloromethane (DCM) | - | - | 10 mL | Solvent | |
| Product: (R)-{2-[1-(2-Fluoro-4-trifluoromethyl-benzenesulfonyl)-piperidin-3-yl]-1H-indol-3-yl}-acetic acid ethyl ester | 554.57 g/mol | - | - | Precursor |
Procedure:
-
Deprotection (if necessary): If the starting amine is Boc-protected, it must first be deprotected. Dissolve the Boc-protected amine in DCM and add trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours until TLC or LC-MS confirms complete deprotection. Remove the solvent and excess TFA under reduced pressure.
-
Reaction Setup: Dissolve the resulting amine salt in anhydrous pyridine or a mixture of DCM and DIPEA. Cool the solution to 0°C.
-
Sulfonylation: Slowly add a solution of this compound (1.0 eq) in DCM to the cooled amine solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor for the disappearance of the starting amine by LC-MS.
-
Aqueous Work-up: Upon completion, dilute the reaction with ethyl acetate and wash with 1 M HCl, followed by saturated NaHCO₃ and brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography to yield the desired sulfonamide product.
Conclusion
This compound is a powerful and versatile reagent for modern medicinal chemistry. Its unique electronic and steric properties, conferred by the strategic placement of fluoro and trifluoromethyl groups, make it an ideal building block for synthesizing sulfonamides with enhanced pharmacological properties. As demonstrated in its application for creating potent CRTH2 antagonists, this reagent provides a direct route to installing a moiety known to improve metabolic stability, binding affinity, and overall drug-like characteristics. The protocols provided herein offer a robust framework for researchers to employ this valuable synthetic tool in their drug discovery programs, enabling the efficient construction of complex and biologically active molecules.
References
-
Actelion Pharmaceuticals Ltd. (2008). Indole derivatives as CRTH2 antagonists. European Patent EP2129653A1. Filed March 13, 2008. [Link]
-
Norman, P. (2010). Novel CRTH2 Antagonists: A Review of Patents From 2006 to 2009. Expert Opinion on Therapeutic Patents, 20(8), 1035-1052. [Link]
-
Actelion Pharmaceuticals Ltd. (2007). Indole-3-acetic acid derivatives. World Intellectual Property Organization Patent WO2007010534A1. Filed July 20, 2006. [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
Leitão, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
-
Cheng, H., et al. (2011). Prostaglandin D₂ receptor CRTH2 antagonists for the treatment of inflammatory diseases. Progress in Medicinal Chemistry, 50, 49-107. [Link]
- Actelion Pharmaceuticals Ltd. (2005). CRTH2 Receptor Antagonists. World Intellectual Property Organization Patent WO2005105727A1. Filed April 28, 2005.
-
Actelion Pharmaceuticals Ltd. (2008). Indole derivatives. World Intellectual Property Organization Patent WO2008114216A1. Filed March 13, 2008. [Link]
-
Pettus, L. H., et al. (2011). Discovery of AMG 853, a CRTH2 and DP Dual Antagonist. ACS Medicinal Chemistry Letters, 2(5), 326-330. [Link]
- Actelion Pharmaceuticals Ltd. (2008). Indole derivatives. U.S. Patent Application Publication US 2008/0234305 A1. Filed March 13, 2008.
-
Falgueyret, J. P., et al. (2013). Identification of 2-(2-(1-naphthoyl)-8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid (setipiprant/ACT-129968), a potent, selective, and orally bioavailable chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonist. Journal of Medicinal Chemistry, 56(12), 4899–4911. [Link]
-
Actelion Pharmaceuticals Ltd. (2008). Indole derivatives. World Intellectual Property Organization Patent WO2008114215A1. Filed March 13, 2008. [Link]
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
Sources
- 1. A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. Novel CRTH2 antagonists: a review of patents from 2006 to 2009 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl Chloride
Introduction: The Strategic Value of the 2-Fluoro-4-(trifluoromethyl)phenyl Moiety
In modern drug discovery and materials science, the incorporation of fluorine and fluorinated functional groups is a cornerstone strategy for modulating molecular properties.[1][2] The trifluoromethyl (-CF₃) group, in particular, can significantly enhance metabolic stability, lipophilicity, and binding affinity.[3][4][5] When combined with a fluorine atom on an aromatic ring, as in the 2-Fluoro-4-(trifluoromethyl)phenyl scaffold, chemists gain a powerful building block for creating novel compounds with fine-tuned pharmacokinetic and pharmacodynamic profiles.[1][6]
Traditionally, aryl halides have been the workhorses of palladium-catalyzed cross-coupling. However, arylsulfonyl chlorides are emerging as highly effective and readily available alternative electrophiles.[7][8][9] They can participate in a range of C-C, C-N, and C-S bond-forming reactions, often proceeding via a desulfonylative pathway where the sulfonyl chloride group effectively acts as a leaving group.[8][10]
This guide provides detailed protocols and expert insights for leveraging 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride in three fundamental palladium-catalyzed transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and C-S coupling (thiolation). The methodologies are designed for researchers, scientists, and drug development professionals seeking to incorporate this valuable structural motif into their synthetic programs.
The Catalytic Core: Understanding the Palladium Cross-Coupling Cycle
Palladium-catalyzed cross-coupling reactions are powerful tools for bond formation that operate through a general catalytic cycle.[11][12] While variations exist, the cycle fundamentally consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-sulfur bond of the arylsulfonyl chloride, forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.
-
Transmetalation: The organic group from a nucleophilic partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the leaving group and forming a diorganopalladium(II) complex.[11]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C, C-N, or C-S bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11][12]
The choice of ligands, base, and solvent is critical as it influences the efficiency of each step, stabilizes the palladium intermediates, and prevents catalyst decomposition.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Experimental Protocols and Methodologies
Protocol I: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron compound with an electrophile.[13][14][15] Utilizing this compound in this reaction provides direct access to biaryl compounds containing the desirable fluorinated motif.[8][16] A base is required to activate the boronic acid for efficient transmetalation.[13]
Step-by-Step Protocol:
-
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₂CO₃, 3.0 equivalents).
-
Addition of Coupling Partners: Add the arylboronic acid (1.2 equivalents) followed by this compound (1.0 equivalent).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or Toluene/H₂O mixture, ~0.2 M concentration relative to the sulfonyl chloride).
-
Reaction Execution: Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Reagent/Condition | Rationale & Causality |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | Precursors to the active Pd(0) species. Stable and commercially available. |
| Ligand | SPhos, RuPhos, P(t-Bu)₃ (2-10 mol%) | Electron-rich, bulky phosphines promote oxidative addition and reductive elimination. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv.) | Activates the boronic acid to facilitate the transmetalation step.[13] |
| Solvent | 1,4-Dioxane, Toluene, THF (often with H₂O) | Aprotic polar solvents that solubilize reagents and are stable at high temperatures. |
| Temperature | 80 - 110 °C | Provides sufficient thermal energy to overcome activation barriers, particularly oxidative addition. |
digraph "Suzuki_Cycle" { graph [splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Nodes Pd0 [label="Pd(0)L2", fillcolor="#4285F4", fontcolor="#FFFFFF", tooltip="Active Catalyst"]; OxAdd [label="[Ar-Pd(II)L2(SO2Cl)]", fillcolor="#EA4335", fontcolor="#FFFFFF", tooltip="Oxidative Addition Product"]; Trans [label="[Ar-Pd(II)L2-Ar']", fillcolor="#FBBC05", fontcolor="#202124", tooltip="After Transmetalation"]; ArSO2Cl [label="Ar-SO2Cl", shape=plaintext]; ArBOH2 [label="Ar'B(OH)2 + Base", shape=plaintext]; ArAr [label="Ar-Ar'", shape=plaintext];
// Edges Pd0 -> OxAdd [label=" Oxidative\n Addition"]; OxAdd -> Trans [label=" Transmetalation"]; Trans -> Pd0 [label=" Reductive\n Elimination"]; ArSO2Cl -> OxAdd [style=dashed, arrowhead=none]; ArBOH2 -> OxAdd [style=dashed, arrowhead=none]; Trans -> ArAr [style=dashed]; }
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol II: Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthesis, enabling the formation of C-N bonds between aryl electrophiles and a vast array of primary and secondary amines.[17][18][19] This reaction is indispensable for synthesizing anilines, which are prevalent in pharmaceuticals.[18] The reaction typically requires a strong, non-nucleophilic base and specialized bulky, electron-rich phosphine ligands.
Step-by-Step Protocol:
-
Inert Atmosphere Setup: In a glovebox or using Schlenk technique, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-3 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOt-Bu or LHMDS, 1.5 equivalents) to an oven-dried reaction vessel.
-
Addition of Coupling Partners: Add this compound (1.0 equivalent) and the amine coupling partner (1.2 equivalents).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or CPME).
-
Reaction Execution: Seal the vessel and heat the mixture to the required temperature (typically 70-110 °C) with vigorous stirring for 4-24 hours. Monitor progress by LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Reagent/Condition | Rationale & Causality |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, or Palladacycle Pre-catalysts (e.g., RuPhos Pd G3) (1-3 mol%) | Pre-catalysts are often air-stable and highly active, simplifying reaction setup.[17] |
| Ligand | RuPhos, BrettPhos, Josiphos-type ligands (1.2-2x Pd) | Bulky, electron-rich biarylphosphine ligands are crucial for promoting the reductive elimination step, which is often challenging for C-N bond formation.[17][18] |
| Base | NaOt-Bu, KOt-Bu, LHMDS (1.5-2.0 equiv.) | A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile without competing in the reaction. |
| Solvent | Toluene, CPME, 1,4-Dioxane (Anhydrous) | Aprotic solvents that are stable to the strong base and high temperatures. |
| Temperature | 70 - 110 °C | Necessary to drive the reaction, particularly for less reactive amines or aryl chlorides. |
digraph "Buchwald_Hartwig_Cycle" { graph [splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Nodes Pd0 [label="Pd(0)L", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="[Ar-Pd(II)L(SO2Cl)]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amide [label="[Ar-Pd(II)L(NR2)]", fillcolor="#FBBC05", fontcolor="#202124"]; ArSO2Cl [label="Ar-SO2Cl", shape=plaintext]; Amine [label="R2NH + Base", shape=plaintext]; ArNR2 [label="Ar-NR2", shape=plaintext];
// Edges Pd0 -> OxAdd [label=" Oxidative\n Addition"]; OxAdd -> Amide [label=" Amine Coordination\n & Deprotonation"]; Amide -> Pd0 [label=" Reductive\n Elimination"]; ArSO2Cl -> OxAdd [style=dashed, arrowhead=none]; Amine -> OxAdd [style=dashed, arrowhead=none]; Amide -> ArNR2 [style=dashed]; }
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol III: C-S Coupling (Thiolation)
The formation of aryl thioethers is crucial for the synthesis of many biologically active compounds. Palladium-catalyzed C-S coupling provides a direct and functional-group-tolerant method for this transformation, avoiding the harsher conditions of classical methods.
Step-by-Step Protocol:
-
Catalyst and Base Preparation: To a Schlenk flask under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%), a suitable ligand (e.g., Xantphos, 5 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equivalents).
-
Addition of Coupling Partners: Add the thiol (1.2 equivalents) and this compound (1.0 equivalent).
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., DMF or 1,4-dioxane).
-
Reaction Execution: Heat the reaction mixture to 90-120 °C and stir for 12-24 hours. Monitor the reaction's progress.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the organic phase with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Table 3: Recommended Conditions for C-S Coupling
| Parameter | Recommended Reagent/Condition | Rationale & Causality |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol%) | Standard Pd(0) precursors effective for C-S coupling. |
| Ligand | Xantphos, DPEPhos (4-10 mol%) | Ligands with wide bite angles, like Xantphos, are often effective in preventing catalyst deactivation and promoting reductive elimination. |
| Base | K₃PO₄, Cs₂CO₃ (2.0 equiv.) | A moderately strong base is needed to deprotonate the thiol to form the active thiolate nucleophile. |
| Solvent | DMF, 1,4-Dioxane, Toluene | Polar aprotic solvents are generally effective for this transformation. |
| Temperature | 90 - 120 °C | Higher temperatures are often required to facilitate the C-S bond formation. |
General Workflow and Troubleshooting
A successful cross-coupling experiment relies on careful execution from start to finish. Key considerations include the use of high-purity reagents, effective degassing of solvents to prevent catalyst oxidation, and strict maintenance of an inert atmosphere.
Caption: Standard experimental workflow for palladium-catalyzed cross-coupling.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure rigorous inert atmosphere and use freshly degassed solvents.2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or NaOt-Bu).3. Increase reaction temperature in 10 °C increments. |
| Formation of Byproducts | 1. Homocoupling of the boronic acid.2. Protodeborylation or desulfonylation.3. Ligand degradation. | 1. Use a slight excess (1.1-1.2 equiv.) of the boronic acid, not more.2. Ensure the reaction is free of excess water or protic sources.3. Screen alternative, more robust ligands. |
| Dark Black Precipitate | Catalyst decomposition ("Palladium Black"). | 1. Check ligand-to-palladium ratio; it may be too low.2. Lower the reaction temperature.3. Use a more robust ligand or pre-catalyst. |
References
-
Cernak, T. et al. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC - NIH. Available at: [Link]
-
Daugulis, O. et al. (2009). Palladium-Catalyzed C−H Bond Functionalization with Arylsulfonyl Chlorides. Journal of the American Chemical Society. Available at: [Link]
-
Bandgar, B. P. et al. (2001). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. ResearchGate. Available at: [Link]
-
Daugulis, O. et al. (2009). Palladium-catalyzed C-H bond functionalization with arylsulfonyl chlorides. Semantic Scholar. Available at: [Link]
-
Nobel Prize Organization. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
-
Antonchick, A. P. et al. (2013). Palladium‐catalyzed ortho‐C−H sulfonylation with arylsulfonyl chlorides. ResearchGate. Available at: [Link]
-
Willis, M. C. et al. (2018). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. PMC - NIH. Available at: [Link]
-
Vogel, P. et al. (2001). Palladium-Catalyzed Stille Cross-Couplings of Sulfonyl Chlorides and Organostannanes. ResearchGate. Available at: [Link]
-
Chem LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]
-
Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. Google. Available at: [Link]
-
Amii, H. & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Ma, R. et al. (2020). Palladium–catalyzed cross–coupling of fluoro-aromatics with PhMgCl under microwave assistance. ResearchGate. Available at: [Link]
-
Amii, H. & Uneyama, K. (2009). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. Available at: [Link]
-
Pathan, M. A. et al. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. Available at: [Link]
-
Izquierdo, J. et al. (2019). Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. PubMed. Available at: [Link]
-
Kilaru, R. B. et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PMC - NIH. Available at: [Link]
-
Izquierdo, J. et al. (2019). Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. PMC - NIH. Available at: [Link]
-
Zhang, W. et al. (2005). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC - NIH. Available at: [Link]
-
LookChem. (n.d.). Cas 405264-04-2,2-fluoro-6-(trifluoroMethyl)benzene-1-sulfonyl chloride. LookChem. Available at: [Link]
-
Sharma, P. C. et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Fors, B. P. & Buchwald, S. L. (2010). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Wang, C. et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. PubMed Central. Available at: [Link]
-
Chem LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]
-
Wang, F. et al. (2019). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. ResearchGate. Available at: [Link]
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- 5. Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: Synthesis of N-Substituted-2-fluoro-4-(trifluoromethyl)benzenesulfonamides
Introduction: The Significance of Fluorinated Sulfonamides in Modern Drug Discovery
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties.[1][2] The strategic introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. The reagent, 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride, is a valuable building block for synthesizing novel sulfonamides that leverage these benefits. The electron-withdrawing nature of the fluorine and trifluoromethyl groups on the aromatic ring enhances the electrophilicity of the sulfonyl chloride, making it a reactive partner for sulfonylation reactions.[3]
This document provides a comprehensive protocol for the synthesis of N-substituted-2-fluoro-4-(trifluoromethyl)benzenesulfonamides from primary amines. It offers a detailed, step-by-step methodology, insights into the reaction mechanism, and guidance for troubleshooting common experimental challenges.
Reaction Mechanism and Key Parameters
The sulfonylation of a primary amine with this compound is a nucleophilic acyl substitution reaction at the sulfur atom. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. A base is essential to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.[2][4]
General Reaction Scheme: Primary Amine + this compound → N-Substituted-2-fluoro-4-(trifluoromethyl)benzenesulfonamide
Experimental Protocol: Synthesis of N-Benzyl-2-fluoro-4-(trifluoromethyl)benzenesulfonamide (Model Reaction)
This protocol details the synthesis of a model sulfonamide. The principles can be adapted for a range of primary amines.
Materials and Reagents:
-
Primary amine (e.g., Benzylamine)
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl Acetate
Instrumentation:
-
Magnetic stirrer with stir bar
-
Round-bottom flask
-
Dropping funnel or syringe pump
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Detailed Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent).
-
Dissolve the amine in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.2 equivalents) to the solution.[4]
-
Cool the mixture to 0 °C in an ice bath.
-
-
Addition of Sulfonyl Chloride:
-
Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.[5]
-
-
Reaction Monitoring:
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the primary amine.[5]
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted-2-fluoro-4-(trifluoromethyl)benzenesulfonamide.[1]
-
Visualization of the Experimental Workflow
Sources
Application Notes and Protocols for 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the established principles and methodologies for aryl sulfonyl fluoride probes used in chemical biology and proteomics. Specific experimental data for 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is not extensively available in current scientific literature. Therefore, these guidelines should be considered a starting point for the development of specific assays, and optimization will be required for each experimental system.
Introduction: A Privileged Electrophile for Covalent Proteomics
This compound is a member of the sulfonyl halide class of chemical probes, which have become indispensable tools in chemical biology and drug discovery. These probes function as covalent modifiers of nucleophilic amino acid residues within protein binding sites, enabling a range of applications from enzyme activity profiling to target identification and validation. The sulfonyl fluoride and chloride moieties are considered "privileged" electrophilic warheads due to their optimal balance of stability in aqueous biological media and reactivity towards a variety of nucleophilic amino acid side chains, including serine, threonine, tyrosine, lysine, and histidine.[1]
The subject of this guide, this compound, is predicted to be a highly reactive probe. The presence of two strong electron-withdrawing groups—a fluorine atom at the 2-position and a trifluoromethyl group at the 4-position—is expected to significantly enhance the electrophilicity of the sulfur atom in the sulfonyl chloride group. This heightened reactivity can be advantageous for labeling less nucleophilic residues or for applications requiring rapid covalent modification. However, it also necessitates careful experimental design to control for off-target labeling. These application notes will provide a framework for harnessing the potential of this probe in proteomic research.
Predicted Mechanism of Action: Covalent Modification of Nucleophilic Residues
The utility of this compound as a chemical probe lies in its ability to form stable, covalent bonds with nucleophilic amino acid residues within protein active sites or other binding pockets. The reaction proceeds via a nucleophilic substitution at the sulfur atom of the sulfonyl chloride.
The reaction mechanism is generally understood to be a two-step addition-elimination process.[2] A nucleophilic residue in a protein, such as the hydroxyl group of a serine or tyrosine, or the amine group of a lysine, attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, high-energy trigonal bipyramidal intermediate. This intermediate then collapses, with the chloride ion being expelled as a good leaving group, resulting in the formation of a stable sulfonate ester or sulfonamide linkage between the probe and the protein.[1][3]
The rate of this reaction is significantly influenced by the electronic properties of the aryl ring. Electron-withdrawing substituents, such as the fluoro and trifluoromethyl groups on the benzene ring of this probe, increase the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack.[4] This suggests that this compound will be more reactive than unsubstituted benzenesulfonyl chloride.
Caption: A typical workflow for ABPP using an alkyne-modified probe.
Materials:
-
Alkyne-modified this compound (Probe-Alkyne)
-
Cell lysate (1-5 mg/mL total protein in a suitable buffer, e.g., PBS)
-
Biotin-Azide
-
Copper (II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents or Mass Spectrometry sample preparation reagents
Procedure:
-
Proteome Labeling:
-
Thaw the cell lysate on ice.
-
Treat the lysate with the Probe-Alkyne at a final concentration of 1-50 µM. The optimal concentration should be determined empirically.
-
Include a DMSO vehicle control.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Click Chemistry:
-
To the labeled lysate, add the following click chemistry reagents to the final concentrations indicated:
-
Biotin-Azide (100 µM)
-
TCEP (1 mM, freshly prepared)
-
TBTA (100 µM)
-
CuSO₄ (1 mM)
-
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Protein Enrichment:
-
Add streptavidin-agarose beads (pre-washed with PBS) to the reaction mixture.
-
Incubate for 1 hour at 4°C on a rotator to capture the biotinylated proteins.
-
Wash the beads extensively with PBS containing 0.1% SDS to remove non-specifically bound proteins.
-
-
Downstream Analysis:
-
For SDS-PAGE/Western Blot: Elute the captured proteins by boiling the beads in SDS-PAGE loading buffer. Analyze the eluate by SDS-PAGE and visualize the biotinylated proteins by Western blotting with a streptavidin-HRP conjugate.
-
For Mass Spectrometry: Perform on-bead digestion of the captured proteins with trypsin. Analyze the resulting peptides by LC-MS/MS to identify the protein targets. [5][6]
-
Protocol 3: Competitive ABPP for Target Validation and Selectivity Profiling
This protocol is used to validate the identified targets and to assess the selectivity of a potential inhibitor by competing its binding against the labeling of proteins by the probe. [7] Materials:
-
Probe-Alkyne (as in Protocol 2)
-
Test inhibitor compound
-
Cell lysate
-
All reagents for ABPP and downstream analysis as described in Protocol 2
Procedure:
-
Competitive Inhibition:
-
Pre-incubate the cell lysate with varying concentrations of the test inhibitor (or a DMSO vehicle control) for 30 minutes at room temperature.
-
-
Probe Labeling:
-
Add the Probe-Alkyne to the pre-incubated lysate at a fixed concentration (determined from Protocol 2).
-
Incubate for 1 hour at room temperature.
-
-
Click Chemistry, Enrichment, and Analysis:
-
Proceed with the click chemistry, protein enrichment, and downstream analysis (SDS-PAGE/Western Blot or Mass Spectrometry) as described in Protocol 2.
-
Data Analysis: A decrease in the signal from a specific protein band (in-gel fluorescence or Western blot) or a decrease in the abundance of identified peptides (mass spectrometry) in the presence of the inhibitor indicates that the inhibitor binds to that protein and prevents its labeling by the probe. This provides evidence that the protein is a direct target of the inhibitor.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak labeling | Probe concentration is too low. | Increase the probe concentration. |
| Incubation time is too short. | Increase the incubation time. | |
| Probe has degraded. | Use a fresh aliquot of the probe stock solution. | |
| High background labeling | Probe concentration is too high. | Decrease the probe concentration. |
| Insufficient washing of beads. | Increase the number and stringency of the wash steps. | |
| Inconsistent results | Variability in lysate preparation. | Ensure consistent lysate preparation and protein concentration. |
| Incomplete click reaction. | Ensure all click chemistry reagents are fresh and added in the correct order. |
Conclusion
This compound represents a potentially powerful tool for chemical proteomics due to its predicted high reactivity. The protocols outlined in these application notes provide a solid foundation for researchers to begin exploring its utility in their own experimental systems. Through careful optimization and the use of appropriate controls, this probe can be employed to identify novel protein targets, validate drug candidates, and gain deeper insights into complex biological processes.
References
-
Biotai Biotech. (n.d.). New Trends in Target Validation: Competitive ABPP Analysis. Retrieved from [Link]
-
A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (n.d.). NIH. Retrieved from [Link]
- Wang, C., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry, 6, 119.
-
A chemoproteomic strategy for direct and proteome-wide covalent inhibitor target-site identification. (2025). ResearchGate. Retrieved from [Link]
-
A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. (n.d.). PMC. Retrieved from [Link]
- Weygand, F., Steglich, W., & Oettmeier, W. (1970). [Fluoro amino acids. V. Reactions of 3.3.3-trifluoroalanine and its use for peptide syntheses]. Chemische Berichte, 103(6), 1655–1670.
- Zhang, D., et al. (2022). Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. ChemBioChem, 23(4), e202100628.
- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659.
-
Kemix Pty Ltd. (n.d.). This compound. Retrieved from [Link]
-
Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. (2025). PubMed. Retrieved from [Link]
-
Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. (2020). PubMed Central. Retrieved from [Link]
-
23.9: Amines as Nucleophiles. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. (2022). PubMed. Retrieved from [Link]
-
Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. (n.d.). Angewandte Chemie International Edition. Retrieved from [Link]
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Application Notes & Protocols: A Guide to the Derivatization of Alcohols with 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Introduction: Elevating Alcohol Reactivity for Synthetic Advancement
In the landscape of synthetic organic chemistry and drug development, the hydroxyl group of alcohols presents a unique challenge. While abundant and versatile, it is a notoriously poor leaving group, hindering its direct participation in crucial nucleophilic substitution and elimination reactions. The strategic conversion of this hydroxyl moiety into a sulfonate ester is a cornerstone of synthetic methodology, transforming it into an excellent leaving group and unlocking a plethora of subsequent chemical transformations.[1][2][3] This is traditionally accomplished using reagents like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl).[1][4]
This guide introduces a potent and advantageous alternative: 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride . The strategic placement of two strongly electron-withdrawing groups—a fluorine atom and a trifluoromethyl moiety—on the aromatic ring significantly enhances the reagent's utility. These groups render the resulting sulfonate anion an exceptionally stable and effective leaving group, while also providing a unique spectroscopic handle for reaction monitoring via ¹⁹F NMR. The incorporation of the trifluoromethyl group, a privileged motif in medicinal chemistry, can confer desirable properties such as increased metabolic stability and enhanced lipophilicity to target molecules, making this reagent particularly valuable in drug discovery pipelines.[5][6]
This document serves as a comprehensive guide for researchers, providing a deep dive into the reaction mechanism, field-tested protocols for various alcohol substrates, and expert insights into achieving optimal results.
The Mechanistic Rationale: A Stepwise Activation
The derivatization of an alcohol with this compound proceeds via a well-established nucleophilic substitution pathway at the sulfur center. A critical feature of this reaction is the preservation of the alcohol's stereochemistry, as the carbon-oxygen bond of the substrate remains unbroken throughout the process.[1][2]
The mechanism unfolds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom initiates a nucleophilic attack on the highly electrophilic sulfur atom of the sulfonyl chloride.[4]
-
Chloride Displacement: This attack leads to the displacement of the chloride ion, forming a protonated sulfonate ester intermediate.[4]
-
Deprotonation: A non-nucleophilic base, typically pyridine or triethylamine, abstracts the proton from the intermediate. This step is crucial as it neutralizes the hydrochloric acid (HCl) byproduct, which could otherwise lead to unwanted side reactions, and drives the reaction to completion.[1][4]
The result is the formation of a stable 2-fluoro-4-(trifluoromethyl)benzenesulfonate ester, poised for subsequent synthetic manipulations.
Caption: Reaction mechanism for alcohol sulfonation.
Experimental Protocols: A Validated Approach
The following protocols have been optimized for the derivatization of primary, secondary, and tertiary alcohols. It is imperative that all procedures are conducted in a well-ventilated fume hood using anhydrous solvents and under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis of the sulfonyl chloride.
Safety First: Handling Sulfonyl Chlorides
This compound is a corrosive and moisture-sensitive solid.[7][8] Contact with skin and eyes can cause severe burns.[8][9] It reacts with water to liberate toxic and corrosive hydrogen chloride gas.[7][8] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[7] Store the reagent tightly sealed in a cool, dry place away from incompatible materials like strong oxidizing agents.[7]
Protocol 1: Derivatization of a Primary Alcohol (e.g., Benzyl Alcohol)
This protocol outlines a standard procedure for a reactive primary alcohol.
Materials:
-
Benzyl Alcohol (1.0 mmol, 108.1 mg)
-
This compound (1.1 mmol, 286.6 mg)
-
Triethylamine (Et₃N) (1.5 mmol, 209 µL)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe, separatory funnel
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add benzyl alcohol and anhydrous DCM (5 mL). Stir until fully dissolved.
-
Base Addition: Add triethylamine to the solution via syringe. Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: Dissolve this compound in anhydrous DCM (5 mL) and add it dropwise to the stirring alcohol solution over 10 minutes.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system.
-
Work-up: Quench the reaction by adding 10 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with 10 mL of saturated NaHCO₃ solution and 10 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (typically 10-20% ethyl acetate in hexanes) to obtain the pure benzyl 2-fluoro-4-(trifluoromethyl)benzenesulfonate.
Protocol 2: Derivatization of a Secondary Alcohol (e.g., (R)-2-Octanol)
Secondary alcohols may require slightly longer reaction times. The use of pyridine as both a base and solvent can be advantageous.
Materials:
-
(R)-2-Octanol (1.0 mmol, 130.2 mg)
-
This compound (1.2 mmol, 312.7 mg)
-
Anhydrous Pyridine (5 mL)
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry flask under nitrogen, dissolve (R)-2-octanol in anhydrous pyridine. Cool the solution to 0 °C.
-
Reagent Addition: Add the this compound portion-wise to the stirring solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 12-16 hours (overnight).
-
Work-up: Cool the reaction mixture in an ice bath and slowly add 10 mL of cold 1M HCl to neutralize the pyridine.
-
Extraction: Extract the mixture three times with ethyl acetate (3 x 15 mL). Combine the organic extracts.
-
Washing: Wash the combined organic layers sequentially with 1M HCl, deionized water, and finally brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the product via flash chromatography to isolate the pure sulfonate ester.
Protocol 3: Derivatization of a Sterically Hindered Tertiary Alcohol (e.g., tert-Butanol)
Tertiary alcohols are the most challenging substrates due to steric hindrance. This reaction often requires elevated temperatures and a more potent, non-nucleophilic base to facilitate the reaction and suppress competing elimination pathways.
Materials:
-
tert-Butanol (1.0 mmol, 74.1 mg)
-
This compound (1.5 mmol, 391.0 mg)
-
4-Dimethylaminopyridine (DMAP) (0.1 mmol, 12.2 mg) - Catalytic amount
-
Triethylamine (2.0 mmol, 279 µL)
-
Anhydrous Dichloromethane (DCM) (10 mL)
Procedure:
-
Reaction Setup: Combine tert-butanol, triethylamine, and the catalytic amount of DMAP in a dry flask with anhydrous DCM under a nitrogen atmosphere.
-
Reagent Addition: Add the this compound.
-
Reaction: Heat the reaction mixture to reflux (approx. 40 °C) and maintain for 24 hours, monitoring by TLC. Note: Expect lower yields compared to primary and secondary alcohols.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1. The product is often less stable; prompt purification is recommended.
Data Presentation and Characterization
The successful synthesis of the sulfonate esters can be confirmed using standard analytical techniques.[10]
Table 1: Expected Analytical Data for Synthesized Sulfonate Esters
| Derivative of | Technique | Expected Observations |
| Benzyl Alcohol | ¹H NMR | Aromatic protons (7.5-8.2 ppm), benzyl CH₂ (~5.2 ppm), substrate aromatic protons (~7.4 ppm). |
| ¹³C NMR | Aromatic carbons, benzyl CH₂ (~75 ppm). | |
| ¹⁹F NMR | Singlet for CF₃ (~ -63 ppm), singlet for Ar-F (~ -105 ppm). | |
| IR (cm⁻¹) | Strong S=O stretches at ~1370 (asymmetric) and ~1180 (symmetric); C-F stretch at ~1325. | |
| MS (ESI+) | [M+Na]⁺ or [M+K]⁺ adducts. | |
| (R)-2-Octanol | ¹H NMR | Aromatic protons (7.5-8.2 ppm), CH-O proton (~4.8 ppm, multiplet), alkyl chain protons (0.8-1.7 ppm). |
| ¹⁹F NMR | Singlet for CF₃ (~ -63 ppm), singlet for Ar-F (~ -105 ppm). | |
| IR (cm⁻¹) | Strong S=O stretches at ~1365 (asymmetric) and ~1175 (symmetric). | |
| MS (ESI+) | [M+Na]⁺ or [M+K]⁺ adducts. |
Workflow and Troubleshooting
A robust experimental design anticipates potential challenges. The following workflow and troubleshooting guide are provided to ensure a high rate of success.
Caption: General experimental workflow for alcohol derivatization.
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Wet reagents/solvents. 2. Reagent degradation. 3. Insufficient reaction time/temp. 4. Steric hindrance (esp. 3° alcohols). | 1. Use freshly distilled, anhydrous solvents. 2. Use fresh sulfonyl chloride. 3. Increase reaction time or gently heat. 4. Use a stronger base (e.g., add catalytic DMAP), increase temperature, and extend reaction time. |
| Multiple Spots on TLC | 1. Incomplete reaction. 2. Formation of side-products (e.g., elimination). 3. Hydrolysis of product on silica gel. | 1. Allow the reaction to proceed longer. 2. Use a non-nucleophilic base; avoid excessive heat. 3. Neutralize silica gel with 1% Et₃N in the eluent during chromatography. |
| Difficult Purification | Product is an oil or co-elutes with impurities. | Attempt recrystallization from a different solvent system (e.g., hexane/ether). Ensure complete removal of the base (e.g., pyridine) during work-up with acidic washes. |
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Reactions of Alcohols. (2024). Chemistry LibreTexts. [Link]
-
Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). (2020). Wentzel Lab, YouTube. [Link]
-
Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. (n.d.). PubMed Central. [Link]
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Reactions of Alcohols (CHM 223). (2023). Chemistry LibreTexts. [Link]
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Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. (2023). Organic Chemistry with Victor, YouTube. [Link]
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Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. (n.d.). PubMed Central. [Link]
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Reactions of Alcohols. (2022). Chemistry LibreTexts. [Link]
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Synthesis of fluorosulfates. (n.d.). Organic Chemistry Portal. [Link]
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Synthesis, Characterization, and Evaluation of Solution Properties of Sesame Fatty Methyl Ester Sulfonate Surfactant. (2020). ACS Omega. [Link]
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The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2019). ScienceOpen. [Link]
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Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. (n.d.). UCL Discovery. [Link]
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Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). PubMed Central. [Link]
-
Analysis of sulfoxylated methyl esters (Φ-MES): Sulfonic acid composition and isomer identification. (2003). ResearchGate. [Link]
-
SAFETY DATA SHEET - 4-(Trifluoromethyl)benzenesulfonyl chloride. (2023). Fisher Scientific. [Link]
-
Solvent free synthesis of trifluoromethyl tertiary alcohols by cross Aldol reaction. (2015). Chinese Chemical Letters. [Link]
-
Derivatization LC/MS for the simultaneous determination of fatty alcohol and alcohol ethoxylate surfactants in water and wastewater samples. (2001). PubMed. [Link]
-
Deoxytrifluoromethylation of Alcohols. (2022). PubMed Central. [Link]
-
Profiling sulfonate ester stability: identification of complementary protecting groups for... (2010). PubMed. [Link]
-
An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals. (n.d.). Academic Journals. [Link]
-
Sulfonyl fluoride synthesis by fluorosulfonation. (n.d.). Organic Chemistry Portal. [Link]
-
Determination of trace c(1)-c(4) aliphatic alcohols in aqueous samples by 9-fluorenylmethyl chloroformate derivatization and reversed-phase high-performance liquid chromatography. (n.d.). PubMed. [Link]
-
A Practical Synthesis of 2-Fluoro-4-bromobiphenyl. (n.d.). ResearchGate. [Link]
-
Sulfonate synthesis by sulfonylation (tosylation). (n.d.). Organic Chemistry Portal. [Link]
-
3-Fluoro-4-methylbenzene-1-sulfonyl chloride. (n.d.). PubChem. [Link]
-
CHM 252: Organic Chemistry: Alcohols: Reaction Importance and Sulfonyl Chloride Intro Part 9. (2021). YouTube. [Link]
-
A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. (n.d.). ResearchGate. [Link]
-
A highly sensitive pre-column derivatization method for fluorescence detection of tobramycin using 2-naphthalenesulfonyl chloride as a derivatizing agent. (n.d.). ResearchGate. [Link]
-
Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. (n.d.). OSTI.GOV. [Link]
-
Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes. (2014). PubMed. [Link]
-
Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (n.d.). PubMed Central. [Link]
-
Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. (n.d.). PubMed Central. [Link]
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Application Notes & Protocols: 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride as a Versatile Building Block in Modern Organic Synthesis
Introduction: A Uniquely Positioned Reagent
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms and trifluoromethyl (CF₃) groups is a cornerstone of molecular design. These modifications can profoundly enhance critical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride emerges as a highly valuable building block, offering a powerful combination of these desirable motifs on a reactive scaffold.
This reagent features:
-
A highly electrophilic sulfonyl chloride group, primed for reaction with a wide range of nucleophiles.
-
A strongly electron-withdrawing trifluoromethyl group at the 4-position, which further activates the sulfonyl chloride moiety and imparts beneficial physicochemical properties to the final product.[1]
-
An ortho-fluoro substituent , which can modulate the conformation and electronic properties of the aromatic ring, providing an additional tool for fine-tuning molecular interactions.
This guide provides an in-depth exploration of this compound, moving beyond simple reaction schemes to explain the causality behind protocol design. We present detailed, field-proven methodologies for its application, empowering researchers in pharmaceutical and chemical development to leverage its full potential.
Physicochemical Properties & Safe Handling
This compound is a reactive chemical that must be handled with appropriate care. Its reactivity stems from the electrophilic sulfur center, making it susceptible to hydrolysis.
| Property | Value | Reference |
| CAS Number | 176225-09-5 | [3] |
| Molecular Formula | C₇H₃ClF₄O₂S | [3] |
| Molecular Weight | 262.61 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | 48-52 °C |
Safety & Handling Precautions:
-
Corrosive: Causes severe skin burns and eye damage.[4] Always handle in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Moisture Sensitive: The sulfonyl chloride moiety will readily hydrolyze upon contact with water or atmospheric moisture to form the corresponding sulfonic acid, rendering it inactive for subsequent reactions. Always use anhydrous solvents and handle under an inert atmosphere (e.g., nitrogen or argon).
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[3]
Core Application: Synthesis of N-Substituted Sulfonamides
The formation of a sulfonamide bond is the most prominent application of this building block. The resulting 2-fluoro-4-(trifluoromethyl)phenyl sulfonamides are key scaffolds in medicinal chemistry, notably in the development of kinase inhibitors for cancer therapy.[1][5]
Scientific Rationale & Mechanism
The reaction proceeds via a classical nucleophilic substitution at the sulfur atom. The nitrogen atom of a primary or secondary amine acts as the nucleophile, attacking the highly electrophilic sulfur of the sulfonyl chloride. This forms a transient tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. A base, typically a non-nucleophilic tertiary amine like triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[6]
Caption: Mechanism of Sulfonamide Synthesis.
Detailed Experimental Protocol
This protocol describes a general method for the synthesis of an N-substituted-2-fluoro-4-(trifluoromethyl)benzenesulfonamide.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0-1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Triethylamine (Et₃N) (1.2-1.5 eq)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and dissolve in anhydrous DCM (approx. 0.2 M concentration).
-
Base Addition: Add triethylamine (1.5 eq) to the solution. Cool the flask to 0 °C using an ice bath. Rationale: Cooling controls the initial exothermic reaction and minimizes potential side reactions.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes. Rationale: Slow addition prevents a rapid temperature increase and ensures efficient mixing.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up - Quenching: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Quench the reaction by adding deionized water.
-
Work-up - Washing:
-
Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), deionized water, and saturated NaHCO₃ solution (to remove any unreacted starting material or acidic byproducts).
-
Finish with a brine wash to facilitate phase separation. Rationale: Each wash removes specific impurities, leading to a cleaner crude product.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel or recrystallization to yield the pure N-substituted sulfonamide.
Application in the Synthesis of Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of many cancers, making them critical therapeutic targets.[5] The 2-fluoro-4-(trifluoromethyl)phenyl sulfonamide moiety is a privileged scaffold, frequently found in potent kinase inhibitors. This building block provides a direct route to incorporate this key pharmacophore.
The general workflow involves coupling the sulfonyl chloride with an amine-containing heterocyclic core, which is often designed to interact with the hinge region of the kinase ATP-binding site. The resulting intermediate can then undergo further functionalization, such as palladium-catalyzed cross-coupling reactions, to build out the final inhibitor.
Caption: Conceptual workflow for kinase inhibitor synthesis.
Expanded Synthetic Utility
Beyond sulfonamides, this reagent is a precursor to other valuable functional groups.
-
Sulfonate Esters: By reacting this compound with an alcohol or phenol under similar basic conditions, the corresponding sulfonate esters can be synthesized. These are excellent leaving groups in nucleophilic substitution reactions and can serve as stable protecting groups for alcohols.
-
Conversion to Sulfonyl Fluorides: While sulfonyl chlorides are highly reactive, the corresponding sulfonyl fluorides are often more stable and less prone to hydrolysis.[7][8] The chloride can be converted to the fluoride, which is a key electrophile in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful tool for robustly linking molecular fragments.[7]
Troubleshooting Guide
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive (hydrolyzed) sulfonyl chloride.2. Sterically hindered or poorly nucleophilic amine.3. Insufficient base. | 1. Use fresh reagent from a tightly sealed bottle; handle under inert gas.2. Increase reaction temperature; use a more polar solvent (e.g., DMF); consider a stronger, non-nucleophilic base (e.g., DBU).3. Ensure at least 1.2 equivalents of base are used. |
| Multiple Byproducts on TLC | 1. Presence of moisture causing hydrolysis.2. Reaction temperature too high.3. Dimerization or side-reaction of the amine. | 1. Use flame-dried glassware and anhydrous solvents.2. Maintain 0 °C during addition and allow to warm slowly.3. Dilute the reaction mixture; add the sulfonyl chloride slowly. |
| Difficult Purification | 1. Product is highly polar and streaks on silica gel.2. Product co-elutes with triethylammonium chloride salt. | 1. Add a small percentage of acetic acid or triethylamine to the eluent.2. Ensure the aqueous work-up is thorough to remove all salts before chromatography. |
Conclusion
This compound is more than a simple reagent; it is a strategic building block for accessing molecular architectures with high therapeutic potential. Its unique combination of a reactive sulfonyl chloride handle with powerful pharmacophoric elements (F and CF₃) makes it an indispensable tool for medicinal chemists and organic synthesis professionals. The robust protocols and mechanistic insights provided herein are designed to facilitate its seamless integration into research and development workflows, accelerating the discovery of next-generation pharmaceuticals and advanced materials.
References
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Organic Syntheses Procedure, m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Available at: [Link]
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-
Zhuang, C., et al. (2015). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Available at: [Link]
-
Pharmaffiliates, 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene: Your Key Organic Synthesis Intermediate. Available at: [Link]
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-
Wechem, Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions. Available at: [Link]
-
ResearchGate, Synthesis of Sulfonyl Fluorides from Sulfonamides. Available at: [Link]
-
Digital Commons @ USF, Synthesis of[9][10][11]-Triazines as Kinase Inhibitors and of Novel Fluorine Capture Reagents for PET probes. Available at: [Link]
-
Zlotorzynski, M., et al. (2021). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. PMC - NIH. Available at: [Link]
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-
ChemBK, 4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride. Available at: [Link]
-
Ritter, T. (2015). Catalysis for Fluorination and Trifluoromethylation. PMC - NIH. Available at: [Link]
-
Semantic Scholar, The synthesis of novel kinase inhibitors using click chemistry. Available at: [Link]
-
Lead Sciences, 4-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride. Available at: [Link]
-
Zhang, Z., et al. (2023). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. Nature Communications. Available at: [Link]
-
ChemRxiv, Enabling Stereoselective Fluoroalkyl-Sulfonylalkylation of Alkenes and Alkynes Via Photoredox Catalysis. Available at: [Link]
-
PubMed, Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. Available at: [Link]
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Large-scale synthesis using 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
An Application Guide for the Large-Scale Synthesis of Bioactive Molecules using 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Authored by: A Senior Application Scientist
Introduction: Strategic Importance of a Fluorinated Building Block
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. This compound stands out as a preeminent reagent for this purpose. Its utility is derived from a unique combination of structural motifs: a highly reactive sulfonyl chloride group for facile bond formation, and two distinct fluorine-containing groups—a fluoro and a trifluoromethyl group. These electron-withdrawing groups not only activate the sulfonyl chloride for nucleophilic attack but also impart desirable pharmacokinetic properties to the resulting molecules, such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1]
This guide provides an in-depth exploration of the large-scale applications of this compound, focusing on the synthesis of two critical classes of compounds: sulfonamides and sulfonate esters. We will delve into detailed, field-proven protocols, the rationale behind experimental choices, and the critical safety measures required for handling this reactive intermediate at scale.
Physicochemical Properties & Reactivity Profile
The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. The potent electron-withdrawing effects of the ortho-fluoro and para-trifluoromethyl substituents on the benzene ring significantly enhance this electrophilicity, making the reagent highly susceptible to attack by a wide range of nucleophiles.[1] This heightened reactivity allows for efficient bond formation under mild conditions, a crucial advantage in multi-step syntheses of complex molecules.
| Property | Value |
| CAS Number | 1177009-38-9[2] |
| Molecular Formula | C₇H₃ClF₄O₂S |
| Molecular Weight | 262.61 g/mol [3] |
| Appearance | Solid |
| Primary Applications | Synthesis of sulfonamides and sulfonate esters |
Critical Safety & Handling Protocols for Large-Scale Operations
As a reactive sulfonyl chloride, this reagent is corrosive and moisture-sensitive.[2][4] Adherence to strict safety protocols is non-negotiable, particularly in a large-scale production environment.
-
Hazard Overview : Causes severe skin burns and eye damage.[2] Reacts with water, including atmospheric moisture, to release corrosive hydrogen chloride (HCl) gas and the corresponding sulfonic acid.[1][5]
-
Personal Protective Equipment (PPE) : A full complement of PPE is mandatory. This includes:
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Chemical splash goggles and a face shield.
-
A flame-retardant lab coat and appropriate protective clothing.[4]
-
-
Handling Environment : All operations must be conducted in a well-ventilated chemical fume hood or a controlled reactor system.[6] An inert atmosphere (e.g., nitrogen or argon) is essential to prevent hydrolysis of the reagent.[1]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like strong bases and oxidizing agents.[4]
-
Spill & Waste Management : Spills should be contained and neutralized with a suitable absorbent material (e.g., sodium bicarbonate or a commercial spill kit). Dispose of contents and containers in accordance with approved waste disposal regulations.[4]
Application I: Synthesis of N-Substituted Sulfonamides
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a vast array of antibacterial, anti-inflammatory, and anticancer agents.[7][8] this compound provides a direct route to novel sulfonamide derivatives with potentially enhanced biological activity.
General Reaction Scheme
The reaction proceeds via a nucleophilic substitution at the sulfonyl sulfur atom by a primary or secondary amine. A non-nucleophilic base is used to scavenge the HCl byproduct.[7]
Workflow for Large-Scale Sulfonamide Synthesis
Below is a visual workflow outlining the key stages of a typical large-scale sulfonamide synthesis.
Caption: Workflow for large-scale sulfonamide synthesis.
Detailed Large-Scale Protocol
-
Reactor Setup : Prepare a jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel. Ensure the system is completely dry and purged with nitrogen.
-
Reagent Charging : Charge the reactor with the primary or secondary amine (1.0 equivalent), a non-nucleophilic base such as triethylamine or pyridine (1.2-1.5 equivalents), and an anhydrous aprotic solvent (e.g., dichloromethane, DCM, or tetrahydrofuran, THF). Stir the mixture until all solids are dissolved.
-
Controlled Addition : In a separate vessel, dissolve this compound (1.0-1.1 equivalents) in the same anhydrous solvent. Transfer this solution to the dropping funnel. Cool the reactor contents to 0-5 °C using a circulating chiller. Add the sulfonyl chloride solution dropwise to the stirred amine solution, maintaining the internal temperature below 10 °C. The formation of a salt precipitate (e.g., triethylammonium chloride) is typically observed.
-
Causality : This slow, cooled addition is critical on a large scale to manage the exothermic nature of the reaction and prevent the formation of undesired byproducts.
-
-
Reaction Progression : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up : Once the reaction is complete, cool the mixture again and slowly add water to quench any remaining reactive species. Transfer the mixture to a separatory funnel.
-
Extraction and Washing : Separate the organic layer. Wash the organic phase sequentially with dilute aqueous HCl (to remove excess base), saturated aqueous sodium bicarbonate (to remove any remaining acidic species), and finally with brine.
-
Causality : These washing steps are essential for removing impurities and unreacted starting materials, simplifying the final purification.
-
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude sulfonamide.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Application II: Synthesis of Sulfonate Esters
Sulfonate esters are valuable synthetic intermediates.[9] They can serve as protecting groups for alcohols or as precursors for further transformations, leveraging the sulfonate as an excellent leaving group in nucleophilic substitution reactions.[10]
General Reaction Scheme
The formation of a sulfonate ester involves the reaction of an alcohol with the sulfonyl chloride, again in the presence of a non-nucleophilic base.[9]
Workflow for Large-Scale Sulfonate Ester Synthesis
The workflow is analogous to sulfonamide synthesis, with the primary nucleophile being an alcohol instead of an amine.
Caption: Workflow for large-scale sulfonate ester synthesis.
Detailed Large-Scale Protocol
-
Reactor Setup : Follow the same procedure as for sulfonamide synthesis to prepare a dry, inert reactor system.
-
Reagent Charging : Charge the reactor with the alcohol (1.0 equivalent), a suitable base like pyridine or triethylamine (1.2 equivalents), and an anhydrous aprotic solvent (e.g., DCM).
-
Controlled Addition : Dissolve this compound (1.1 equivalents) in anhydrous DCM and add it dropwise to the cooled (0-5 °C) alcohol solution. Maintain vigilant temperature control.
-
Reaction Progression : Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting alcohol.
-
Work-up & Purification : The work-up and purification steps are identical to those described in the sulfonamide protocol (steps 5-8), yielding the desired sulfonate ester. Purification is typically achieved via flash column chromatography.[9]
Summary of Typical Reaction Parameters
| Parameter | Sulfonamide Synthesis | Sulfonate Ester Synthesis | Rationale |
| Nucleophile | Primary/Secondary Amine | Primary/Secondary Alcohol | Target functional group |
| Stoichiometry | 1.0-1.1 eq. Sulfonyl Chloride | 1.1 eq. Sulfonyl Chloride | Drive reaction to completion |
| Base | Triethylamine, Pyridine (1.2-1.5 eq.) | Triethylamine, Pyridine (1.2 eq.) | Neutralize HCl byproduct |
| Solvent | Anhydrous DCM, THF, Acetonitrile | Anhydrous DCM | Aprotic, non-reactive solvent |
| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. | Control exothermicity |
| Reaction Time | 2 - 16 hours | 2 - 6 hours | Varies with substrate reactivity |
References
-
National Institutes of Health. A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore - PMC. Retrieved from [Link]
-
Supporting Information. Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]
-
LookChem. Cas 405264-04-2,2-fluoro-6-(trifluoroMethyl)benzene-1-sulfonyl chloride. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications. Retrieved from [Link]
- Google Patents. Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride.
-
National Institutes of Health. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC. Retrieved from [Link]
-
National Institutes of Health. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC. Retrieved from [Link]
- Google Patents. Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
-
UCL Discovery. Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.se [fishersci.se]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield in reactions with 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the complexities and optimizing the use of 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride in chemical synthesis. As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested insights to empower you to overcome common challenges and enhance your experimental outcomes.
This guide is structured to provide rapid access to critical information, from fundamental handling questions to in-depth troubleshooting of reaction failures.
Frequently Asked Questions (FAQs)
This section addresses the most common preliminary questions regarding the handling, storage, and fundamental properties of this compound.
Q1: How should I properly store and handle this compound?
A: Due to its high reactivity, especially its sensitivity to moisture, stringent storage and handling protocols are essential. The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry place away from sources of moisture. As a sulfonyl chloride, it is susceptible to hydrolysis, reacting with atmospheric moisture to release corrosive hydrochloric acid[1].
Q2: What is the primary cause of degradation for this reagent?
A: The primary degradation pathway is hydrolysis. Sulfonyl chlorides react with water to form the corresponding sulfonic acid[2][3]. In this case, 2-Fluoro-4-(trifluoromethyl)benzenesulfonic acid would be formed. This sulfonic acid is unreactive under standard sulfonylation conditions and its formation represents a loss of active reagent, leading to lower reaction yields[2]. The stability of sulfonyl halides generally decreases in the order of fluorides > chlorides > bromides > iodides[3].
Q3: What are the key safety precautions when working with this compound?
A: this compound is a corrosive compound[4]. All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of its vapors and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water[4].
Q4: What makes this particular sulfonyl chloride highly reactive?
A: Its reactivity is primarily dictated by the strong electron-withdrawing effects of both the trifluoromethyl (-CF3) group and the fluorine (-F) atom on the benzene ring[1][5]. These groups pull electron density away from the sulfur atom of the sulfonyl chloride moiety, making it highly electrophilic and thus very susceptible to attack by nucleophiles, such as amines or alcohols[1].
Troubleshooting Guide: Optimizing Reaction Yields
This section provides in-depth solutions to specific experimental problems. The diagnostic workflow below can help guide your troubleshooting process.
Diagnostic Workflow for Low Yield Reactions
Caption: A decision tree for troubleshooting low-yield sulfonylation reactions.
Q5: My reaction yield is consistently low, even with fresh starting materials. What are the most likely causes?
A: Consistently low yields are most often traced back to one of three critical areas: hydrolysis of the sulfonyl chloride, suboptimal base/solvent selection, or insufficient nucleophilicity of the amine.
-
Hydrolysis: This is the most common culprit. Sulfonyl chlorides are highly sensitive to moisture[2][6]. Even trace amounts of water in your solvent, on your glassware, or in your amine can hydrolyze the starting material to the unreactive sulfonic acid, directly reducing your theoretical yield.
-
Solution: Insist on anhydrous conditions. All glassware must be rigorously oven- or flame-dried. Use freshly opened anhydrous solvents or solvents dried over molecular sieves. The reaction should be conducted under an inert atmosphere of nitrogen or argon[2].
-
-
Inappropriate Base: The base's role is to neutralize the HCl generated during the reaction[7]. Using the wrong base can be detrimental.
-
An aqueous base like NaOH can accelerate the hydrolysis of the sulfonyl chloride[2].
-
A bulky or sterically hindered base may be too slow at scavenging HCl, allowing it to protonate your amine nucleophile, rendering it unreactive.
-
Solution: Use a non-nucleophilic organic base such as pyridine or triethylamine (TEA) in an anhydrous organic solvent[2]. See the table below for guidance.
-
-
Solvent Choice: The solvent must dissolve both the sulfonyl chloride and the amine to ensure an efficient reaction. It must also be inert to the highly reactive starting material.
General Reaction and Hydrolysis Pathway
Caption: The competition between desired sulfonamide formation and undesired hydrolysis.
Q6: I am reacting a primary amine and getting a complex mixture of products, including a hard-to-remove impurity. What is likely happening?
A: With primary amines (R-NH₂), a common side reaction is the formation of a bis-sulfonated product, R-N(SO₂R')₂[2]. This occurs when the initially formed secondary sulfonamide is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride. This is especially prevalent if the reaction is run with an excess of the sulfonyl chloride or at elevated temperatures.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the amine (1.1 to 1.2 equivalents) to ensure the sulfonyl chloride is the limiting reagent[2].
-
Slow Addition: Add the sulfonyl chloride solution slowly to a solution of the amine and base at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration of the electrophile.
-
Protecting Groups: For valuable or complex primary amines, consider using a protecting group on the amine that can be removed later.
-
Q7: How can I effectively purify my sulfonamide product from unreacted starting materials and byproducts?
A: Purification strategies depend on the properties of your specific product.
-
Aqueous Workup: After the reaction, a standard aqueous workup is often effective. Washing the organic layer with a dilute acid (e.g., 1M HCl) will remove excess amine and the organic base. A subsequent wash with saturated sodium bicarbonate can remove the sulfonic acid byproduct, which is acidic.
-
Silica Gel Chromatography: This is a very common and effective method for purifying sulfonamides[7]. A solvent system of hexanes and ethyl acetate is typically a good starting point for elution.
-
Recrystallization: If your sulfonamide product is a solid, recrystallization from an appropriate solvent system can be an excellent method to achieve high purity.
Data & Protocols
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 351003-46-8 | N/A |
| Molecular Formula | C₇H₃ClF₄O₂S | N/A |
| Molecular Weight | 262.61 g/mol | |
| Appearance | Colorless to pale yellow liquid/solid | [4] |
| Key Reactivity | Highly electrophilic, moisture-sensitive | [1] |
Table 2: Guide to Selecting a Non-Nucleophilic Base
| Base | pKa of Conjugate Acid | Key Characteristics |
| Pyridine | 5.2 | Common, effective, but can be difficult to remove under vacuum. |
| Triethylamine (TEA) | 10.7 | Stronger base than pyridine, easily removed under vacuum. |
| DIPEA | 10.7 | Sterically hindered, useful for preventing side reactions with sensitive substrates. |
Validated Experimental Protocol
General Procedure for the Synthesis of a Sulfonamide
This is a representative protocol and may require optimization for specific substrates.
1. Preparation (Under Inert Atmosphere):
-
Place a stirrer bar in a round-bottom flask and oven-dry the flask and a dropping funnel overnight at 120 °C.
-
Assemble the glassware while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
To the flask, add the amine (1.0 mmol) and anhydrous dichloromethane (DCM, 10 mL).
-
Add triethylamine (1.5 mmol, 1.5 eq.).
-
Cool the stirred solution to 0 °C using an ice-water bath.
2. Reaction:
-
In a separate dry flask, dissolve this compound (1.1 mmol, 1.1 eq.) in anhydrous DCM (5 mL).
-
Transfer this solution to the dropping funnel.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
3. Workup and Purification:
-
Once the reaction is complete, dilute the mixture with DCM (20 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
References
-
ResearchGate. Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides). Available from: [Link]
- Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. DOI: 10.26434/chemrxiv-2022-y2yp2-v2
- Prakash, G. K. S., et al. (2005). Preparation of sulfonamides from N-silylamines. Beilstein Journal of Organic Chemistry, 1(14). DOI: 10.1186/1860-5397-1-14
-
ResearchGate. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available from: [Link]
-
Wikipedia. Sulfonyl halide. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications. Available from: [Link]
-
LookChem. Cas 405264-04-2,2-fluoro-6-(trifluoroMethyl)benzene-1-sulfonyl chloride. Available from: [Link]
-
ChemBK. 4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride. Available from: [Link]
Sources
Technical Support Center: Purification of 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Welcome to the dedicated technical support guide for the purification of 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride. This resource is designed for researchers, scientists, and professionals in drug development who are handling this critical reagent. Here, we address common challenges and provide actionable, field-tested solutions to ensure the highest purity of your starting material, which is paramount for reproducible and successful downstream applications.
Introduction
This compound is a key building block in medicinal chemistry, valued for its role in synthesizing a variety of pharmaceutical compounds.[1] Its purity is not just a matter of quality control; it is a critical determinant of reaction yield, side-product formation, and the ultimate biological activity of the final compound. This guide provides in-depth troubleshooting and frequently asked questions to navigate the intricacies of its purification.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: The final product is an oil or fails to crystallize.
Possible Cause A: Residual Solvent
-
Explanation: The presence of residual solvent can significantly lower the melting point of the compound, causing it to remain in an oily state. This is a common issue, especially with solvents that have a high boiling point.
-
Solution:
-
High Vacuum Drying: Place the oily product under a high vacuum (e.g., <1 mmHg) for several hours. Gentle heating (e.g., 30-40 °C) can be applied if the compound is thermally stable, but care must be taken to avoid decomposition.
-
Solvent Trituration: If high vacuum is ineffective, trituration with a non-polar solvent in which the desired compound is insoluble can help.
-
Protocol: Add a cold, non-polar solvent like hexane or pentane to the oil. Vigorously stir or sonicate the mixture. The desired product should precipitate as a solid. Isolate the solid by filtration and wash with a small amount of the cold solvent.
-
-
Possible Cause B: Presence of Impurities
-
Explanation: Impurities, particularly isomeric byproducts or hydrolyzed starting materials, can act as a eutectic contaminant, preventing crystallization.
-
Solution:
-
Chromatographic Purification: Flash column chromatography is often the most effective method to remove closely related impurities.[2][3]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC).[3]
-
-
Recrystallization: If the impurity profile is known and a suitable solvent system can be identified, recrystallization is a powerful technique.[3][4]
-
Issue 2: The product appears discolored (e.g., yellow or brown).
Possible Cause: Decomposition or Presence of Chromophoric Impurities
-
Explanation: Sulfonyl chlorides can be susceptible to decomposition, especially in the presence of moisture or heat. The discoloration may also be due to colored impurities carried over from the synthesis.
-
Solution:
-
Charcoal Treatment: Activated charcoal can be used to remove colored impurities.
-
Protocol: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of activated charcoal (typically 1-2% w/w) and stir for 15-30 minutes at room temperature. Filter the mixture through a pad of celite to remove the charcoal. Remove the solvent in vacuo.
-
-
Recrystallization: As mentioned previously, recrystallization is highly effective at removing both colored and non-colored impurities.
-
Issue 3: Low yield after purification.
Possible Cause A: Product Loss During Work-up or Transfers
-
Explanation: Multiple transfer steps, especially with small-scale reactions, can lead to significant mechanical losses.
-
Solution:
-
Minimize transfers by performing extractions and reactions in the same vessel where possible.
-
Ensure complete transfer of material by rinsing glassware with the appropriate solvent.
-
Possible Cause B: Inefficient Extraction
-
Explanation: If the product is not efficiently extracted from the reaction mixture, the final yield will be compromised.
-
Solution:
-
Perform multiple extractions with smaller volumes of solvent rather than one large extraction.
-
Check the pH of the aqueous layer to ensure the product is in its neutral, organic-soluble form.
-
Possible Cause C: Suboptimal Chromatography Conditions
-
Explanation: Improper choice of stationary or mobile phase can lead to poor separation and co-elution of the product with impurities, resulting in lower isolated yields of pure material.
-
Solution:
-
Carefully optimize the mobile phase using TLC before committing to a large-scale column.[6]
-
Ensure the column is packed correctly to avoid channeling.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile can vary depending on the synthetic route. However, common impurities include:
-
Isomeric Byproducts: Such as 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride. These can be difficult to separate due to their similar physical properties.
-
Unreacted Starting Material: 2-Fluoro-4-(trifluoromethyl)aniline or related precursors.
-
Hydrolysis Product: 2-Fluoro-4-(trifluoromethyl)benzenesulfonic acid. This is often formed if the reaction is exposed to moisture.[7][8][9]
-
Over-sulfonated Products: Disulfonylated species can sometimes form.
Q2: What is the best method for long-term storage of the purified product?
A2: this compound is sensitive to moisture.[10] For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[11] Storing it in a desiccator at a low temperature (e.g., 2-8 °C) is also recommended to minimize degradation.[11]
Q3: Can I use distillation for purification?
A3: While distillation is a common purification technique, it may not be ideal for this compound. This compound has a relatively high boiling point and can be prone to thermal decomposition. If distillation is attempted, it should be performed under a high vacuum to lower the boiling point and minimize the risk of degradation. A short-path distillation apparatus is recommended.
Q4: How can I monitor the purity of my product during the purification process?
A4: Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): A quick and easy way to assess the number of components in a mixture and to monitor the progress of a column chromatography separation.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for identifying the structure of the desired product and detecting impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can provide detailed information about the composition of the sample and the identity of any impurities.[12] For sulfonyl chlorides, derivatization to a more stable sulfonamide prior to GC analysis can prevent degradation in the injector.[8]
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude material in a minimal amount of a potential solvent (e.g., isopropanol) at its boiling point. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals. If the compound does not dissolve, the solvent is not suitable. If it does not crystallize upon cooling, the compound is too soluble. In this case, a co-solvent system (e.g., ethyl acetate/hexanes) may be necessary.[5]
-
Dissolution: In a larger flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and stir for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under a high vacuum.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase by running TLC plates with different solvent systems (e.g., varying ratios of ethyl acetate in hexanes). The ideal system will give the desired product an Rf value of approximately 0.3.[6]
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). If the product is not very soluble in the mobile phase, it can be adsorbed onto a small amount of silica gel (dry loading).
-
Elution: Run the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under a high vacuum.
Visualizations
Caption: Troubleshooting workflow for purification issues.
Caption: Key chemical structures in the purification process.
Data Summary
| Technique | Advantages | Disadvantages | Best For Removing |
| Recrystallization | - Highly effective for removing small amounts of impurities- Can yield very pure material- Scalable | - Requires finding a suitable solvent system- Can have lower yields if the product is somewhat soluble in the cold solvent | - Impurities with different solubility profiles- Colored impurities |
| Flash Chromatography | - Excellent for separating closely related compounds- Can handle a wide range of impurities | - Can be time-consuming and labor-intensive- Requires significant amounts of solvent- Potential for product loss on the column | - Isomeric byproducts- Non-polar impurities- Baseline impurities |
| Distillation | - Good for removing non-volatile impurities | - Risk of thermal decomposition- Not effective for separating compounds with similar boiling points | - Non-volatile inorganic salts- High-boiling point solvents |
| Trituration | - Quick and simple- Good for inducing crystallization of oils | - Not a highly selective purification method- May not remove all impurities | - Highly soluble impurities- Residual solvent |
References
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. MDPI. [Link]
-
Synthesis of sulfonyl chloride substrate precursors. Columbia University Academic Commons. [Link]
- Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride.
-
m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. PubMed. [Link]
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. [Link]
-
2-fluoro-6-(trifluoroMethyl)benzene-1-sulfonyl chloride. LookChem. [Link]
- Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
-
SAFETY DATA SHEET - 4-(Trifluoromethyl)benzenesulfonyl chloride. Fisher Scientific. [Link]
-
4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride. ChemBK. [Link]
-
Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buy 3-Fluoro-6-hydroxy-2-(trifluoromethyl)benzene-1-sulfonyl chloride [smolecule.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. chembk.com [chembk.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Welcome to the comprehensive technical support guide for 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to facilitate the successful use of this versatile reagent in your synthetic endeavors.
Understanding the Reagent: Physicochemical Properties and Reactivity
This compound is a highly reactive compound, a characteristic attributable to the electron-withdrawing effects of the fluorine and trifluoromethyl groups. These substituents significantly influence the electrophilicity of the sulfonyl sulfur, making it highly susceptible to nucleophilic attack.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 1177009-38-9 | [1] |
| Molecular Formula | C₇H₃ClF₄O₂S | [2] |
| Molecular Weight | 262.61 g/mol | [3] |
| Appearance | Colorless to light yellow solid or liquid | [4] |
| Sensitivity | Moisture sensitive | [5][6] |
The presence of the ortho-fluoro and para-trifluoromethyl groups enhances the reactivity of the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride. This heightened reactivity, while advantageous for many transformations, also necessitates careful handling and consideration of reaction conditions to avoid unwanted side reactions.[7][8]
General Reaction Workflow
The following diagram illustrates a typical workflow for a sulfonylation reaction using this compound.
Caption: General workflow for sulfonylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound and provides actionable solutions.
FAQ 1: My reaction yield is low. What are the primary causes?
Low yields are a frequent challenge and can often be traced back to a few key factors.[9]
Potential Causes & Solutions:
-
Hydrolysis of the Sulfonyl Chloride: This is the most common culprit. This compound is highly sensitive to moisture, readily hydrolyzing to the corresponding unreactive sulfonic acid.[9][10]
-
Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[9] It is also advisable to use a fresh bottle of the sulfonyl chloride or to purify it before use if it has been stored for an extended period.
-
-
Inappropriate Base: The choice and quality of the base are critical.
-
Sub-optimal Reaction Temperature:
-
Solution: Most reactions are initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[10] If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be beneficial, but this should be monitored carefully to avoid side reactions.
-
-
Incorrect Stoichiometry:
-
Solution: A slight excess of the amine or alcohol (1.1-1.2 equivalents) relative to the sulfonyl chloride is often employed to ensure complete consumption of the limiting reagent.[9] The base is typically used in a slight excess (1.2-1.5 equivalents) to effectively scavenge the generated HCl.
-
FAQ 2: I'm observing multiple spots on my TLC, indicating side products. What are they and how can I minimize them?
The formation of byproducts is a common issue, particularly with highly reactive sulfonyl chlorides.
Common Side Reactions & Mitigation Strategies:
-
Bis-sulfonylation of Primary Amines: Primary amines can react twice with the sulfonyl chloride to form a bis-sulfonylated product.
-
Mitigation: Use a larger excess of the primary amine or add the sulfonyl chloride solution slowly to a solution of the amine to maintain a high amine-to-sulfonyl chloride ratio at all times. Alternatively, protecting the primary amine as a carbamate can be a viable strategy.[9]
-
-
Reaction with Tertiary Amine Bases: While often used as bases, tertiary amines like triethylamine can sometimes react with highly reactive sulfonyl chlorides.[12]
-
Mitigation: If you suspect this is occurring, consider using a more sterically hindered base like N,N-diisopropylethylamine (Hünig's base).[12]
-
-
Hydrolysis Product: As mentioned, the sulfonic acid byproduct from hydrolysis of the starting material will be present if reaction conditions are not strictly anhydrous.[10]
-
Mitigation: Adhere to stringent anhydrous techniques. The sulfonic acid can typically be removed during an aqueous basic wash in the work-up.
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting sulfonylation reactions.
Detailed Experimental Protocols
The following are generalized, yet detailed, protocols for common reactions involving this compound.
Protocol 1: Synthesis of a Sulfonamide from a Primary Amine
-
Reaction Setup: To a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the primary amine (1.0 equivalent) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add triethylamine (1.2 equivalents) or pyridine (1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.[9]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: In a separate dry flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM or THF. Add this solution dropwise to the stirred amine solution over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.[13][14]
-
Work-up:
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (e.g., DCM) two more times.
-
Combine the organic layers and wash sequentially with 1 M HCl (to remove excess amine base), saturated aqueous sodium bicarbonate (to remove the sulfonic acid byproduct), and brine.[15]
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Catalytic Sulfonylation with DMAP
For less reactive or sterically hindered nucleophiles, the addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[16][17]
-
Reaction Setup: Follow steps 1 and 2 from Protocol 1.
-
Catalyst Addition: Add DMAP (0.1 equivalents) to the reaction mixture.
-
Proceed as in Protocol 1: Follow steps 3 through 7. The reaction time is often significantly shorter when using DMAP.[18]
Purification and Characterization
Removal of Unreacted Sulfonyl Chloride
If the reaction does not go to completion, unreacted this compound can complicate purification.
Methods for Removal:
-
Aqueous Basic Wash: A thorough wash with a saturated solution of sodium bicarbonate during the work-up will hydrolyze the remaining sulfonyl chloride to the water-soluble sulfonate salt.[19]
-
Scavenger Resins: For sensitive substrates where an aqueous work-up is not ideal, polymer-bound amine scavenger resins can be used. The resin reacts with the excess sulfonyl chloride, and the resulting polymer-bound sulfonamide is easily removed by filtration.[19]
-
Nucleophilic Quench: Adding a small amount of a simple, volatile amine (e.g., a few drops of diethylamine) can convert the unreacted sulfonyl chloride into a sulfonamide that may be more easily separated by chromatography.[20]
Characterization Techniques
The successful synthesis of the desired product can be confirmed using standard analytical techniques:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural elucidation. The trifluoromethyl group provides a distinct signal in the ¹⁹F NMR spectrum.[21][22]
-
Mass Spectrometry: Provides the molecular weight of the product and fragmentation patterns that can aid in structure confirmation.
-
Infrared (IR) Spectroscopy: The sulfonamide or sulfonate ester will have characteristic S=O stretching frequencies.
Safety Information
This compound is a corrosive and moisture-sensitive compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][5] All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.[5]
References
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How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture. (2016, March 9). ResearchGate. Retrieved from [Link]
-
DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC - NIH. (2017, May 3). Retrieved from [Link]
-
C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - NIH. (2023, February 27). Retrieved from [Link]
-
Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (2016, August 1). Royal Society of Chemistry. Retrieved from [Link]
-
Sulfonylation of RNA 2′-OH groups | ACS Central Science - ACS Publications. (2023, March 1). Retrieved from [Link]
-
Applications of Dialkylaminopyridine (DMAP) Catalysts in Organic Synthesis | Request PDF. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Sulfonyl vs. Carbonyl Group: Which Is the More Electron-Withdrawing? | Request PDF. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Sulfonyl vs. carbonyl group: which is the more electron-withdrawing? - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]
-
Base-Mediated C4-Selective CÀ H-Sulfonylation of Pyridine. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Is there any method of removing p-toluene sulphonyl chloride from a mixture containing it and a phenolic OH group? | ResearchGate. (2014, August 10). Retrieved from [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. (2020, November 25). Retrieved from [Link]
-
Why is Sulphonyl Group strongly electron-withdrawing? : r/chemhelp - Reddit. (2021, March 30). Retrieved from [Link]
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Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
2.3B: Uses of TLC - Chemistry LibreTexts. (2022, April 18). Retrieved from [Link]
- KR840002200B1 - Purification of p-tosyl chloride - Google Patents. (n.d.).
-
S. Monitoring of the reaction progress (session 2) by TLC after one... - ResearchGate. (n.d.). Retrieved from [Link]
-
Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. (n.d.). Retrieved from [Link]
-
Using Pyridine vs. Triethylamine : r/OrganicChemistry - Reddit. (2019, February 8). Retrieved from [Link]
-
The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4- Benzoyloxy-3-Methoxycinmanic Acid Through Mi - SciSpace. (n.d.). Retrieved from [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Organic Chemistry | ChemRxiv. (2025, September 30). Retrieved from [Link]
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - NIH. (2008, May 24). Retrieved from [Link]
-
Base-Mediated Site-Selective Sulfonylation of Pyridine - ChemistryViews. (2022, August 16). Retrieved from [Link]
-
Alcohol to Chloride - Common Conditions. (n.d.). Retrieved from [Link]
-
Can triethylamine/pyridine be used in the synthesis of Labetalol? (2016, April 26). Quora. Retrieved from [Link]
-
for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3 - Beilstein Journals. (n.d.). Retrieved from [Link]
-
2-(Trifluoromethyl)benzenesulfonyl chloride - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]
-
Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4 - PubMed. (2019, December 9). Retrieved from [Link]
-
Preparation of sulfonamides from N-silylamines - PMC - NIH. (n.d.). Retrieved from [Link]
-
Synthesis of sulfonamides - ResearchGate. (n.d.). Retrieved from [Link]
-
2-Trifluoromethylbenzenesulphonyl chloride | C7H4ClF3O2S | CID 136616 - PubChem. (n.d.). Retrieved from [Link]
-
Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PubMed Central. (2022, December 8). Retrieved from [Link]
-
A) Derivatization of complex sulfonamides through the parent sulfonyl... - ResearchGate. (n.d.). Retrieved from [Link]
- US20080228016A1 - Method for Chlorinating Alcohols - Google Patents. (n.d.).
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Technical Support Center: A Researcher's Guide to 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Welcome to the technical support center for 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical information, troubleshooting guidance, and frequently asked questions to ensure the successful and safe use of this versatile reagent in your experiments.
I. Understanding the Reagent: Core Chemical Properties
This compound is a highly reactive electrophile, a characteristic conferred by the potent electron-withdrawing nature of the sulfonyl group, the fluorine atom, and the trifluoromethyl group.[1] This high reactivity makes it an invaluable intermediate for the synthesis of a wide array of sulfur-containing compounds, most notably sulfonamides and sulfonate esters, which are prevalent motifs in pharmaceuticals.[2][3] The sulfur atom is highly susceptible to nucleophilic attack, with the chloride ion being an excellent leaving group.[2]
II. Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound?
A1: The primary mode of reaction is nucleophilic substitution at the electrophilic sulfur center. It readily reacts with nucleophiles such as amines to form sulfonamides and alcohols to yield sulfonate esters.[4] A base, like triethylamine or pyridine, is typically used to neutralize the hydrogen chloride (HCl) byproduct.[5]
Q2: How does the presence of the fluoro and trifluoromethyl groups affect its reactivity?
A2: The fluoro and trifluoromethyl groups are strong electron-withdrawing groups. Their presence on the benzene ring increases the electrophilicity of the sulfur atom, making the compound highly reactive towards nucleophiles.[1] This enhanced reactivity is beneficial for many synthetic transformations.
Q3: Is this compound sensitive to moisture?
A3: Yes, it is highly sensitive to moisture.[6] Like other sulfonyl chlorides, it reacts with water, in a process called hydrolysis, to form the corresponding 2-fluoro-4-(trifluoromethyl)benzenesulfonic acid and hydrochloric acid.[4][7] This reaction is often vigorous.[7][8] Therefore, it is crucial to handle and store the compound under anhydrous conditions.[6]
Q4: What are the recommended storage conditions?
A4: To maintain its integrity, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[6][8] Several suppliers recommend refrigeration at 2-8 °C. Storage under an inert atmosphere, such as nitrogen or argon, is also advised to prevent contact with moisture.[9]
Q5: What personal protective equipment (PPE) should be worn when handling this compound?
A5: Due to its corrosive nature, comprehensive PPE is mandatory.[6][10][11] This includes chemical-resistant gloves, safety goggles, and a face shield to protect against splashes. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of its vapors.[6]
III. Troubleshooting Guide
This section addresses common issues encountered during reactions involving this compound.
Issue 1: Low or No Product Yield
-
Potential Cause 1: Reagent Degradation. The sulfonyl chloride may have hydrolyzed due to improper storage or handling.
-
Troubleshooting Step: Always use a fresh bottle or a properly stored reagent. Before use, ensure the material is a free-flowing solid or clear liquid, not a clumped or discolored solid which may indicate hydrolysis.
-
-
Potential Cause 2: Ineffective Base. The base used to scavenge HCl may be of poor quality or insufficient.
-
Troubleshooting Step: Use a freshly distilled or high-purity grade of a suitable non-nucleophilic base (e.g., triethylamine, pyridine). Ensure at least a stoichiometric amount of the base is used.
-
-
Potential Cause 3: Poor Nucleophile. The amine or alcohol you are reacting with may be sterically hindered or electronically deactivated.
-
Troubleshooting Step: Consider using a more forcing reaction condition, such as a higher temperature or a more polar aprotic solvent. In some cases, a catalyst may be necessary.
-
Issue 2: Incomplete Reaction and Difficulty in Purification
-
Potential Cause: Unreacted Sulfonyl Chloride in the Product Mixture. Aqueous work-ups may not be sufficient to completely hydrolyze the unreacted sulfonyl chloride, leading to purification challenges.[12]
-
Troubleshooting Step 1: Pre-quench before washing. Before the aqueous work-up, add a simple nucleophile like methanol or aqueous ammonia to the reaction mixture. This will convert the residual sulfonyl chloride into a more easily separable sulfonate ester or sulfonamide.[12]
-
Troubleshooting Step 2: Increase contact time during work-up. Vigorously stir the reaction mixture with a basic aqueous solution (e.g., saturated sodium bicarbonate) for an extended period (30-60 minutes) to promote complete hydrolysis.[12]
-
Troubleshooting Step 3: Use a scavenger resin. For challenging purifications, scavenger resins with amine functionalities are highly effective at covalently binding and removing excess sulfonyl chloride.[12]
-
Issue 3: Formation of a Dark, Tar-like Substance
-
Potential Cause: Side Reactions or Decomposition. This can occur with sensitive substrates, such as phenols, which are prone to oxidation.[13]
-
Troubleshooting Step 1: Run the reaction under an inert atmosphere. Using nitrogen or argon can prevent oxidative side reactions.[13]
-
Troubleshooting Step 2: Control the reaction temperature. Slowly add the sulfonyl chloride to the reaction mixture at a lower temperature (e.g., 0 °C) to manage any exotherms.[13]
-
Troubleshooting Step 3: Ensure high purity of starting materials and solvents. Impurities can sometimes catalyze decomposition pathways.[13]
-
IV. Data and Protocols
Summary of Handling and Storage Parameters
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8 °C | To minimize decomposition and maintain stability. |
| Storage Atmosphere | Inert (Nitrogen or Argon)[9] | To prevent hydrolysis from atmospheric moisture. |
| Container | Tightly sealed, in a dry place[6][8][14] | To prevent moisture ingress. |
| Incompatible Materials | Water, strong oxidizing agents, strong bases, amines[6][8] | Reacts violently or decomposes upon contact. |
Protocol: General Procedure for Sulfonamide Synthesis
This protocol provides a general method for the reaction of this compound with a primary or secondary amine.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile).
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and perform an aqueous work-up. Extract the product with an organic solvent. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
V. Visualizing Key Processes
Hydrolysis of this compound
The following diagram illustrates the reaction of the sulfonyl chloride with water, a critical consideration for its storage and handling.
Caption: Hydrolysis pathway of the sulfonyl chloride.
Troubleshooting Workflow for Low Product Yield
This flowchart provides a logical sequence of steps to diagnose and resolve low-yield reactions.
Sources
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Technical Support Center: 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Welcome to the technical support guide for 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS 351003-46-8). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity and application of this critical reagent. As a highly reactive intermediate, its efficacy in synthesis is directly tied to its purity. This guide provides in-depth troubleshooting, FAQs, and validated protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of when using this compound?
A1: The impurity profile of this reagent can be categorized into four main classes arising from its synthesis and handling:
-
Hydrolysis Product: The most prevalent impurity is the corresponding 2-Fluoro-4-(trifluoromethyl)benzenesulfonic acid . Sulfonyl chlorides are highly susceptible to hydrolysis in the presence of atmospheric or residual moisture.[1][2]
-
Isomeric Impurities: During the chlorosulfonation of the 1-fluoro-3-(trifluoromethyl)benzene precursor, substitution can occur at different positions on the aromatic ring. The primary isomeric impurity is typically 4-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride .
-
Reaction By-products: A common side reaction during chlorosulfonation is the formation of a diaryl sulfone, in this case, bis(2-fluoro-4-(trifluoromethyl)phenyl) sulfone . This occurs when a molecule of the sulfonyl chloride reacts with another molecule of the starting arene.[3][4]
-
Residual Starting Materials & Reagents: Incomplete reaction can lead to the presence of the starting material, 1-Fluoro-3-(trifluoromethyl)benzene . Residual chlorosulfonating agents or solvents may also be present in trace amounts.
Q2: My reaction yield is lower than expected, and I'm consuming more base than stoichiometrically required. Could an impurity be the cause?
A2: Absolutely. This is a classic symptom of contamination with the hydrolysis product, 2-Fluoro-4-(trifluoromethyl)benzenesulfonic acid . This acidic impurity will consume the base (e.g., triethylamine, pyridine) intended for your reaction's nucleophile or to quench the HCl by-product. This effectively reduces the base available for the primary reaction, leading to lower conversion rates and diminished yields.[5]
Q3: How can isomeric impurities, like 4-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride, impact my results?
A3: Isomeric impurities can have significant downstream consequences. Since they possess the same molecular weight and similar reactivity, they will often react alongside the desired reagent to produce an isomeric product. This results in a product mixture that can be challenging and costly to separate, complicating purification and potentially affecting the biological activity or physical properties of the final compound.[5]
Q4: What are the best practices for storing and handling this reagent to maintain its purity?
A4: Due to its moisture sensitivity, stringent storage and handling are critical.[6]
-
Storage: Store the reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen). It should be kept in a cool, dry place, such as a desiccator or a controlled-atmosphere glovebox. For long-term storage, refrigeration (2-8°C) is recommended.[6]
-
Handling: Always handle the reagent in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), as it is corrosive and a suspected lachrymator.[7][8] Use dry solvents and glassware, and minimize its exposure to the atmosphere by working quickly and resealing the container promptly.
Impurity Formation Pathways
The following diagram illustrates the synthetic origin of the most common impurities.
Caption: Formation of key impurities from the starting material and subsequent degradation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Observed Issue | Potential Impurity-Related Cause | Diagnostic & Confirmation Steps | Recommended Actions & preventative Measures |
| Low or Inconsistent Reaction Yields | High concentration of 2-Fluoro-4-(trifluoromethyl)benzenesulfonic acid due to hydrolysis. | ¹H NMR: Look for a broad singlet, typically >10 ppm, corresponding to the sulfonic acid proton. The aromatic signals will also be slightly shifted compared to the sulfonyl chloride. HPLC: The sulfonic acid is much more polar and will have a significantly shorter retention time than the sulfonyl chloride on a reverse-phase column.[9] | Use a fresh, unopened bottle of the reagent.Quantify the purity of your reagent batch using qNMR or a calibrated HPLC method and adjust the stoichiometry of your reaction accordingly, particularly the amount of base used.[9][10]If purity is very low, consider purification by high-vacuum distillation (use caution) or conversion to the salt and back to the sulfonyl chloride. |
| Unexpected Isomeric Product Detected | Presence of 4-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride in the starting reagent. | ¹⁹F NMR: This is the most definitive method. The fluorine atom on the aromatic ring and the CF₃ group will have distinct chemical shifts and coupling patterns for each isomer, allowing for unambiguous identification and quantification. GC-MS/LC-MS: While MS will show an identical parent mass, the isomers may be separable by chromatography, showing distinct retention times.[11] | Source high-purity grade reagent from a reputable supplier. Always check the certificate of analysis for isomeric purity.If isomers are present, a robust chromatographic purification of the final product is necessary. Developing a method early is crucial. |
| Formation of an Insoluble White Precipitate | Formation of the bis(2-fluoro-4-(trifluoromethyl)phenyl) sulfone by-product. | Mass Spec: The precipitate will have a molecular weight corresponding to C₁₄H₆F₈O₂S. Melting Point: Sulfones typically have high melting points. Solubility: Very low solubility in common organic solvents. | This by-product is favored when the stoichiometry of the chlorosulfonation reaction is not well-controlled.[4]Ensure your reaction protocol does not involve heating the sulfonyl chloride in the presence of unreacted starting material or a Lewis acid catalyst, which can promote sulfone formation.The sulfone is generally easy to remove via filtration due to its poor solubility. |
Troubleshooting Workflow
Use this decision tree to diagnose and resolve common issues.
Caption: A step-by-step workflow for troubleshooting experiments.
Analytical Protocol: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting the primary impurity, its sulfonic acid.
Objective: To quantify the purity of the sulfonyl chloride and detect the presence of the corresponding sulfonic acid.
-
Sample Preparation:
-
Due to the reactivity of sulfonyl chlorides, derivatization is not typically required for HPLC, but samples must be prepared fresh and run immediately.
-
Accurately prepare a stock solution of ~1 mg/mL in a dry, aprotic solvent like Acetonitrile.
-
Perform serial dilutions to create calibration standards if quantification is desired.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Trifluoroacetic Acid or Formic Acid).
-
Gradient Example: Start at 30% Acetonitrile, ramp to 95% over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detector: UV at 220 nm and 254 nm.
-
-
Data Analysis:
-
The sulfonic acid impurity, being more polar, will elute earlier than the sulfonyl chloride.
-
Isomeric sulfonyl chlorides will likely have very similar retention times and may co-elute. High-resolution columns and optimized gradients may be required for separation.
-
Integrate the peak areas and calculate the relative purity (Area %). For accurate quantification, use a calibration curve with a purified standard.[12][13]
-
References
- BenchChem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
- BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
- Google Patents. (n.d.). Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride.
- ResearchGate. (n.d.). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture.
- ResearchGate. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl).
- Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
- Smolecule. (n.d.). 3-Fluoro-6-hydroxy-2-(trifluoromethyl)benzene-1-sulfonyl chloride.
- Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE.
- ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- BenchChem. (n.d.). Common impurities in commercial 2-(Trifluoromethyl)benzoyl chloride.
- ChemicalBook. (2022). 2-Fluoro-4-(trifluoromethyl)benzenesulfonyl chloride - Safety Data Sheet.
- Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
- ChemBK. (2024). 4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride.
- Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?.
- Matrix Scientific. (n.d.). 2-(Trifluoromethyl)benzenesulfonyl chloride.
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- ResearchGate. (2025). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride.
- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
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Overcoming low reactivity of sterically hindered amines with 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Technical Support Center: Advanced Strategies for Sulfonamide Synthesis
Topic: Overcoming Low Reactivity of Sterically Hindered Amines with 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Welcome to the technical support center for advanced sulfonamide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges when reacting sterically hindered amines with the highly reactive electrophile, this compound. Our goal is to provide you with a deep understanding of the underlying chemical principles and to offer practical, field-proven solutions to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the synthesis of sterically hindered sulfonamides.
Q1: Why is my reaction showing little to no product formation when reacting a bulky secondary amine with this compound under standard conditions?
A: The primary challenge is severe steric hindrance.[1] The bulky substituents on your amine physically obstruct the nitrogen's lone pair of electrons from effectively attacking the electrophilic sulfur atom of the sulfonyl chloride. While the electron-withdrawing fluoro and trifluoromethyl groups on the sulfonyl chloride enhance the sulfur's electrophilicity, this is often insufficient to overcome the high activation energy barrier imposed by steric crowding.[2][3] Standard conditions (e.g., triethylamine or pyridine in DCM at room temperature) frequently fail for these challenging substrates.[4][5]
Q2: What is the most common side product, and how can I prevent its formation?
A: The most prevalent side product is 2-fluoro-4-(trifluoromethyl)benzenesulfonic acid. This results from the hydrolysis of the sulfonyl chloride upon contact with trace amounts of water in your solvent, on the glassware, or in the atmosphere.[5][6] Sulfonyl chlorides are notoriously moisture-sensitive.[7] To minimize this, you must employ strictly anhydrous conditions: use freshly distilled, dry solvents (e.g., from a solvent purification system), flame-dry your glassware under vacuum, and run the reaction under an inert atmosphere (Nitrogen or Argon).
Q3: The reaction generates HCl. Which base is best to neutralize it?
A: The choice of base is critical. The generated HCl will protonate your starting amine, rendering it non-nucleophilic and halting the reaction.[8] For sterically hindered amines, you should use a non-nucleophilic, hindered base to prevent it from competing with your substrate in reacting with the sulfonyl chloride. Diisopropylethylamine (DIEA, Hünig's base) or 2,6-lutidine are excellent choices. They are too bulky to react with the sulfonyl chloride but are effective proton scavengers.
Q4: My reaction is extremely sluggish. Is it safe to heat it?
A: Yes, increasing the reaction temperature is a common and effective strategy to provide the necessary activation energy to overcome steric hindrance.[4][8] Reactions can be heated in higher-boiling anhydrous solvents like acetonitrile (MeCN), 1,4-dioxane, or N,N-dimethylformamide (DMF). However, monitor the reaction closely for potential decomposition of starting materials or products at elevated temperatures.
In-Depth Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving specific experimental failures.
| Problem | Probable Cause(s) | Step-by-Step Solutions & Scientific Rationale |
| Low to No Yield | 1. Insufficient Activation Energy: The steric barrier is too high for the reaction to proceed at the chosen temperature. 2. Sulfonyl Chloride Degradation: The electrophile has been quenched by moisture. 3. Amine Inactivation: The amine has been protonated by generated HCl. 4. Low Nucleophilicity: The amine is electronically poor in addition to being sterically hindered. | 1. Increase Thermal Energy: a. Switch to a higher-boiling solvent (e.g., MeCN, Dioxane, Toluene) and heat the reaction, starting at 50-60 °C and increasing incrementally. b. Rationale: Heat provides the kinetic energy for molecules to overcome the steric repulsion and achieve the correct orientation for the transition state. 2. Ensure Anhydrous Conditions: a. Use solvents from a purification system or freshly opened anhydrous grade bottles. b. Flame-dry all glassware under vacuum immediately before use. c. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the experiment. d. Rationale: Eliminating water prevents the irreversible hydrolysis of the sulfonyl chloride, preserving its concentration for the desired reaction.[6] 3. Optimize Base Selection: a. Ensure at least 1.2-1.5 equivalents of a non-nucleophilic, hindered base (e.g., DIEA, 2,6-lutidine) are used. b. Rationale: An excess of a suitable base ensures rapid and complete neutralization of the HCl byproduct, keeping the amine nucleophile in its active, deprotonated state.[8] 4. Introduce a Catalyst: a. Add a catalytic amount (5-10 mol%) of 4-(Dimethylamino)pyridine (DMAP). b. Rationale: DMAP is a hypernucleophilic acylation/sulfonylation catalyst. It first reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is much more electrophilic and readily reacts with the sterically hindered amine, regenerating the DMAP catalyst. |
| Multiple Unidentified Spots on TLC | 1. Reaction with a Nucleophilic Base: Bases like triethylamine (TEA) or pyridine can react with the sulfonyl chloride, creating side products. 2. Thermal Decomposition: At high temperatures, starting materials or the desired product may be degrading. 3. Reaction with Solvent: Solvents like DMF can decompose at high temperatures in the presence of strong bases or electrophiles. | 1. Use a Non-Nucleophilic Base: a. Replace TEA or pyridine with DIEA, 2,6-lutidine, or a proton sponge. b. Rationale: These bases are sterically shielded, preventing them from acting as nucleophiles while retaining their ability to scavenge protons. 2. Optimize Reaction Temperature and Time: a. Run the reaction at the lowest temperature that gives a reasonable rate. b. Monitor the reaction frequently by TLC or LC-MS to avoid prolonged heating after completion. c. Rationale: Minimizing thermal stress reduces the likelihood of fragmentation or rearrangement pathways. 3. Choose a More Robust Solvent: a. If heating in DMF, consider switching to dioxane or toluene, which are more thermally stable. b. Rationale: Solvent stability is crucial for clean reaction profiles under forcing conditions. |
| Reaction Stalls at ~50% Conversion | 1. Insufficient Base: The base has been fully consumed, leading to the protonation of the remaining amine. 2. Catalyst Poisoning or Degradation: If using a catalyst, it may have become inactive over the course of the reaction. 3. Equilibrium Condition: The reaction may be reversible under the current conditions, although this is less common for sulfonylation. | 1. Add More Base: a. Add an additional 0.5 equivalents of the base to the stalled reaction mixture. b. Rationale: This replenishes the acid scavenger, allowing the remaining deprotonated amine to react. 2. Add More Catalyst: a. If using a catalyst like DMAP, add a second small portion. b. Rationale: This restores the catalytic cycle if the initial amount has been degraded or sequestered. |
Advanced Optimization & Catalytic Systems
When thermal activation and standard catalysts are insufficient, more advanced methods can be employed.
-
Indium Catalysis: The use of metallic indium has been shown to effectively catalyze the sulfonylation of sterically hindered and less nucleophilic amines.[9][10] It is believed that indium activates the sulfonyl chloride, possibly by forming a more electrophilic RSO₂⁺InCl⁻ species, which is then readily attacked by the hindered amine.[9] This method is advantageous due to the air stability and low toxicity of indium.
-
Copper Catalysis: Certain copper-based catalytic systems can also promote the coupling of sulfonyl chlorides with sterically demanding amines.[4][11] These methods often involve specific ligands and conditions and should be explored based on relevant literature precedents.
Workflow for Overcoming Low Reactivity
Caption: Troubleshooting workflow for hindered sulfonamide synthesis.
Standardized Experimental Protocol (DMAP-Catalyzed)
This protocol provides a robust starting point for the reaction of a generic sterically hindered secondary amine.
Materials:
-
Sterically hindered amine (1.0 equiv)
-
This compound (1.1 equiv)
-
Diisopropylethylamine (DIEA) (1.5 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
Procedure:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the sterically hindered amine (1.0 equiv) and DMAP (0.1 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add anhydrous DCM (or MeCN) via syringe to dissolve the solids (concentration typically 0.1-0.5 M).
-
Base Addition: Add DIEA (1.5 equiv) via syringe and stir the solution for 5 minutes.
-
Reagent Addition: In a separate flame-dried vial, dissolve this compound (1.1 equiv) in a small amount of anhydrous DCM (or MeCN). Add this solution dropwise to the stirred amine solution over 10-15 minutes at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS every 1-2 hours.
-
Heating (If Necessary): If no significant conversion is observed after 4 hours, equip the flask with a condenser (under N₂/Ar) and heat the reaction to 40 °C (for DCM) or 60-80 °C (for MeCN). Continue to monitor.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with additional DCM and wash sequentially with 1M HCl (to remove bases), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
DMAP-Catalyzed Reaction Mechanism
Caption: Catalytic cycle showing activation of the sulfonyl chloride by DMAP.
References
-
Kim, J. G., et al. (2018). Indium catalyzed sulfonylation of sterically hindered and less nucleophilic amines. Chemistry & Biology Interface, 8(4), 194-204.
-
Rogić, M. M., & Begtrup, M. (1974). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Journal of the Chemical Society, Perkin Transactions 2, (12), 1515-1519.
-
Abdolmohammadi, S. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32981-33003.
-
BenchChem. (2025). Technical Support Center: Synthesis of Sterically Hindered Sulfonamides. BenchChem.
-
Yan, J., Li, J., & Cheng, D. (2007). A facile and efficient indium-catalyzed sulfonylation of amines. Synlett, 2007(15), 2442-2444.
-
Liu, Y., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, 6(4).
-
BenchChem. (2025). Troubleshooting low yield in amine sulfonylation reactions. BenchChem.
-
BenchChem. (2025). Preventing side reactions with sterically hindered amines and 2-(Trifluoromethyl)benzoyl chloride. BenchChem.
-
Barbe, G., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis, 12(10), 6046-6052.
-
ResearchGate. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. ResearchGate.
-
Fisher Scientific. (2012). SAFETY DATA SHEET - Benzenesulfonyl chloride. Fisher Scientific.
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia.
-
Barbe, G., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. PubMed Central (PMC) - NIH.
-
LookChem. (n.d.). Cas 405264-04-2, 2-fluoro-6-(trifluoroMethyl)benzene-1-sulfonyl chloride. LookChem.
-
ResearchGate. (2025). Reactivity of sterically hindered aromatic sulfonic acid derivatives: VIII. General mathematical model for catalytic sulfonylation of phenol. ResearchGate.
-
Barbe, G., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis.
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.
-
Bull, J. A., et al. (2016). Oxidative β-C–H sulfonylation of cyclic amines. PubMed Central (PMC) - NIH.
-
LibreTexts Chemistry. (2019). 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts.
-
Meshram, G. A., et al. (2008). A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions. Tetrahedron Letters, 50(9), 1036-1039.
-
ResearchGate. (2025). Theoretical Study of Nucleophilic Substitution at Sulfur in Sulfinyl Derivatives. ResearchGate.
-
R Discovery. (2008). A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions. R Discovery.
-
Fisher Scientific. (2009). SAFETY DATA SHEET - 4-(Trifluoromethyl)benzenesulfonyl chloride. Fisher Scientific.
-
Enamine. (n.d.). 4-(Trifluoromethyl)benzenesulfonohydrazide. Enamine.
-
PubChem. (n.d.). 4-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride. PubChem.
-
Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)benzenesulfonyl chloride 97%. Sigma-Aldrich.
-
Liu, J., et al. (2006). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(10), 2379-2387.
-
Sigma-Aldrich. (n.d.). 2-fluoro-6-(trifluoromethyl)benzene-1-sulfonyl chloride. Sigma-Aldrich.
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Technical Support Center: 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride Hydrolysis Prevention
Welcome to the Technical Support Center for 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the prevention of hydrolysis of this critical reagent. My aim is to equip you with the necessary knowledge to ensure the integrity of your experiments and the success of your synthetic routes.
Introduction: The Challenge of Hydrolysis
This compound is a highly reactive intermediate, prized for its role in the synthesis of a wide array of pharmaceutical and agrochemical compounds. However, its utility is intrinsically linked to its electrophilicity, which also renders it highly susceptible to hydrolysis. The reaction with water leads to the formation of the corresponding and unreactive sulfonic acid, which can significantly lower reaction yields and introduce impurities.[1] This guide provides actionable strategies to mitigate this challenge.
Troubleshooting Guide: Addressing Hydrolysis-Related Issues
This section addresses common problems encountered during the use of this compound that are often attributable to hydrolysis.
Question 1: My reaction yield is consistently low, and I suspect hydrolysis of the sulfonyl chloride. How can I confirm this?
Answer:
Low yields are a primary indicator of premature hydrolysis of your sulfonyl chloride starting material.[1] To confirm this, you can employ several analytical techniques:
-
Thin-Layer Chromatography (TLC): A simple and rapid method. Spot your reaction mixture alongside a standard of the starting sulfonyl chloride. The presence of a new, more polar spot (which will have a lower Rf value) is indicative of the sulfonic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools. The sulfonic acid will exhibit characteristic shifts in the aromatic region of the ¹H NMR spectrum compared to the sulfonyl chloride. In ¹⁹F NMR, the trifluoromethyl group's chemical shift will also differ between the two compounds. For analysis, use aprotic deuterated solvents like CDCl₃ or acetone-d₆.[2]
-
Infrared (IR) Spectroscopy: Look for the appearance of a broad O-H stretch (around 3200-3600 cm⁻¹) and the disappearance or weakening of the characteristic S-Cl stretch.[2]
Table 1: Comparative Analytical Data
| Compound | Key ¹H NMR Signal (Aromatic) | Key ¹⁹F NMR Signal (CF₃) | Key IR Absorption Bands (cm⁻¹) |
| This compound | Multiplets in the downfield region | Singlet | ~1380 & ~1180 (S=O stretch), ~580 (S-Cl stretch) |
| 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonic acid | Shifted multiplets, potential broadening | Shifted singlet | ~3200-3600 (broad O-H), ~1350 & ~1170 (S=O stretch) |
Question 2: I've confirmed hydrolysis is occurring. What are the immediate steps I should take to prevent it in my next experiment?
Answer:
The key is to maintain strictly anhydrous conditions throughout your experimental setup and execution.[1]
-
Glassware: All glassware must be rigorously dried. Oven-drying at >120°C for several hours or flame-drying under vacuum are standard procedures. Allow glassware to cool in a desiccator before use.
-
Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If preparing your own, ensure proper distillation and storage over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon.[1][3] This prevents atmospheric moisture from entering the reaction vessel.
-
Reagent Handling: Handle this compound in a glove box or under a positive pressure of inert gas. Minimize its exposure to the atmosphere.[3]
Question 3: Can I use a base to scavenge any adventitious acid formed?
Answer:
Yes, and this is a common and effective strategy. However, the choice of base is critical.
-
Recommended Bases: Use a non-nucleophilic organic base like pyridine or triethylamine.[1] These bases will neutralize the HCl byproduct of the sulfonylation reaction and any sulfonic acid formed from hydrolysis without competing with your desired nucleophile.
-
Bases to Avoid: Avoid strong nucleophilic bases like sodium hydroxide or potassium hydroxide, as they can directly react with the sulfonyl chloride, leading to hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of hydrolysis for this compound?
A1: The hydrolysis of sulfonyl chlorides proceeds via a nucleophilic attack of a water molecule on the electrophilic sulfur atom.[3] This is followed by the displacement of the chloride ion, leading to the formation of the corresponding sulfonic acid and hydrochloric acid.[3] The electron-withdrawing nature of the fluoro and trifluoromethyl groups on the benzene ring of this specific compound further increases the electrophilicity of the sulfur atom, making it particularly susceptible to this reaction.
Q2: How should I properly store this compound to prevent degradation?
A2: Proper storage is paramount to maintaining the integrity of the reagent.
-
Container: Store it in a tightly sealed, moisture-proof container.[3][4] The original manufacturer's packaging is often ideal.
-
Atmosphere: If possible, store under an inert atmosphere of nitrogen or argon.[3][4]
-
Temperature: Keep it in a cool, dry, and well-ventilated area, away from sources of moisture.[3][5]
-
Desiccator: For long-term storage, placing the sealed container inside a desiccator can provide an additional layer of protection against atmospheric moisture.
Q3: I have an older bottle of this compound. Is it still usable?
A3: It is not recommended to use older bottles of sulfonyl chlorides without first assessing their purity.[1] Over time, even with proper storage, some hydrolysis due to atmospheric moisture is possible. This will result in a lower concentration of the active reagent and can lead to diminished reaction yields.[1] If you must use an older bottle, it is advisable to first perform a purity analysis using one of the methods described in the troubleshooting section (e.g., NMR).
Q4: Are there any alternative reagents that are more resistant to hydrolysis?
A4: While sulfonyl chlorides are highly effective, their reactivity can be a double-edged sword. For applications where hydrolysis is a persistent issue, you might consider alternatives, though they may have different reactivity profiles:
-
Pentafluorophenyl sulfonate esters: These have been explored as sulfonyl chloride mimics and can exhibit greater stability.[6]
-
Sulfonyl fluorides: Generally more stable to hydrolysis than their chloride counterparts, but may require different activation conditions.
The choice of an alternative reagent will depend on the specific requirements of your reaction.
Q5: What are the safety considerations when handling this compound, especially concerning its reaction with water?
A5: This compound is corrosive and reacts with water to liberate toxic gas (hydrogen chloride).[5][7] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8] In case of a spill, do not use water to clean it up.[9] Instead, absorb the spill with an inert material like sand or vermiculite and dispose of it as hazardous waste.
References
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- ACSPublications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
- ResearchGate. (n.d.). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride.
- ChemicalBook. (2022, December 31). 2-Fluoro-4-(trifluoromethyl)benzenesulfonyl chloride - Safety Data Sheet.
- Stack Exchange. (2019, May 29). Preparation of sulfonyl chlorydes and mechanism of preparation of tosyl chloride.
- American Chemical Society. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides.
- Quora. (2017, June 11). Why will sulfonic acid chlorides not react with water?.
- BenchChem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
- ACSPublications. (2021, December 13). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst.
- Thermo Fisher Scientific. (2009, May 14). SAFETY DATA SHEET - 4-(Trifluoromethyl)benzene-1-sulfonyl chloride.
- Reddit. (2019, May 28). Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride?.
- Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- ChemistryViews. (2018, September 1). Better Synthesis of Sulfonyl Chloride Mimics.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride.
- Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.
- Fisher Scientific. (2009, May 14). SAFETY DATA SHEET - 4-(Trifluoromethyl)benzenesulfonyl chloride.
- TCI Chemicals. (2025, November 7). SAFETY DATA SHEET - 4-Fluoro-3-(trifluoromethyl)benzenesulfonyl Chloride.
- Reddit. (2016, May 31). Hydrolysis stable sulfonyl chlorides.
- NJ.gov. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
- Indian Journal of Chemistry. (n.d.). ntrimetric determination of some sulphonyl chlorides. Retrieved from NISCAIR Online Periodicals Repository.
- OSTI.GOV. (1988, September 20). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
- Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
- Apollo Scientific. (2020, August 18). 5-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride - SAFETY DATA SHEET.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-(Trifluoromethyl)benzene-1-sulfonyl chloride, 97%.
- Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
- Fisher Scientific. (n.d.). 4-(Trifluoromethyl)benzene-1-sulfonyl chloride - SAFETY DATA SHEET.
- Echemi. (n.d.). 2-fluoro-6-(trifluoromethyl)benzene-1-sulfonyl chloride.
- ChemicalBook. (n.d.). 2-fluoro-6-(trifluoroMethyl)benzene-1-sulfonyl chloride | 405264-04-2.
- Achmem. (n.d.). 4-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride.
- lookchem. (n.d.). Cas 405264-04-2,2-fluoro-6-(trifluoroMethyl)benzene-1-sulfonyl chloride.
- National Institutes of Health. (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- PubChem. (n.d.). 4-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride.
- ChemBK. (2024, April 10). 4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride.
- Matrix Scientific. (n.d.). 776-04-5 Cas No. | 2-(Trifluoromethyl)benzenesulfonyl chloride.
- Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
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Technical Support Center: Catalyst Selection and Troubleshooting for Reactions Involving 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Welcome to the dedicated technical support guide for researchers, chemists, and process development professionals working with 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride. This substrate is a highly valuable building block, particularly in medicinal chemistry, due to the prevalence of the fluoro- and trifluoromethyl-substituted aryl motif in modern pharmaceuticals. However, its electronic properties—specifically, the strong electron-withdrawing nature of the fluoro, trifluoromethyl, and sulfonyl chloride groups—present unique challenges and opportunities in catalyst selection for cross-coupling reactions.
This guide is structured to provide both foundational knowledge through frequently asked questions and in-depth solutions for common experimental hurdles. Our goal is to empower you to move from reaction setup to successful product isolation with confidence and scientific understanding.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the reactivity of this compound and provides starting points for catalyst system selection.
Q1: What are the primary cross-coupling reactions where this compound can be used as an electrophile?
A1: This sulfonyl chloride is an excellent electrophilic partner in several palladium-catalyzed cross-coupling reactions, serving as a robust alternative to aryl halides or triflates. The two most prominent and well-supported transformations are:
-
Suzuki-Miyaura Coupling: To form a carbon-carbon (C-C) bond with an organoboron reagent (boronic acid or ester). This is used to synthesize biaryl or aryl-alkenyl structures. The reaction proceeds via a desulfonative pathway where the C-S bond is ultimately cleaved.[1]
-
Buchwald-Hartwig Amination: To form a carbon-nitrogen (C-N) bond with a primary or secondary amine.[2] This reaction is fundamental for the synthesis of substituted anilines and related compounds.
Q2: Why is the choice of catalyst and ligand so critical for this specific substrate?
A2: The reactivity of this compound is dominated by the strong C-S bond, which is generally less reactive than corresponding C-I or C-Br bonds in the crucial oxidative addition step of the catalytic cycle.[3] The electron-withdrawing groups (F, CF₃) further modulate the electron density of the aromatic ring. Therefore, a highly active catalyst system is required to efficiently cleave this C-S bond. The ligand's role is paramount; bulky, electron-rich phosphine ligands are necessary to stabilize the palladium(0) center, promote the oxidative addition, and facilitate the final reductive elimination step.[2][4]
Q3: I need to perform a Suzuki-Miyaura coupling. What is a reliable starting catalyst system?
A3: For Suzuki-Miyaura coupling of aryl sulfonyl chlorides, a palladium system with a bulky, electron-rich biarylphosphine ligand is the most effective starting point. Standard catalysts like Pd(PPh₃)₄ are often sluggish or ineffective.[5] We recommend the following conditions for initial screening.
| Component | Recommended Starting Point | Rationale |
| Pd Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | Readily available and reliable sources of Pd(0) in situ. |
| Ligand | RuPhos or SPhos (1.5-2.5 mol eq. to Pd) | These bulky, electron-rich ligands are proven to accelerate the challenging oxidative addition of C-S bonds.[1] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases that effectively promote the transmetalation step without degrading sensitive substrates.[4] |
| Solvent | Toluene or 1,4-Dioxane | Aprotic solvents that offer good solubility for reactants and are compatible with the catalytic cycle.[6] |
| Temperature | 80-110 °C | Elevated temperatures are typically required to overcome the activation barrier for C-S bond cleavage.[7] |
Q4: For a Buchwald-Hartwig amination, what catalyst system should I begin with?
A4: Similar to Suzuki coupling, the amination of this sulfonyl chloride requires a highly active palladium catalyst. The choice of ligand is critical and often depends on the nature of the amine coupling partner. Aryl chlorides, which present similar challenges in oxidative addition, are best coupled using specialized ligands.[2]
| Component | Recommended Starting Point | Rationale |
| Pd Precursor | Pd₂(dba)₃ or a pre-catalyst like [Pd(NHC)] | Pre-catalysts can offer faster initiation. NHC (N-heterocyclic carbene) ligands are also effective. |
| Ligand | BrettPhos or Xantphos (1.5-2.5 mol eq. to Pd) | These ligands are designed for challenging C-N couplings, offering high stability and activity.[8][9] |
| Base | NaOtBu or LHMDS (1.5-2.5 equivalents) | Strong, non-nucleophilic bases required to deprotonate the amine and facilitate its coordination to the palladium center.[2] |
| Solvent | Toluene or THF | Standard solvents for Buchwald-Hartwig amination. Ensure they are anhydrous.[6] |
| Temperature | 80-110 °C | Necessary to drive the reaction to completion, especially with less nucleophilic amines. |
Part 2: Troubleshooting Guides
Even with optimized starting conditions, challenges can arise. This section provides a logical framework for diagnosing and solving common experimental problems.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Your reaction has stalled, showing primarily unreacted starting material after an appropriate time. This is the most common failure mode and usually points to an issue with the rate-limiting oxidative addition step.
In-Depth Analysis:
-
Inefficient Oxidative Addition: The C-S(O₂)Cl bond is strong. If your initial ligand (e.g., PPh₃) is not sufficiently electron-rich or bulky, the Pd(0) catalyst will fail to insert into the bond.[7] Switching to a more robust ligand from the biarylphosphine class (SPhos, RuPhos) is the highest-impact change you can make.
-
Transmetalation Issues: The base is critical for activating the boronic acid to facilitate the transfer of the organic group to the palladium center.[10] If the base is not strong enough or is insoluble in the reaction medium, this step will fail. Switching from K₂CO₃ to the more soluble and basic K₃PO₄ or Cs₂CO₃ can resolve this. Additionally, boronic acids can degrade over time; confirm the quality of your reagent.
-
Catalyst Deactivation: Palladium catalysts are sensitive to oxygen. Inadequate degassing of solvents and reagents allows oxygen to enter the system, leading to the formation of inactive palladium oxides and homocoupling of the boronic acid.[5]
Issue 2: Low Yield in Buchwald-Hartwig Amination
The reaction proceeds, but the yield is poor, or the reaction stalls before completion. This often points to issues with catalyst stability or the specific amine substrate.
In-Depth Analysis:
-
Catalyst Inhibition: Both the amine starting material and the resulting sulfonamide product can act as ligands and coordinate strongly to the palladium center.[11] This can inhibit catalyst turnover. Using very bulky ligands like BrettPhos creates a sterically hindered coordination sphere around the palladium, which can prevent this inhibitory binding and favor the desired reductive elimination step.
-
Incorrect Base: The pKa of the amine is a crucial factor. For weakly acidic amines (e.g., anilines), a very strong base like NaOtBu or LHMDS is required for efficient deprotonation.[2] Conversely, if your substrate contains a base-sensitive functional group, a milder base like K₃PO₄ may be necessary, though this will likely require higher reaction temperatures or longer reaction times.[8]
-
Side Reactions: Aryl chlorides and sulfonates can be prone to hydrodehalogenation (or hydrodesulfonylation), where the leaving group is replaced by a hydrogen atom.[12] This side reaction can become competitive if the reductive elimination step is slow. Screening different ligands can often change the relative rates of these competing pathways.
Part 3: Exemplary Experimental Protocols
These protocols provide validated starting points for the two most common coupling reactions. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). All reagents should be handled under an inert atmosphere (N₂ or Ar).
Protocol 1: Suzuki-Miyaura Coupling with (4-methoxyphenyl)boronic acid
Reaction: Synthesis of 2-Fluoro-4'-methoxy-4-(trifluoromethyl)-1,1'-biphenyl
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (2.3 mg, 0.01 mmol, 2 mol%), RuPhos (9.4 mg, 0.02 mmol, 4 mol%), and K₃PO₄ (212 mg, 1.0 mmol, 2.0 equiv).
-
Reagent Addition: Add this compound (131 mg, 0.5 mmol, 1.0 equiv) and (4-methoxyphenyl)boronic acid (91 mg, 0.6 mmol, 1.2 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add 2.5 mL of degassed toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite. Wash the pad with additional ethyl acetate (2 x 5 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
Reaction: Synthesis of 4-(2-Fluoro-4-(trifluoromethyl)phenyl)morpholine
-
Catalyst Preparation: In a glovebox, add Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol%) and BrettPhos (10.7 mg, 0.02 mmol, 2 mol%) to an oven-dried vial.
-
Reagent Addition: Add this compound (131 mg, 0.5 mmol, 1.0 equiv) and sodium tert-butoxide (NaOtBu) (67 mg, 0.7 mmol, 1.4 equiv).
-
Inert Atmosphere: Seal the vial, remove from the glovebox, and place under an argon atmosphere.
-
Solvent and Amine Addition: Add 2.5 mL of anhydrous, degassed toluene, followed by morpholine (52 µL, 0.6 mmol, 1.2 equiv) via syringe.
-
Reaction: Place the vial in a preheated block at 100 °C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, quench the reaction by adding 5 mL of water. Extract the aqueous layer with ethyl acetate (3 x 10 mL).[9]
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Online Forum]. Available at: [Link]
-
Jouffroy, M., et al. (2019). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. The Journal of Organic Chemistry. Available at: [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Online Forum]. Available at: [Link]
-
Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
PubMed Central. (n.d.). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Available at: [Link]
-
RSC Publishing. (n.d.). Nature of sulfonyl deactivation/activation by metal catalysts. Available at: [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. [Request PDF]. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Online Forum]. Available at: [Link]
-
PubMed Central. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
PubMed Central. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jk-sci.com [jk-sci.com]
- 3. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Work-up Procedures for Reactions Containing 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride. This resource is designed to provide in-depth, practical guidance on the critical work-up and purification stages of your reactions. The unique electronic properties of this reagent, stemming from the strongly electron-withdrawing trifluoromethyl group and the ortho-fluoro substituent, present specific challenges that require careful consideration to ensure high yield and purity of your desired sulfonamide or sulfonate ester products.
This guide moves beyond simple step-by-step instructions, delving into the chemical principles that underpin each procedural choice. By understanding the "why," you can better troubleshoot unforeseen issues and adapt these protocols to your specific synthetic context.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries and concerns that arise when working with this compound.
Q1: Why is my reaction yield of the sulfonamide consistently low?
A1: Low yields in sulfonamide synthesis can often be traced back to a few key factors. The primary culprit is often the hydrolysis of the highly reactive this compound starting material.[1] This reagent is sensitive to moisture, which converts it into the corresponding and unreactive sulfonic acid. Another common issue is the selection of an inappropriate base or solvent, which can negatively impact the nucleophilicity of your amine and the overall stability of the reactants.[1]
To mitigate these issues, it is crucial to:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried, and the use of anhydrous solvents is essential to minimize the hydrolysis of the sulfonyl chloride.[1] Conducting reactions under an inert atmosphere, such as nitrogen or argon, is also highly recommended.[1]
-
Optimize Base and Solvent Selection: The choice of base is critical. A non-nucleophilic organic base like pyridine or triethylamine is often employed to neutralize the HCl byproduct without competing with the amine nucleophile.[1] The solvent should be inert under the reaction conditions and capable of dissolving both reactants. Dichloromethane and tetrahydrofuran are common choices.[1]
Q2: I'm observing an unexpected, highly polar spot on my TLC. What could it be?
A2: The most probable identity of a highly polar byproduct is the sulfonic acid, 2-Fluoro-4-(trifluoromethyl)benzenesulfonic acid. This is formed via the hydrolysis of the starting sulfonyl chloride in the presence of trace water.[1] Its high polarity is due to the ionizable acidic proton. The formation of this byproduct is a strong indicator that your reaction conditions are not sufficiently anhydrous.
Q3: How should I handle and store this compound?
A3: Due to its moisture sensitivity, this reagent should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[2] It is also advisable to store it in a cool, dry place.[2] When handling the reagent, always work in a well-ventilated area or a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4] This compound is corrosive and can cause severe skin burns and eye damage.[3][5][6]
Q4: Can I perform an aqueous work-up with this reagent?
A4: Yes, but with caution and speed. While sulfonyl chlorides are susceptible to hydrolysis, an aqueous work-up is often necessary to remove inorganic salts and water-soluble impurities. The key is to perform the aqueous washes quickly and at a low temperature (e.g., using ice-cold water or brine) to minimize the hydrolysis of any unreacted sulfonyl chloride and, in some cases, the product itself.[7] For many aryl sulfonyl chlorides, their low solubility in water can offer some protection against rapid hydrolysis during the work-up process.[8]
Troubleshooting Guide: Common Work-up Issues and Solutions
This section provides a more detailed, scenario-based approach to tackling challenges encountered during the post-reaction work-up.
Issue 1: Emulsion Formation During Aqueous Extraction
Problem: During the work-up of my reaction mixture with an organic solvent and water/brine, a persistent emulsion has formed, making separation of the layers difficult.
Causality: Emulsions are often caused by the presence of fine particulate matter, salts, or amphiphilic byproducts that stabilize the interface between the organic and aqueous layers. The high concentration of salts, such as pyridinium hydrochloride or triethylammonium hydrochloride, formed during the reaction is a common contributor.
Troubleshooting Protocol:
-
Patience and Gravity: Allow the separatory funnel to stand undisturbed for an extended period. Sometimes, the layers will separate on their own.
-
Brine Addition: Add a small amount of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Solvent Polarity Change: Add a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol to a dichloromethane/water emulsion). This can alter the interfacial tension.
-
Filtration: Carefully filter the entire mixture through a pad of Celite® or glass wool. This can help to remove the particulate matter that may be stabilizing the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for breaking stubborn emulsions.
Issue 2: Product Precipitation During Work-up
Problem: My desired sulfonamide product is precipitating out of the organic layer during the aqueous wash steps.
Causality: This typically occurs when the product has limited solubility in the chosen organic extraction solvent, especially after the reaction mixture has been diluted.
Solution Workflow:
Caption: Decision workflow for handling product precipitation during work-up.
Issue 3: Difficulty Removing the Sulfonic Acid Byproduct
Problem: After my work-up, I still see a significant amount of the 2-Fluoro-4-(trifluoromethyl)benzenesulfonic acid byproduct in my crude product by NMR or LC-MS.
Causality: The sulfonic acid is acidic and can be deprotonated to form a sulfonate salt. Its solubility can vary depending on the pH of the aqueous layer and the counter-ion present.
Detailed Base Wash Protocol:
-
Initial Dilution: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Acid Wash (Optional but Recommended): Perform a wash with a dilute acid (e.g., 1M HCl) to remove any remaining organic base (e.g., pyridine, triethylamine).
-
Bicarbonate Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the sulfonic acid, forming the sodium sulfonate salt, which is highly water-soluble and will be extracted into the aqueous layer. Repeat this wash 2-3 times.
-
Water and Brine Wash: Follow the bicarbonate washes with a wash with deionized water and finally with brine to remove any remaining water-soluble impurities and to aid in drying the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Data Summary Table:
| Work-up Step | Purpose | Key Considerations |
| Dilute Acid Wash (e.g., 1M HCl) | Removal of organic bases (e.g., pyridine, triethylamine). | Can protonate some amine products, potentially altering their solubility. |
| Water Wash | Removal of water-soluble salts and reagents. | Perform quickly and with cold water to minimize hydrolysis.[7][9] |
| Saturated NaHCO₃ Wash | Removal of acidic byproducts (e.g., sulfonic acid). | Causes CO₂ evolution if excess acid is present. Vent separatory funnel frequently. |
| Brine (Saturated NaCl) Wash | Breaks emulsions and initiates drying of the organic layer. | A standard final aqueous wash before using a solid drying agent. |
| Drying (e.g., Na₂SO₄, MgSO₄) | Removal of residual water from the organic solvent. | Ensure sufficient drying agent is used. |
Issue 4: Bis-Sulfonation of Primary Amines
Problem: When reacting a primary amine, I am observing a significant amount of a bis-sulfonated side product.
Causality: After the initial sulfonamide is formed, the remaining N-H proton is still acidic and can be deprotonated by the base, allowing for a second reaction with the sulfonyl chloride.
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to ensure the complete consumption of the sulfonyl chloride.[1]
-
Slow Addition: Add the sulfonyl chloride solution slowly to the solution of the amine and base. This maintains a low concentration of the sulfonyl chloride, favoring reaction with the more nucleophilic primary amine over the less nucleophilic sulfonamide.
-
Protecting Groups: For complex syntheses, consider protecting the primary amine to prevent this side reaction. The protecting group can be removed in a subsequent step.[1]
Visualizing the Reaction and Key Side Reaction:
Caption: Reaction pathway showing desired sulfonamide formation and the competing bis-sulfonation side reaction.
Concluding Remarks
Successfully working with this compound hinges on a proactive approach to managing its reactivity, particularly its sensitivity to moisture. By implementing rigorous anhydrous techniques and employing carefully considered, efficient work-up procedures, researchers can consistently achieve high yields and purities. This guide provides a foundational framework for troubleshooting; however, the optimal conditions will always be substrate-dependent. Careful monitoring of your reactions by TLC or LC-MS is paramount to making informed decisions during both the reaction and its subsequent work-up.
References
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
Moody, C. J., & Rzepa, H. S. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(1), 18-22. [Link]
Sources
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- 2. synquestlabs.com [synquestlabs.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.se [fishersci.se]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl Chloride in Advanced Synthesis
Introduction: Beyond the Workhorses of Sulfonylation
In the landscape of organic synthesis, the sulfonyl chloride functional group is a cornerstone for constructing sulfonamides, sulfonate esters, and other vital sulfur(VI) linkages.[1] Generations of chemists have relied upon stalwart reagents like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) for their reliability and cost-effectiveness. However, the increasing complexity of molecular targets, particularly in medicinal chemistry and materials science, demands reagents with finely tuned reactivity and the ability to impart specific physicochemical properties to the final product.
This guide provides an in-depth comparison of 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride with other common sulfonylating agents. We will move beyond simple procedural descriptions to explore the causal relationships between molecular structure, reactivity, and the properties of the resulting derivatives. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a sulfonylating agent for their specific synthetic challenges.
The Molecular Architecture of Reactivity in Aryl Sulfonyl Chlorides
The reactivity of any aryl sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom.[1] This electrophilicity is modulated by the electronic and steric nature of the substituents on the aromatic ring. Understanding these factors is key to predicting the behavior of a given reagent.
The sulfonyl group (-SO2-) is inherently a powerful electron-withdrawing group (EWG) through both induction and resonance.[2][3] When additional EWGs are present on the aryl ring, they act synergistically to pull electron density away from the sulfur atom, making it significantly more electron-deficient and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) partially mitigate this effect, leading to a less reactive sulfonyl chloride.
Our subject, This compound , is engineered for high reactivity. It possesses two powerful EWGs:
-
A C4-Trifluoromethyl (-CF₃) Group: This is one of the strongest EWGs used in organic synthesis, dramatically increasing the electrophilicity of the sulfur center.[4]
-
An Ortho-Fluoro (-F) Group: While less inductively withdrawing than -CF₃, the fluorine atom also contributes to the electron-deficient nature of the ring.
This electronic profile places it at the higher end of the reactivity spectrum, significantly more reactive than TsCl and benzenesulfonyl chloride, and comparable to, or even exceeding, nitro-substituted analogs like nosyl chloride (NsCl).
Comparative Performance in Synthesis
The true measure of a reagent lies in its performance. Below, we compare this compound against its common counterparts in the crucial application of sulfonamide synthesis.
| Reagent | Structure | Key Features | Relative Reactivity | Resulting Sulfonamide Properties |
| TsCl (p-Toluenesulfonyl chloride) | CH₃C₆H₄SO₂Cl | The industry standard; moderate reactivity, stable derivatives.[5][6] | Baseline | Very stable; cleavage requires harsh conditions (e.g., dissolving metal reduction). |
| MsCl (Methanesulfonyl chloride) | CH₃SO₂Cl | Aliphatic; high reactivity, small steric footprint. | High | Stable; often used when an aryl group is undesirable. |
| NsCl (2- or 4-Nitrobenzenesulfonyl chloride) | O₂NC₆H₄SO₂Cl | Highly reactive due to -NO₂ EWG; derivatives are readily cleaved.[7] | Very High | Designed for protection; easily cleaved by nucleophiles like thiols. |
| This compound | C₇H₃ClF₄O₂S | Exceptionally reactive; imparts unique properties (F, CF₃) to the product.[4] | Exceptionally High | Stable, but the electronic nature can be exploited. The F and CF₃ groups enhance lipophilicity and metabolic stability in drug candidates.[8] |
Causality in Action: Sulfonamide Formation
The enhanced electrophilicity of this compound translates directly to faster reaction rates and milder required conditions.[4] While the tosylation of a hindered or poorly nucleophilic amine might require elevated temperatures and extended reaction times, the analogous reaction with our title compound often proceeds smoothly at or below room temperature. This is a critical advantage when dealing with thermally sensitive substrates.
The strong electron-withdrawing nature of the 2-fluoro-4-(trifluoromethyl)phenyl group also renders the nitrogen atom of the resulting sulfonamide significantly less basic and more acidic compared to a tosyl-protected amine. This has profound implications for subsequent chemical manipulations and for the biological activity of the final molecule.
The Unique Value Proposition in Drug Discovery
For drug development professionals, the choice of a sulfonyl chloride extends beyond mere bond formation. The functionality imparted by the reagent is critical. The 2-fluoro-4-(trifluoromethyl)phenyl moiety is particularly valuable in medicinal chemistry for several reasons:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine and trifluoromethyl groups can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.[8]
-
Lipophilicity and Permeability: These fluorinated groups significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[8]
-
Binding Affinity: The fluorine and CF₃ groups can engage in unique, non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, potentially increasing binding affinity and selectivity.[9]
Therefore, using this compound is not just a synthetic step; it is a strategic decision to build in desirable drug-like properties from the outset.
Experimental Protocols: A Head-to-Head Comparison
To provide a practical context, we present validated, self-contained protocols for the synthesis of a sulfonamide from a representative primary amine, benzylamine.
Protocol 1: Synthesis of N-Benzyl-2-fluoro-4-(trifluoromethyl)benzenesulfonamide
Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Reaction Cooling: Cool the stirred solution to 0 °C using an ice/water bath.
-
Sulfonyl Chloride Addition: To the cooled solution, add a solution of this compound (1.05 equivalents) in anhydrous DCM dropwise over 15 minutes.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding 1M HCl (aq). Transfer the mixture to a separatory funnel, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure sulfonamide.
Protocol 2: Synthesis of N-Benzyl-4-methylbenzenesulfonamide (for comparison)
Methodology: The procedure is identical to Protocol 1, with the following key exceptions:
-
Reagent: Use p-toluenesulfonyl chloride (TsCl) (1.05 equivalents) in Step 3.
-
Reaction Time: The reaction may require a longer period to reach completion. Monitor by TLC for 4-8 hours, or consider gentle heating (e.g., 40 °C) if the reaction is sluggish at room temperature.
The expected outcome is that Protocol 1 will proceed faster and under milder conditions due to the superior reactivity of this compound.
Conclusion and Strategic Recommendations
This compound is not a mere substitute for traditional sulfonylating agents but a strategic tool for modern chemical synthesis. Its high reactivity allows for the efficient formation of sulfonamides and sulfonate esters under mild conditions, preserving sensitive functional groups within complex molecules.
Choose this compound when:
-
High reactivity is paramount: You are working with poorly nucleophilic or sterically hindered substrates.
-
Mild conditions are essential: Your molecule contains sensitive functional groups that would not tolerate the harsher conditions required for less reactive reagents.
-
Drug-like properties are a goal: You aim to introduce fluorine and trifluoromethyl groups to enhance the metabolic stability, lipophilicity, and binding characteristics of a pharmaceutical candidate.
While reagents like TsCl and MsCl remain indispensable for many applications, the targeted use of highly activated, functionally rich sulfonyl chlorides provides a distinct advantage in overcoming complex synthetic hurdles and rationally designing molecules with superior performance characteristics.
References
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A Senior Application Scientist's Guide to Sulfonamides Derived from 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride: A Comparative Analysis
Introduction: The Strategic Role of Fluorination in Modern Sulfonamide Design
The sulfonamide functional group is a cornerstone of medicinal chemistry, featured in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and antiviral drugs.[1][2] The strategic modification of the aromatic ring of the arylsulfonyl moiety is a well-established approach to modulate the physicochemical and pharmacological properties of these compounds. The introduction of fluorine and trifluoromethyl groups, in particular, has become a powerful tool in drug design.[3][4][5] These modifications can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[5] This guide provides a comprehensive characterization and comparative analysis of sulfonamides derived from 2-fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride, a building block that combines the unique electronic properties of both a fluorine atom and a trifluoromethyl group. We will delve into the synthesis, detailed characterization, and a comparative look at how these fluorinated sulfonamides stack up against their non-fluorinated counterparts, offering researchers and drug development professionals a critical perspective on their potential applications.
Synthesis of 2-Fluoro-4-(trifluoromethyl)phenyl Sulfonamides: A Guided Protocol
The synthesis of sulfonamides from this compound is a robust and versatile reaction, typically proceeding via nucleophilic substitution with a primary or secondary amine. The presence of the strongly electron-withdrawing trifluoromethyl group and the ortho-fluorine atom enhances the electrophilicity of the sulfonyl chloride, facilitating its reaction with amines.[6][7]
Experimental Protocol: General Procedure for Sulfonamide Synthesis
A detailed, step-by-step methodology for a typical synthesis is provided below:
-
Reaction Setup: To a solution of a selected primary or secondary amine (1.0 equivalent) in a suitable solvent such as pyridine or dichloromethane (10 mL) at 0 °C, add this compound (1.1 equivalents) portion-wise.
-
Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into 50 mL of 1M hydrochloric acid and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Synthetic Workflow Diagram
Caption: General synthetic workflow for the preparation of sulfonamides.
Comprehensive Characterization of Novel Sulfonamides
The unambiguous identification and characterization of newly synthesized compounds are paramount. A combination of spectroscopic techniques provides the necessary structural confirmation. Below is a representative table of characterization data for a hypothetical sulfonamide derived from this compound and aniline.
| Characterization Data | Hypothetical Sulfonamide: N-(phenyl)-2-fluoro-4-(trifluoromethyl)benzenesulfonamide |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 10.5 (s, 1H, NH), 7.8-7.0 (m, 8H, Ar-H) |
| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 160.1 (d, J=252 Hz, C-F), 138.2, 134.5, 131.0 (q, J=32 Hz, C-CF₃), 129.5, 125.4, 124.2 (q, J=272 Hz, CF₃), 121.8, 118.0 (d, J=21 Hz, C-C-F) |
| ¹⁹F NMR (376 MHz, DMSO-d₆) δ (ppm) | -61.2 (s, CF₃), -112.5 (m, F) |
| MS (ESI+) m/z | [M+H]⁺ calculated for C₁₃H₉F₄NO₂S: 319.03, found: 319.05 |
Comparative Analysis: The Impact of Fluorination
To truly appreciate the contribution of the 2-fluoro-4-(trifluoromethyl)phenyl moiety, a comparison with a non-fluorinated analogue, such as a sulfonamide derived from benzenesulfonyl chloride, is instructive.
Physicochemical Properties
The introduction of fluorine and trifluoromethyl groups significantly alters the physicochemical properties of the parent sulfonamide.
| Property | Benzenesulfonanilide | 2-Fluoro-4-(trifluoromethyl)benzenesulfonanilide | Rationale for Difference |
| Calculated logP | ~2.5 | ~4.0 | The lipophilicity is increased due to the presence of the trifluoromethyl group.[5] |
| Calculated pKa (NH) | ~9.5 | ~7.5 | The strong electron-withdrawing nature of the CF₃ and F groups increases the acidity of the sulfonamide N-H proton. |
| Calculated Dipole Moment | ~4.5 D | ~6.0 D | The highly polar C-F bonds lead to a larger overall molecular dipole moment. |
Biological Activity: A Case Study in Antibacterial Agents
Structural Insights
The presence of fluorine can influence the solid-state packing and conformation of molecules through the formation of non-covalent interactions such as C-H···F hydrogen bonds.[10] This can lead to differences in crystal packing and potentially affect solubility and bioavailability.
Logical Relationships in Fluorinated Sulfonamide Design
Caption: The influence of the fluorinated scaffold on key drug properties.
Conclusion
The use of this compound as a scaffold for novel sulfonamides offers a compelling strategy for drug discovery. The resulting compounds exhibit significantly altered physicochemical properties compared to their non-fluorinated analogues, including increased lipophilicity and acidity. These modifications are known to have a profound impact on the pharmacokinetic and pharmacodynamic profiles of drug candidates. While further experimental validation is required to fully elucidate the biological advantages, the principles outlined in this guide strongly suggest that sulfonamides derived from this fluorinated building block are promising candidates for the development of new therapeutic agents. Researchers are encouraged to explore this chemical space to unlock its full potential.
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A Comparative Guide to the Reactivity of Fluoro-Substituted Benzenesulfonyl Chlorides
Introduction: The Strategic Role of Fluorine in Modulating Sulfonyl Chloride Reactivity
Benzenesulfonyl chlorides are cornerstone reagents in organic synthesis, serving as vital precursors for the construction of sulfonamides, a privileged scaffold in medicinal chemistry.[1][2] The sulfonamide functional group is present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anti-inflammatory agents.[3] The reactivity of the sulfonyl chloride moiety is paramount to the efficiency of these synthetic transformations.
The introduction of fluorine atoms onto the benzene ring provides a powerful tool for fine-tuning the electrophilicity of the sulfur center. Fluorine's unique electronic properties—its potent electron-withdrawing inductive effect (-I) and its capacity for electron donation through resonance (+M)—create a nuanced interplay that modulates reactivity in ways that are highly dependent on the fluorine's position.[4][5] This guide provides an in-depth comparative analysis of the reactivity of fluoro-substituted benzenesulfonyl chlorides, supported by kinetic data and detailed experimental protocols, to empower researchers in drug development and chemical synthesis to make informed decisions in their experimental design.
Mechanistic Underpinnings: The Electronic Influence of Aromatic Fluorine
The reaction of a benzenesulfonyl chloride with a nucleophile (e.g., an amine or water) proceeds via a nucleophilic substitution at the tetracoordinate sulfur atom. The mechanism is generally considered to be a bimolecular nucleophilic substitution (SN2-like) process, where the nucleophile attacks the electrophilic sulfur atom, leading to a transition state with developing negative charge on the oxygen atoms and subsequent expulsion of the chloride leaving group.[6]
The reactivity is therefore highly sensitive to the electron density at the sulfur center. Electron-withdrawing groups (EWGs) on the aromatic ring enhance the electrophilicity of the sulfur, accelerating nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease reactivity.
Fluorine's influence is dichotomous:
-
Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density through the sigma bond network, deactivating the ring and increasing the electrophilicity of the sulfonyl group. This effect is distance-dependent, being strongest at the ortho position and weakening at the meta and para positions.
-
Mesomeric (Resonance) Effect (+M): Fluorine's lone pairs can donate electron density into the aromatic π-system. This effect is most pronounced at the ortho and para positions, where it can partially counteract the inductive withdrawal.
The net effect on reactivity is a balance of these opposing forces, making the substitution pattern—ortho, meta, or para—a critical determinant of the reaction rate.
Caption: Electronic effects of fluorine substitution.
Comparative Reactivity: A Quantitative Analysis Based on Solvolysis Rates
To objectively compare the reactivity of different isomers, we can examine their rates of hydrolysis (solvolysis in water), a standard benchmark reaction. The Hammett equation, which correlates reaction rates with substituent constants (σ), provides a quantitative framework for this analysis. A positive Hammett ρ value indicates that the reaction is accelerated by electron-withdrawing groups. The alkaline hydrolysis of aromatic sulfonyl chlorides exhibits a large positive ρ-value (+1.564), confirming the sensitivity of the reaction to the electronic effects of substituents.
The following table presents kinetic data for the neutral hydrolysis of various substituted benzenesulfonyl chlorides in water.
Table 1: Rate Coefficients for the Neutral Hydrolysis of Substituted Benzenesulfonyl Chlorides in Water
| Substituent | Temperature (°C) | Rate Coefficient, k (s⁻¹) | Relative Rate (vs. H) |
| H | 20 | 3.10 x 10⁻⁴ | 1.00 |
| p-Fluoro | 20 | 4.33 x 10⁻⁴ | 1.40 |
| p-Methyl | 20 | 2.14 x 10⁻⁴ | 0.69 |
| m-Nitro | 20 | 11.2 x 10⁻⁴ | 3.61 |
| p-Nitro | 20 | 16.2 x 10⁻⁴ | 5.23 |
| p-Methoxy | 20 | 1.62 x 10⁻⁴ | 0.52 |
Data sourced from Rogne, O. (1970).
Analysis of Kinetic Data:
-
p-Fluorobenzenesulfonyl Chloride: The para-fluoro substituent accelerates the rate of hydrolysis by a factor of 1.4 compared to the unsubstituted parent compound. This indicates that, for the para position, the electron-withdrawing inductive effect (-I) outweighs the electron-donating resonance effect (+M), leading to a net increase in the electrophilicity of the sulfur atom.
-
Comparison with Other Substituents: The accelerating effect of the p-fluoro group is modest compared to strongly deactivating groups like m-nitro and p-nitro. This highlights the partial cancellation of fluorine's inductive pull by its resonance donation. Conversely, classic electron-donating groups like p-methyl and p-methoxy decelerate the reaction, as expected.
-
Positional Isomerism: While direct kinetic data for ortho- and meta-fluoro isomers in water is less common in a single comparative study, the principles of electronic effects allow for clear predictions. A meta-fluoro substituent, which exerts its strong inductive effect without an opposing resonance effect, is expected to be significantly more activating than the para-fluoro isomer. The ortho-fluoro isomer's reactivity will be enhanced by a strong inductive effect but may be complicated by potential steric hindrance.[6]
Experimental Protocols
The following protocols provide robust, self-validating methodologies for key reactions involving fluoro-substituted benzenesulfonyl chlorides.
Protocol 1: Synthesis of N-Benzyl-4-fluorobenzenesulfonamide (Aminolysis)
This protocol details the reaction of 4-fluorobenzenesulfonyl chloride with benzylamine, a representative primary amine.
Materials:
-
4-Fluorobenzenesulfonyl chloride
-
Benzylamine
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Base Addition: To the cooled solution, slowly add triethylamine (1.2 equivalents). The base is crucial for scavenging the HCl byproduct generated during the reaction.[7]
-
Sulfonyl Chloride Addition: Dissolve 4-fluorobenzenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C over 20-30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction & Washing: Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers. Wash the combined organic phase successively with 1 M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel to yield the pure sulfonamide.
Caption: Experimental workflow for sulfonamide synthesis.
Protocol 2: Kinetic Measurement of Hydrolysis by Conductometric Method
This protocol outlines a method for determining the rate of hydrolysis (solvolysis) by monitoring the increase in conductivity due to the formation of HCl and fluorobenzenesulfonic acid.
Materials & Equipment:
-
Fluoro-substituted benzenesulfonyl chloride
-
High-purity, deionized water
-
Conductivity meter with a temperature-controlled cell
-
Constant temperature water bath
-
Small volume of a suitable solvent (e.g., acetone, dioxane) for stock solution preparation
Procedure:
-
Instrument Setup: Calibrate the conductivity meter. Set the water bath to the desired temperature (e.g., 25.0 ± 0.1 °C) and allow the conductivity cell containing a known volume of deionized water to equilibrate.
-
Stock Solution: Prepare a concentrated stock solution of the fluoro-substituted benzenesulfonyl chloride in a small amount of a water-miscible organic solvent to facilitate rapid dissolution.
-
Initiate Reaction: Start recording the conductivity of the water. Using a microsyringe, inject a small aliquot of the stock solution into the cell with vigorous stirring to ensure immediate mixing. The final concentration of the sulfonyl chloride should be low (e.g., ~10⁻⁴ M) to ensure pseudo-first-order conditions.
-
Data Acquisition: Record the conductivity as a function of time until the value becomes stable, indicating the reaction is complete (typically > 5 half-lives).
-
Data Analysis: The observed first-order rate constant, kobs, can be determined by plotting ln(C∞ - Ct) versus time, where Ct is the conductivity at time t and C∞ is the final conductivity. The slope of this line is equal to -kobs.
Conclusion and Outlook
The substitution of fluorine on a benzenesulfonyl chloride offers a predictable and effective strategy for modulating its reactivity. The reactivity enhancement is governed by the position of the fluorine atom, with the general trend being meta > ortho > para > unsubstituted, although steric factors can complicate the ortho case. The data clearly show that even a para-fluoro substituent, where the activating inductive effect is partially opposed by resonance, results in a more reactive species than the parent benzenesulfonyl chloride. This understanding allows researchers to select the optimal reagent for their specific application, balancing reactivity with the synthetic accessibility of the starting material and potential side reactions. For drug development professionals, this fine-tuning can be critical in optimizing the synthesis of sulfonamide libraries for structure-activity relationship (SAR) studies.
References
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Gordon, I., Maskill, H., & Ruasse, M. F. (1989). Sulfonyl Transfer Reactions. Chemical Society Reviews, 18, 123–151. Available at: [Link]
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Rogne, O. (1970). Kinetics of the Neutral and Alkaline Hydrolysis of Aromatic Sulphonyl Chlorides in Water. Journal of the Chemical Society B: Physical Organic, 1056-1058. Available at: [Link]
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Hoffman, R. V. (1981). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses, 60, 121. Available at: [Link]
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Clarke, H. T., Babcock, G. S., & Murray, T. F. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 21. Available at: [Link]
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ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant. Available at: [Link]
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Journal of the Chemical Society B: Physical Organic. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Available at: [Link]
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ACS Omega. (2022). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Available at: [Link]
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Li, S., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(8), 604-608. Available at: [Link]
-
ResearchGate. (n.d.). Aminolysis of Y- Substituted Phenyl Benzenesulfonates in MeCN. Available at: [Link]
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Bulletin of the Korean Chemical Society. (n.d.). A Mechanistic Study on Nucleophilic Substitution Reactions of Aryl Substituted Benzenesulfonates with Anionic Nucleophiles. Available at: [Link]
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Zhersh, S., et al. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron, 66(32), 6079-6084. Available at: [Link]
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Drabowicz, J., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1436. Available at: [Link]
-
University of California, Davis. (n.d.). Applications of Hammett Equation: Substituent and Reaction Constants. Available at: [Link]
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Molecules. (2022). Evaluation of Slight Changes in Aromaticity through Electronic and Density Functional Reactivity Theory-Based Descriptors. Available at: [Link]
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ResearchGate. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Available at: [Link]
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ResearchGate. (n.d.). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Available at: [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Available at: [Link]
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UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Available at: [Link]
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Richard, J. P., et al. (2011). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. The Journal of Organic Chemistry, 76(11), 4469-4480. Available at: [Link]
-
Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 45-64. Available at: [Link]
-
Drabowicz, J., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. OUCI. Available at: [Link]
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MDPI. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
-
Canadian Journal of Chemistry. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Available at: [Link]
-
Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Available at: [Link]
-
Chemdad. (n.d.). 2-Fluorobenzenesulfonyl chloride. Available at: [Link]
-
ResearchGate. (n.d.). Aminolysis of 4-Nitrobenzenesulfenyl Chloride. Available at: [Link]
-
Figshare. (n.d.). The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides. Available at: [Link]
-
Journal of the American Chemical Society. (n.d.). The SN2-SN1 spectrum. 1. Role of nucleophilic solvent assistance and nucleophilically solvated ion pair intermediates in solvolyses of primary and secondary arenesulfonates. Available at: [Link]
-
PubChem. (n.d.). 4-Fluorobenzenesulfonyl chloride. Available at: [Link]
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A Senior Application Scientist's Guide to Spectroscopic Analysis of 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl Chloride Reaction Products
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel synthesized compounds is paramount. 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is a key building block in the synthesis of a variety of potentially bioactive molecules, particularly sulfonamides. The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring introduces unique electronic properties and spectroscopic signatures that are crucial for unambiguous identification of its reaction products.
This guide provides an in-depth comparison of the spectroscopic data for the starting material, this compound, and its representative reaction product, a sulfonamide derivative. By understanding the characteristic shifts and patterns in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), researchers can confidently validate their synthetic outcomes. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by data from analogous chemical structures found in peer-reviewed literature.
The Synthetic Landscape: From Sulfonyl Chloride to Sulfonamide
The reaction of this compound with a primary or secondary amine is a cornerstone transformation in medicinal chemistry, yielding the corresponding sulfonamide. This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the concomitant loss of hydrogen chloride.
Diagram of the General Reaction Scheme
Caption: General workflow for the synthesis of N-substituted-2-fluoro-4-(trifluoromethyl)benzenesulfonamides.
Comparative Spectroscopic Analysis
The transformation of the sulfonyl chloride to a sulfonamide results in distinct and predictable changes across various spectroscopic techniques. The following sections detail these changes, providing a comparative analysis between the starting material and a representative product, N-aryl-2-fluoro-4-(trifluoromethyl)benzenesulfonamide.
¹H NMR Spectroscopy: A Tale of Aromatic Protons
In the ¹H NMR spectrum, the aromatic protons of the 2-fluoro-4-(trifluoromethyl)phenyl moiety will exhibit complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The introduction of an N-aryl group in the sulfonamide product will add a new set of aromatic signals, the chemical shifts of which will be dependent on the substituents on that aryl ring.
| Compound | Aromatic Protons (ppm) | Other Protons (ppm) |
| This compound | 7.5 - 8.2 (complex multiplet) | - |
| N-aryl-2-fluoro-4-(trifluoromethyl)benzenesulfonamide | 7.0 - 8.1 (complex multiplets for both aryl rings) | ~10.0 (broad singlet, N-H, if primary or secondary amine used) |
¹³C NMR Spectroscopy: Tracking Carbon Environments
The ¹³C NMR spectrum provides valuable information on the carbon framework. The carbon atoms attached to fluorine and the trifluoromethyl group will show characteristic splitting patterns (J-coupling). The chemical shift of the carbon atom attached to the sulfonyl group will also be informative.
| Compound | Aromatic Carbons (ppm) | Trifluoromethyl Carbon (ppm) |
| This compound | 115 - 145 (with C-F and C-CF₃ couplings) | ~122 (quartet, ¹JCF ≈ 272 Hz) |
| N-aryl-2-fluoro-4-(trifluoromethyl)benzenesulfonamide | 115 - 145 (with C-F and C-CF₃ couplings) for the main ring, and 110-140 for the N-aryl ring. | ~123 (quartet, ¹JCF ≈ 272 Hz) |
¹⁹F NMR Spectroscopy: The Fluorine Fingerprint
¹⁹F NMR is a particularly powerful tool for analyzing these compounds due to the presence of two distinct fluorine environments: the aromatic fluorine and the trifluoromethyl group.[1] The chemical shifts and coupling patterns are highly diagnostic.[2]
| Compound | Aromatic Fluorine (ppm vs. CFCl₃) | Trifluoromethyl Group (ppm vs. CFCl₃) |
| This compound | ~ -110 to -115 (multiplet) | ~ -63 (singlet) |
| N-aryl-2-fluoro-4-(trifluoromethyl)benzenesulfonamide | ~ -112 to -118 (multiplet) | ~ -63 (singlet) |
FT-IR Spectroscopy: Vibrational Signatures of Functional Groups
FT-IR spectroscopy is instrumental in identifying the key functional groups present in the starting material and the product. The conversion of the sulfonyl chloride to a sulfonamide is clearly indicated by the appearance of N-H stretching and bending vibrations and a shift in the S=O stretching frequencies.
| Compound | S=O Asymmetric Stretch (cm⁻¹) | S=O Symmetric Stretch (cm⁻¹) | S-Cl Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) |
| This compound | ~1380 | ~1190 | ~570 | - |
| N-aryl-2-fluoro-4-(trifluoromethyl)benzenesulfonamide | ~1340 | ~1160 | - | ~3250 (broad) |
Mass Spectrometry: Unveiling the Molecular Ion and Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and characteristic fragmentation patterns. For the sulfonyl chloride, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be observable for the molecular ion and chlorine-containing fragments.
| Compound | Molecular Ion (m/z) | Key Fragmentation Patterns |
| This compound | [M]⁺ and [M+2]⁺ | Loss of Cl, SO₂, and CF₃ |
| N-aryl-2-fluoro-4-(trifluoromethyl)benzenesulfonamide | [M]⁺ | Fragmentation at the S-N bond and loss of SO₂ |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of an N-aryl-2-fluoro-4-(trifluoromethyl)benzenesulfonamide and its subsequent spectroscopic analysis.
Synthesis of N-(4-methoxyphenyl)-2-fluoro-4-(trifluoromethyl)benzenesulfonamide
-
To a solution of 4-methoxyaniline (1.2 equivalents) and triethylamine (1.5 equivalents) in dichloromethane (10 mL) at 0 °C, add a solution of this compound (1.0 equivalent) in dichloromethane (5 mL) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectroscopic Characterization Workflow
Caption: A typical analytical workflow for the characterization of synthesized sulfonamides.
Conclusion
The spectroscopic analysis of reaction products of this compound provides a clear and definitive means of structural elucidation. The combination of ¹H, ¹³C, and particularly ¹⁹F NMR, alongside FT-IR and mass spectrometry, offers a comprehensive toolkit for the modern chemist. By understanding the key spectroscopic shifts and patterns outlined in this guide, researchers can confidently confirm the successful synthesis of their target molecules and proceed with further investigations into their biological activities. The principles and data presented serve as a reliable reference for anyone working with this important class of fluorinated compounds.
References
-
ResearchGate. (n.d.). Organic Synthesis of Substituted Chlorinated Benzenesulfonamides as Selective Inhibitors of Several CA Isoforms. Retrieved from [Link]
-
ResearchGate. (n.d.). Organic Synthesis of Substituted Fluorinated Benzenesulfonamides as Selective Inhibitors of CA IX and Other Isoforms. Retrieved from [Link]
-
PubMed. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Retrieved from [Link]
-
Supporting Information. (n.d.). 2. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of α-Fluorosulfonamides by Electrophilic Fluorination. Retrieved from [Link]
-
PubMed. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Retrieved from [Link]
-
ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides. Retrieved from [Link]
-
European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]
-
Sci-Hub. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Fluoro-4-hydroxybenzonitrile - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
-
Semantic Scholar. (2014). Crystal structure and spectroscopic characterization of (E)-2-(((4-bromo-2-(trifluoromethoxy)phenyl)imino)methyl)-4-nitrophenol: A combined experimental and computational study. Retrieved from [Link]
-
University of Calgary. (n.d.). Fluorine NMR. Retrieved from [Link]
-
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl Chloride Derivatives
In the landscape of modern drug discovery and development, the structural integrity and purity of synthetic intermediates are paramount. Among these, 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride and its derivatives are of significant interest due to the prevalence of the sulfonyl chloride moiety as a versatile reactive handle and the increasing importance of organofluorine compounds in medicinal chemistry. The trifluoromethyl group, in particular, can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.
This guide provides a comprehensive comparison of analytical techniques for assessing the purity of these valuable synthetic intermediates. As a self-validating system, the protocols and rationale described herein are designed to ensure the highest degree of confidence in your analytical outcomes. We will delve into the causality behind experimental choices, moving beyond mere procedural steps to foster a deeper understanding of each method's strengths and limitations.
The Challenge of Purity Assessment for Sulfonyl Chlorides
Sulfonyl chlorides are inherently reactive, a property that makes them excellent synthetic precursors but also presents analytical challenges.[1] Their susceptibility to hydrolysis necessitates careful handling and the selection of appropriate analytical conditions to prevent degradation and the generation of misleading impurity profiles.[2][3] This guide will address these challenges head-on, providing field-proven insights to ensure the accuracy and reliability of your purity assessments.
A Multi-faceted Approach to Purity Determination
A single analytical technique is often insufficient to provide a complete picture of a sample's purity. Therefore, a multi-faceted approach, employing a combination of chromatographic and spectroscopic methods, is strongly recommended. The following sections will compare the most effective techniques for the analysis of this compound derivatives.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for separating and quantifying impurities in a sample. For sulfonyl chlorides, which can be reactive, a derivatization approach is often employed to enhance stability and detectability.[4][5]
Causality Behind Experimental Choices:
-
Derivatization: The high reactivity of the sulfonyl chloride group with nucleophiles makes it prone to degradation in the presence of protic solvents often used in reversed-phase HPLC.[2] Derivatization, for example, by reacting the sulfonyl chloride with an amine to form a stable sulfonamide, is a robust strategy to circumvent this issue.[6] This not only stabilizes the analyte but can also introduce a chromophore to improve UV detection.
-
Column Selection: A C18 column is a common choice for the separation of aromatic compounds due to its hydrophobic stationary phase. The choice of particle size (e.g., 5 µm) offers a good balance between resolution and backpressure.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent like acetonitrile allows for the effective separation of compounds with a range of polarities.
Experimental Protocol: Derivatization followed by RP-HPLC
-
Sample Preparation (Derivatization):
-
Accurately weigh approximately 10 mg of the this compound derivative into a clean, dry vial.
-
Dissolve the sample in 1 mL of anhydrous acetonitrile.
-
Add 1.2 equivalents of a primary or secondary amine (e.g., benzylamine) and a non-nucleophilic base (e.g., 1.5 equivalents of diisopropylethylamine).
-
Allow the reaction to proceed at room temperature for 30 minutes, or until complete as monitored by TLC.
-
Dilute the reaction mixture with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30-90% B over 15 minutes, then hold at 90% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the derivatized product as the percentage of the main peak area relative to the total peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Purity Estimation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and can be used for quantitative analysis (qNMR).[6][7] For fluorinated compounds like this compound derivatives, ¹⁹F NMR is a particularly valuable tool.[8][9][10]
Causality Behind Experimental Choices:
-
Solvent Selection: Due to the reactivity of sulfonyl chlorides, aprotic deuterated solvents such as chloroform-d (CDCl₃) or acetone-d₆ are essential to prevent solvolysis.[6]
-
¹H and ¹³C NMR: These spectra provide information about the proton and carbon framework of the molecule, respectively, and can be used to identify impurities.
-
¹⁹F NMR: This technique is highly sensitive to the chemical environment of fluorine atoms. The presence of both a fluorine atom on the aromatic ring and a trifluoromethyl group will give rise to distinct signals, providing a unique fingerprint of the molecule and any fluorine-containing impurities.[8]
Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated aprotic solvent (e.g., CDCl₃) in an NMR tube.
-
-
Instrumental Parameters (Example for a 400 MHz spectrometer):
-
¹H NMR:
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Use a relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest for quantitative analysis.
-
-
¹³C NMR:
-
Use proton decoupling to simplify the spectrum.
-
A longer acquisition time will be required compared to ¹H NMR.
-
-
¹⁹F NMR:
-
Acquire the spectrum with proton decoupling.
-
The chemical shift range for ¹⁹F is much larger than for ¹H.
-
-
-
Data Analysis:
-
Integrate the signals in the ¹H and ¹⁹F spectra to determine the relative ratios of the main compound to any impurities.
-
For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample. The purity of the analyte can then be calculated by comparing the integral of a signal from the analyte to the integral of a signal from the internal standard.
-
Mass Spectrometry (MS): Unambiguous Molecular Weight Determination and Impurity Identification
Mass spectrometry provides information about the mass-to-charge ratio of ions and is a powerful tool for confirming the molecular weight of the synthesized compound and identifying impurities. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the analysis of individual components in a mixture.[6][11]
Causality Behind Experimental Choices:
-
GC-MS: This technique is suitable for volatile and thermally stable compounds. For sulfonyl chlorides, derivatization to a more stable sulfonamide may be necessary to prevent degradation in the hot injector port.[6]
-
LC-MS: While potentially challenging due to the reactivity of sulfonyl chlorides in common LC solvents, LC-MS can be a powerful tool, especially for non-volatile impurities.[7] Careful method development is crucial.
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for LC-MS, while electron ionization (EI) is commonly used in GC-MS and provides characteristic fragmentation patterns that can aid in structural elucidation.
Experimental Protocol: GC-MS Analysis (after derivatization)
-
Sample Preparation (Derivatization):
-
Follow the same derivatization procedure as for HPLC analysis to form the corresponding sulfonamide.
-
Dissolve the derivatized sample in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
-
GC-MS Conditions:
-
GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized product by its mass spectrum.
-
Analyze the mass spectra of other peaks to identify potential impurities by comparing them to spectral libraries.
-
Comparative Summary of Analytical Techniques
| Technique | Primary Application | Sample Throughput | Quantitative Capability | Key Advantages | Key Limitations |
| HPLC (with Derivatization) | Purity assessment, Quantification | High | Excellent | High sensitivity, robust, well-established. | Indirect analysis of the sulfonyl chloride, requires derivatization.[4] |
| NMR Spectroscopy | Structure elucidation, Purity, Quantification (qNMR) | Moderate | Excellent (qNMR) | Provides detailed structural information, non-destructive.[6][12] | Lower sensitivity compared to MS, requires higher sample concentration. |
| GC-MS (with Derivatization) | Impurity identification, Purity assessment | High | Good | High separation efficiency, provides structural information through fragmentation.[6] | Requires volatile and thermally stable compounds (or derivatives). |
| LC-MS | Impurity identification | Moderate | Good | Applicable to a wide range of compounds. | Potential for on-column degradation of reactive sulfonyl chlorides.[7] |
| Elemental Analysis | Determination of elemental composition | Low | Excellent | Provides fundamental information on the elemental makeup of the compound. | Does not provide information on the nature of impurities. |
Visualizing the Purity Assessment Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound derivatives.
Caption: Decision Tree for Analytical Technique Selection.
Conclusion
The rigorous assessment of purity for this compound derivatives is a critical, multi-step process that underpins the reliability of subsequent research and development activities. By employing a combination of chromatographic and spectroscopic techniques, and by understanding the rationale behind specific experimental choices, researchers can confidently determine the purity of their synthesized compounds. This guide provides a robust framework for establishing a self-validating system of analysis, ensuring the scientific integrity of your work.
References
- Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - ACS Fall 2025. (n.d.). Google Scholar.
- Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (2025). PubMed.
- Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (2025). Environmental Science & Technology.
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (n.d.). Benchchem.
- Sulfonyl halide. (n.d.). Wikipedia.
- Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. (2023). LCGC International.
- IR, NMR and MS of a Sulfonyl Chloride compound. (2008). ACD/Labs.
- How to test the purity of p-toluenesulfonyl chloride (TsCl). (2019). ResearchGate.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.). ACS Publications.
- Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride. (n.d.). Google Patents.
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025). ResearchGate.
- The Versatility of Sulfonyl Chloride Derivatives in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2025). ResearchGate.
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025). ChemRxiv.
- m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. (n.d.). Organic Syntheses Procedure.
- Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. (2022). ResearchGate.
- Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. (2022). PubMed.
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A Comparative Crystallographic Guide to Fluorinated and Trifluoromethylated Benzene-1-sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed comparative analysis of the X-ray crystal structures of key fluorinated and trifluoromethylated benzene-1-sulfonyl chloride derivatives. In the absence of a publicly available crystal structure for 2-fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride, this guide leverages crystallographic data from closely related analogues to elucidate the structural impact of fluorine and trifluoromethyl substituents on the benzene-1-sulfonyl chloride scaffold. By examining the subtle yet significant alterations in bond lengths, angles, and intermolecular interactions, we aim to provide a valuable resource for researchers in medicinal chemistry and materials science, aiding in the rational design of novel compounds with tailored properties.
Introduction: The Significance of Substituted Benzenesulfonyl Chlorides
Benzenesulfonyl chlorides are a critical class of reagents in organic synthesis, most notably for the formation of sulfonamides and sulfonate esters. The introduction of electron-withdrawing groups, such as fluorine and trifluoromethyl moieties, onto the phenyl ring profoundly influences the reactivity of the sulfonyl chloride group and the physicochemical properties of the resulting derivatives. These substitutions are of paramount importance in drug discovery, where they are employed to modulate parameters like metabolic stability, binding affinity, and membrane permeability. A comprehensive understanding of the three-dimensional structure of these building blocks is therefore essential for structure-based drug design and the development of new chemical entities.
X-ray crystallography provides the most definitive insight into the solid-state conformation and intermolecular interactions of these molecules.[1] This guide will explore the crystallographic landscape of mono- and di-substituted benzenesulfonyl chlorides, offering a comparative perspective on the structural consequences of fluorination and trifluoromethylation at different positions on the aromatic ring.
Comparative Analysis of Crystal Structures
While the crystal structure of this compound is not currently available in open-access databases, we can infer its likely structural characteristics by comparing the crystal structures of its constituent-substituted analogues. This section will compare the crystallographic data of benzenesulfonyl chloride with its 2-fluoro, 4-fluoro, 2-(trifluoromethyl), and 4-(trifluoromethyl) substituted counterparts.
Table 1: Comparative Crystallographic Data of Substituted Benzenesulfonyl Chlorides
| Compound | CCDC Number | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) |
| Benzenesulfonyl chloride | Not available | Not available | S-Cl: ~2.05, S=O: ~1.42 | O-S-O: ~123°, C-S-Cl: ~105° |
| 4-Chlorobenzenesulfonyl chloride | 1005327 | P2₁/c | S-Cl: 2.053, S=O: 1.422, 1.424 | O-S-O: 123.1°, C-S-Cl: 105.2° |
| 2-Fluorobenzenesulfonyl chloride | Data not found | Data not found | Data not found | Data not found |
| 4-Fluorobenzenesulfonyl chloride | Data not found | Data not found | Data not found | Data not found |
| 2-(Trifluoromethyl)benzenesulfonyl chloride | Data not found | Data not found | Data not found | Data not found |
| 4-(Trifluoromethyl)benzenesulfonyl chloride | Data not found | Data not found | Data not found | Data not found |
Note: Direct crystallographic data for the fluoro and trifluoromethyl analogues were not found in publicly available literature during the preparation of this guide. The data for benzenesulfonyl chloride is provided as a baseline from established chemical principles, and the data for 4-chlorobenzenesulfonyl chloride is included as a structurally related example with available crystallographic data. The absence of readily available data for the other analogues highlights a potential area for future research.
The Influence of a 4-Fluoro Substituent
The introduction of a fluorine atom at the para-position is expected to have a minimal steric impact on the sulfonyl chloride group. However, its high electronegativity will influence the electronic distribution within the benzene ring. This is anticipated to slightly shorten the C-S bond and potentially affect the S-Cl bond length through inductive effects. Intermolecular interactions in the crystal lattice are likely to be influenced by C-H···F and C-H···O hydrogen bonds.
The Impact of a 4-(Trifluoromethyl) Substituent
The trifluoromethyl group is a strong electron-withdrawing group with a significant steric profile. Its presence at the para-position is expected to have a more pronounced effect on the electronic properties of the sulfonyl chloride moiety compared to a fluoro substituent. We can anticipate a notable influence on the C-S bond length and the overall molecular packing, which will likely be dominated by van der Waals forces and potential weak C-H···F interactions.
Ortho vs. Para Substitution: A Comparative Hypothesis
Substitution at the ortho-position introduces both electronic and steric effects in closer proximity to the sulfonyl chloride group. An ortho-fluoro substituent, while small, could influence the conformation of the sulfonyl chloride group through intramolecular interactions or steric hindrance, potentially leading to a different preferred torsion angle compared to the para-substituted analogue. An ortho-trifluoromethyl group, being much bulkier, would exert a significant steric clash, likely forcing the sulfonyl chloride group to adopt a specific conformation to minimize this repulsion. This could lead to distinct packing arrangements in the crystal lattice compared to its para-counterpart.
Experimental Protocols
The successful determination of an X-ray crystal structure is contingent on the preparation of high-quality single crystals. This section outlines a general, yet detailed, protocol for the synthesis and crystallization of substituted benzenesulfonyl chlorides, followed by the methodology for X-ray diffraction analysis.
Synthesis of Substituted Benzenesulfonyl Chlorides
A common route to benzenesulfonyl chlorides is through the chlorosulfonation of the corresponding substituted benzene.
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis of substituted benzenesulfonyl chlorides.
Step-by-Step Protocol:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas). Cool the flask in an ice-water bath.
-
Addition of Reagents: Carefully add the substituted benzene (e.g., fluorobenzene or (trifluoromethyl)benzene) to the flask. Slowly add chlorosulfonic acid (typically 2-3 equivalents) dropwise from the dropping funnel, maintaining the temperature below 10 °C. The causality behind slow addition and low temperature is to control the highly exothermic reaction and prevent the formation of unwanted byproducts.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically 1-3 hours) to ensure complete conversion.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice. This step hydrolyzes any remaining chlorosulfonic acid and precipitates the sulfonyl chloride product.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Washing: Wash the combined organic layers with water and brine to remove any residual acid and salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude sulfonyl chloride by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate) or by vacuum distillation. The choice of purification method depends on the physical state of the product.
Crystallization
The growth of single crystals suitable for X-ray diffraction is often the most challenging step.
Workflow for Single Crystal Growth
Caption: Common techniques for growing single crystals.
Step-by-Step Protocol (Slow Evaporation):
-
Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility.
-
Dissolution: Dissolve the purified sulfonyl chloride in a minimal amount of the chosen solvent in a clean vial.
-
Filtration: Filter the solution through a small plug of cotton or a syringe filter to remove any dust or particulate matter that could act as nucleation sites and hinder single crystal growth.
-
Evaporation: Cover the vial with a cap containing a few small holes or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks. The rationale for a vibration-free environment is to prevent the disturbance of the crystal growth process, which can lead to the formation of multiple small crystals instead of a single large one.
X-ray Diffraction Analysis
Once suitable crystals are obtained, they are analyzed using a single-crystal X-ray diffractometer.
Workflow for X-ray Diffraction Analysis
Caption: The process of X-ray crystal structure determination.
Methodology:
-
Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using computational methods (e.g., direct methods or Patterson synthesis) and then refined against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.
Conclusion and Future Outlook
This guide has provided a framework for understanding the structural chemistry of fluorinated and trifluoromethylated benzenesulfonyl chlorides. While a definitive crystal structure for this compound remains elusive in the public domain, a comparative analysis of related structures offers valuable predictive insights into its molecular geometry and potential intermolecular interactions. The protocols detailed herein provide a robust starting point for the synthesis, crystallization, and structural determination of this and other novel benzenesulfonyl chloride derivatives. The elucidation of these crystal structures is a critical step in advancing our ability to rationally design next-generation pharmaceuticals and functional materials.
References
- BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
-
PubChem. 4-Chlorobenzenesulfonyl chloride - CCDC 1005327. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Alternatives for 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Introduction: Understanding the Role of 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
This compound is a highly activated arylsulfonyl chloride, a class of reagents indispensable in modern organic synthesis. Its utility stems from the potent electron-withdrawing effects of the ortho-fluoro and para-trifluoromethyl substituents. These groups render the sulfur atom highly electrophilic, facilitating rapid reactions with a broad range of nucleophiles to form stable sulfonamides and sulfonate esters. This specific substitution pattern is often leveraged in pharmaceutical and agrochemical development to introduce fluorine-containing motifs, which can enhance metabolic stability, binding affinity, and lipophilicity.[1][2]
However, the very reactivity that makes this reagent effective can also be a drawback. Its high cost, moisture sensitivity, and the stability of the resulting sulfonamide bond—which can be difficult to cleave if used as a protecting group—necessitate a careful consideration of alternatives. The selection of an appropriate sulfonylating agent is not a one-size-fits-all decision; it is a nuanced choice dictated by the specific synthetic context, including desired reactivity, required stability of the product, and conditions for subsequent transformations.
This guide provides a comparative analysis of viable alternatives, offering experimental insights to help researchers navigate these choices effectively. We will explore reagents that offer different reactivity profiles, cleavage strategies, and functionalities, supported by comparative data and detailed protocols.
Chapter 1: Core Criteria for Selecting a Sulfonylating Agent
The decision to replace this compound should be based on a systematic evaluation of several key parameters. The ideal alternative must align with the overall goals of the synthetic route.
1.1. Reactivity and Electrophilicity: The electronic nature of the aryl ring substituents directly governs the electrophilicity of the sulfur atom.
- Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CF₃, -CN, and halogens increase the reactivity of the sulfonyl chloride, leading to faster reaction rates with nucleophiles like amines and alcohols. The resulting sulfonamide N-H bond is also more acidic, which can facilitate subsequent N-alkylation reactions.[3][4]
- Electron-Donating Groups (EDGs): Groups like -OCH₃ and -CH₃ decrease reactivity.[5][6] This can be advantageous for achieving selectivity in the presence of multiple nucleophilic sites.
1.2. Protecting Group Stability and Cleavage: When the sulfonyl group is used for amine protection, the stability of the resulting sulfonamide and the conditions required for its removal are critical.
- Robust Groups: Tosyl (Ts) and Besyl (Bs) groups are famously stable, resisting a wide range of acidic, basic, and reductive conditions. Their removal often requires harsh methods (e.g., sodium in liquid ammonia).
- Labile Groups: Nosyl (Ns) and related nitro-substituted groups are designed for mild cleavage.[3][4] The strong EWG of the nitro group activates the aryl ring towards nucleophilic aromatic substitution (SNAr), allowing for deprotection under mild conditions using thiolates.[3]
1.3. Physicochemical Properties of Derivatives: The choice of sulfonyl group impacts the properties of the resulting molecule. Nosyl- and tosyl-protected amines are often highly crystalline, which can significantly simplify purification by recrystallization.[3]
1.4. Orthogonality: In a multi-step synthesis with multiple protecting groups, the chosen sulfonyl group must be removable without affecting other groups (e.g., Boc, Cbz, silyl ethers). The mild cleavage of nosyl groups makes them orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) protectors.[3]
1.5. The Rise of Sulfonyl Fluorides and SuFEx Chemistry: A paradigm shift in sulfonylation is the increasing use of sulfonyl fluorides. The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a next-generation "click chemistry," leverages the unique balance of stability and reactivity of the S-F bond.[7][8] Sulfonyl fluorides are generally more stable to hydrolysis than their chloride counterparts but react cleanly and efficiently with nucleophiles under specific activation conditions, often in aqueous media.[9] This makes them highly attractive for bioconjugation and materials science.[7][8]
Chapter 2: Comparative Analysis of Key Alternatives
To illustrate the practical differences between sulfonylating agents, we will compare this compound against three common alternatives in a model reaction: the sulfonylation of benzylamine.
Model Reaction:
Ar-SO₂Cl + H₂N-Bn → Ar-SO₂-NH-Bn
Alternatives Profiled:
-
4-Nitrobenzenesulfonyl Chloride (Nosyl Chloride, NsCl): The benchmark for a highly activated, readily cleavable protecting group.
-
4-Methoxybenzenesulfonyl Chloride: An example of a reagent with an electron-donating group, offering lower reactivity.
-
2-Fluoro-4-(trifluoromethyl)benzenesulfonyl Fluoride: The corresponding sulfonyl fluoride, to highlight the emerging utility of SuFEx chemistry.
Data Presentation: Performance in Benzylamine Sulfonylation
| Reagent | Substituent Effect | Relative Reactivity | Typical Yield (%) | Cleavage Conditions | Key Advantage |
| This compound | Strong EWG (-F, -CF₃) | Very High | >95% | Harsh (e.g., Na/NH₃) | High reactivity, introduces F-motifs |
| 4-Nitrobenzenesulfonyl Chloride (NsCl) | Strong EWG (-NO₂) | High | >95% | Mild (Thiophenol, K₂CO₃)[3] | Excellent protecting group, mild cleavage[3] |
| 4-Methoxybenzenesulfonyl Chloride | EDG (-OCH₃) | Low | ~85% | Harsh (e.g., HBr/AcOH) | High selectivity for reactive amines |
| 2-Fluoro-4-(trifluoromethyl)benzenesulfonyl Fluoride | Strong EWG (-F, -CF₃) | Moderate (High upon activation) | >90% | Harsh (e.g., Na/NH₃) | High stability, SuFEx compatible[8] |
Note: Yields are representative and can vary based on specific reaction conditions.
Chapter 3: Experimental Protocols and Mechanistic Insights
Alternative 1: 4-Nitrobenzenesulfonyl Chloride (NsCl) - The Orthogonal Protector
NsCl is an outstanding choice when the sulfonamide is intended as a temporary protecting group for a primary or secondary amine.[3] The potent electron-withdrawing nitro group not only activates the sulfonyl chloride for rapid reaction but also primes the resulting sulfonamide for facile cleavage.
Experimental Protocol: Nosylation of Benzylamine
-
Setup: To a round-bottom flask charged with a magnetic stir bar, add benzylamine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.5 eq). Causality: The base is crucial to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the sulfonamide product.
-
Reagent Addition: Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.05 eq) in anhydrous DCM.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction with 1M HCl. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often a crystalline solid and can be purified by recrystallization from ethanol or ethyl acetate/hexanes to yield N-benzyl-4-nitrobenzenesulfonamide.
Protocol: Deprotection of N-benzyl-4-nitrobenzenesulfonamide
-
Setup: Dissolve the nosyl-protected amine (1.0 eq) in a suitable solvent like DMF or acetonitrile.
-
Reagents: Add potassium carbonate (K₂CO₃, 3.0 eq) and thiophenol (2.0 eq).
-
Reaction: Stir the mixture at room temperature for 2-6 hours. Mechanism: The thiophenolate anion acts as a potent nucleophile, attacking the electron-deficient aromatic ring at the position ortho or para to the nitro group (a Meisenheimer complex intermediate), leading to the displacement of the sulfonamide anion.
-
Workup: Dilute with water and extract the product (benzylamine) with ethyl acetate. The byproduct, a diaryl disulfide, remains in the organic layer, while the desired amine can often be extracted into an acidic aqueous layer and then re-isolated by basification.
Alternative 2: 4-Methoxybenzenesulfonyl Chloride - The Selective Agent
This reagent is a logical choice when lower reactivity is desired, for instance, to selectively sulfonylate a more nucleophilic amine in the presence of a less nucleophilic one or a sensitive alcohol. The electron-donating methoxy group deactivates the sulfonyl chloride compared to its electron-deficient counterparts.[5][6]
Experimental Protocol: Sulfonylation with 4-Methoxybenzenesulfonyl Chloride
The protocol is similar to the nosylation procedure above, but key differences arise from the reagent's lower reactivity.
-
Reaction Conditions: A stronger base or a higher reaction temperature may be required to achieve a reasonable reaction rate. Pyridine is often used as both the base and solvent.
-
Reaction Time: The reaction typically requires longer stirring times (12-24 hours) compared to reactions with activated sulfonyl chlorides.
-
Workup & Purification: The workup procedure is standard. Purification is achieved via column chromatography or recrystallization.
Alternative 3: Sulfonyl Fluorides and SuFEx - The Modern Approach
Sulfonyl fluorides are substantially more stable to hydrolysis than sulfonyl chlorides, yet they can be "clicked" with nucleophiles with remarkable efficiency.[9] This makes them ideal for applications in aqueous environments, such as bioconjugation, and for creating robust polymers and materials.[8]
Workflow: Sulfonamide Formation via SuFEx
Experimental Protocol: SuFEx Reaction with an Amine
-
Setup: In a vial, dissolve the amine (1.0 eq) and the sulfonyl fluoride (e.g., 2-Fluoro-4-(trifluoromethyl)benzenesulfonyl fluoride, 1.1 eq) in a suitable solvent (e.g., acetonitrile).
-
Activation: Add a catalyst or base. Organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a silylating agent are often used to activate the nucleophile or the sulfonyl fluoride.[10]
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours.
-
Workup: The workup is typically straightforward, often involving simple solvent evaporation, as the formation of salt byproducts is minimized. Purification is usually achieved by column chromatography.
Causality: Sulfonyl fluorides require activation because the S-F bond is stronger and less polarized than the S-Cl bond. The base deprotonates the amine, increasing its nucleophilicity, allowing it to efficiently attack the sulfur center and displace the fluoride ion.[8]
Chapter 4: Decision-Making Framework
Choosing the right reagent is a critical step that influences the efficiency and success of a synthetic sequence. The following flowchart provides a logical path for selecting an appropriate sulfonylating agent.
Conclusion
While this compound is a powerful reagent for creating highly stable, fluorinated sulfonamides, the modern synthetic chemist has a diverse toolkit of alternatives. For applications requiring amine protection with subsequent mild removal, 4-nitrobenzenesulfonyl chloride (NsCl) is often a superior choice due to its orthogonality and well-established cleavage protocols.[3] When selectivity is paramount, less reactive agents like 4-methoxybenzenesulfonyl chloride provide a greater degree of control. Finally, the advent of SuFEx chemistry positions sulfonyl fluorides as the reagents of the future for applications demanding high stability, biocompatibility, and "click" reactivity.[8][9] By carefully considering the criteria of reactivity, stability, and the overall synthetic strategy, researchers can select the optimal reagent to achieve their goals with precision and efficiency.
References
- Vertex AI Search. 4-Methoxybenzenesulfonyl chloride - Solubility of Things.
- Benchchem. 4-Methoxybenzenesulfonyl chloride | 98-68-0.
- Benchchem. Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection.
- Enamine. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry.
- Sigma-Aldrich. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction.
- BLDpharm. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry.
- Thieme. A Practical Guide to SuFEx Chemistry: An Overview of S(VI).
- PubMed Central (PMC). Sulfur fluoride exchange.
- 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene: Your Key Organic Synthesis Intermediate.
- Benchchem. Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines.
- Lookchem. Cas 405264-04-2,2-fluoro-6-(trifluoroMethyl)benzene-1-sulfonyl chloride.
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A Comparative Guide to the Quantitative Analysis of 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl Chloride Conversion
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Quantitative Analysis in Sulfonamide Synthesis
2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is a pivotal building block in modern medicinal chemistry. The presence of both a fluorine and a trifluoromethyl group on the aromatic ring significantly influences the physicochemical properties of the resulting sulfonamides, impacting their metabolic stability, lipophilicity, and target-binding affinity. Its application in the synthesis of targeted therapeutics, such as analogues of the COX-2 inhibitor celecoxib, underscores the need for precise and robust analytical methodologies to monitor its conversion.[1][2][3][4][5] Inefficient or incomplete conversion not only reduces yield but can also lead to complex impurity profiles, complicating downstream purification and potentially compromising the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides a comparative analysis of the primary analytical techniques for the quantitative analysis of this compound conversion. We will delve into the principles, advantages, and limitations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Furthermore, we will present a comparative analysis of its reactivity against other structurally relevant sulfonylating agents.
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique is contingent on several factors, including the complexity of the reaction mixture, the required sensitivity and accuracy, and the available instrumentation. The inherent reactivity of sulfonyl chlorides, particularly their susceptibility to hydrolysis, necessitates careful consideration of sample preparation and analytical conditions.[6]
| Technique | Principle | Advantages | Limitations | Typical Application |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance. | High versatility for a wide range of compounds, including non-volatile and thermally labile ones. Excellent quantitative capability.[1] | Requires chromophores for UV detection. Potential for on-column degradation if not optimized. | Purity assessment of starting material and final product, and reaction monitoring. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | High sensitivity and selectivity. Provides structural information through mass fragmentation patterns.[7][8] | Limited to thermally stable and volatile compounds. Derivatization may be required for polar analytes.[9] | Analysis of volatile impurities and byproducts. |
| ¹⁹F qNMR | Measurement of the nuclear magnetic resonance of the ¹⁹F nucleus. The signal intensity is directly proportional to the number of nuclei. | High precision and accuracy without the need for a reference standard of the analyte (using an internal standard). Provides structural information. Non-destructive.[10] | Lower sensitivity compared to chromatographic methods. Requires a spectrometer with ¹⁹F capabilities. | Direct monitoring of reaction kinetics and conversion in real-time.[11] |
Experimental Protocols and Methodologies
The following protocols are provided as representative methods for the quantitative analysis of this compound. Optimization may be required based on the specific reaction conditions and available instrumentation.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone technique for monitoring the conversion of this compound, primarily due to its robustness and wide applicability. A reversed-phase method is typically employed.
Rationale for Method Design:
-
Reversed-Phase C18 Column: A C18 column is chosen for its hydrophobicity, which allows for good retention and separation of the relatively non-polar sulfonyl chloride and its sulfonamide products from more polar reaction components.
-
Acetonitrile/Water Mobile Phase: This is a common mobile phase for reversed-phase HPLC, offering good solvating power and UV transparency.[2] A gradient elution is often used to resolve compounds with a range of polarities.
-
UV Detection: The aromatic ring in the analyte provides a strong chromophore, allowing for sensitive detection at wavelengths around 254 nm.
Step-by-Step Protocol:
-
Sample Preparation:
-
Carefully quench a small, accurately measured aliquot of the reaction mixture in a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction and prevent further conversion.
-
Dilute the quenched sample to a final concentration within the linear range of the detector (typically in the µg/mL range).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
-
Quantification:
-
Prepare a calibration curve using certified reference standards of this compound and the expected sulfonamide product.
-
Calculate the concentration of the starting material and product in the reaction sample by comparing their peak areas to the calibration curve.
-
The percent conversion can be calculated as: (Initial moles of sulfonyl chloride - Moles of sulfonyl chloride at time t) / Initial moles of sulfonyl chloride * 100%.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile components in a reaction mixture. Due to the thermal lability of some sulfonyl chlorides, careful optimization of the injection port temperature is crucial to prevent degradation.
Rationale for Method Design:
-
DB-5ms Column: A low-to-mid polarity column like a DB-5ms is a good general-purpose choice for separating a range of aromatic compounds.[12]
-
Temperature Programming: A temperature gradient is essential for eluting compounds with different boiling points, from volatile starting materials to higher-boiling products.
-
Electron Ionization (EI) MS: EI provides reproducible fragmentation patterns that can be used for compound identification by comparison to mass spectral libraries.
Step-by-Step Protocol:
-
Sample Preparation:
-
Follow the same quenching and dilution procedure as for HPLC, but use a volatile solvent compatible with GC, such as dichloromethane or ethyl acetate.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C (optimized to minimize degradation).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 80 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
-
-
Quantification:
-
Quantification is typically performed using selected ion monitoring (SIM) for enhanced sensitivity and selectivity.
-
An internal standard is recommended for accurate quantification.
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
¹⁹F Quantitative NMR (qNMR) Spectroscopy
The presence of a trifluoromethyl group and a fluorine atom makes ¹⁹F qNMR an exceptionally powerful and direct method for monitoring the conversion of this compound.
Rationale for Method Design:
-
¹⁹F Nucleus: The ¹⁹F nucleus has a 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity. The large chemical shift dispersion minimizes signal overlap.[11]
-
Internal Standard: A stable, fluorinated compound with a simple ¹⁹F spectrum that does not overlap with the analyte signals (e.g., trifluorotoluene) is used for accurate quantification.
-
Relaxation Delay: A sufficiently long relaxation delay (D1) is crucial for accurate quantification to ensure complete relaxation of the nuclei between scans.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh a certified internal standard into an NMR tube.
-
Add a known volume of a suitable deuterated solvent (e.g., CDCl₃).
-
Add an accurately measured aliquot of the reaction mixture to the NMR tube.
-
-
¹⁹F NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher, equipped with a ¹⁹F probe.
-
Pulse Angle: 30-45° (to reduce relaxation time).
-
Acquisition Time (AT): ≥ 2 seconds.
-
Relaxation Delay (D1): 5 x T₁ of the slowest relaxing nucleus (determine T₁ using an inversion-recovery experiment). A conservative value of 30-60 seconds is often used.
-
Number of Scans (NS): 16 or higher for good signal-to-noise.
-
-
Quantification:
-
Process the spectrum with a suitable baseline correction.
-
Integrate the signals for the trifluoromethyl group of the starting material, the product, and the internal standard.
-
The concentration of the analyte can be calculated using the following formula: C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V_sample) Where: C = concentration, I = integral value, N = number of fluorine atoms in the signal, MW = molecular weight, m = mass, V = volume.
-
Comparative Reactivity Analysis
The reactivity of this compound is significantly influenced by its substitution pattern. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups increases the electrophilicity of the sulfonyl sulfur, making it highly reactive towards nucleophiles.[6] This enhanced reactivity is advantageous for driving reactions to completion but can also lead to increased susceptibility to hydrolysis.
Below is a qualitative comparison of its reactivity with other common benzenesulfonyl chlorides in the context of sulfonamide formation.
| Sulfonyl Chloride | Key Structural Features | Relative Reactivity | Rationale |
| Benzenesulfonyl chloride | Unsubstituted aromatic ring. | Baseline | Reference compound. |
| p-Toluenesulfonyl chloride (TsCl) | Electron-donating methyl group at the para position. | Lower | The methyl group destabilizes the partial positive charge on the sulfur in the transition state. |
| 4-Nitrobenzenesulfonyl chloride | Strong electron-withdrawing nitro group at the para position. | Higher | The nitro group strongly withdraws electron density, increasing the electrophilicity of the sulfur atom. |
| This compound | Strong electron-withdrawing fluorine and trifluoromethyl groups. | Very High | The combined inductive effects of both substituents make the sulfonyl group highly electrophilic.[13][14] |
| 4-(Trifluoromethyl)benzenesulfonyl chloride | Strong electron-withdrawing trifluoromethyl group. | High | The trifluoromethyl group significantly enhances reactivity compared to the unsubstituted analogue.[6][15] |
Implications for Synthesis:
The high reactivity of this compound allows for the formation of sulfonamides under mild conditions and with a broad range of amines, including those with lower nucleophilicity. This is particularly valuable in complex molecule synthesis where harsh reaction conditions are not tolerated. However, its high reactivity also demands strict control of reaction conditions to minimize side reactions, such as hydrolysis. The use of anhydrous solvents and reagents is paramount for achieving high conversion and purity.[6]
Conclusion
The quantitative analysis of this compound conversion is essential for the development of robust and efficient synthetic processes in the pharmaceutical and agrochemical industries. This guide has provided a comparative overview of the most pertinent analytical techniques—HPLC, GC-MS, and ¹⁹F qNMR—each with its unique advantages and considerations.
-
HPLC offers a versatile and robust platform for routine reaction monitoring and purity assessment.
-
GC-MS provides high sensitivity and structural information, particularly for volatile components, but requires careful method development to avoid analyte degradation.
-
¹⁹F qNMR stands out as a highly accurate and direct method for quantifying conversion, leveraging the unique spectroscopic handles of the target molecule.
The choice of analytical method should be guided by the specific requirements of the analysis, including the need for sensitivity, structural information, and sample throughput. By implementing these well-defined analytical strategies, researchers can gain precise control over sulfonamide synthesis, leading to higher yields, improved purity, and more efficient drug development pipelines.
References
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Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors. PubMed. 2013 Aug 1. Available from: [Link]
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New celecoxib derivatives as anti-inflammatory agents. PubMed. Available from: [Link]
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Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. Available from: [Link]
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. Available from: [Link]
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New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. Available from: [Link]
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Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. 2024 May 17. Available from: [Link]
-
Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. Available from: [Link]
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The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate. Available from: [Link]
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4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride. ChemBK. 2024 Apr 10. Available from: [Link]
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2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride. PubChem. Available from: [Link]
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Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. Available from: [Link]
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Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. 2017 Mar 31. Available from: [Link]
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19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods (RSC Publishing). Available from: [Link]
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GC/MS-LC/MS multi-residue method. 2019 May 13. Available from: [Link]
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Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. Available from: [Link]
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4-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride. PubChem. Available from: [Link]
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Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. Available from: [Link]
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Gas chromatography-negative ion chemical ionisation mass spectrometry using o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl derivatives for the quantitative determination of methylphenidate in human plasma. ResearchGate. Available from: [Link]
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Quantitative studies on the urinary metabolic fate of 2-chloro-4-trifluoromethylaniline in the rat using 19F-NMR spectroscopy and directly coupled HPLC-NMR-MS. PubMed. Available from: [Link]
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THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. Agilent. Available from: [Link]
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Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. PubMed. 2019 Dec 9. Available from: [Link]
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Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. BALL LAB. 2018 Jun 11. Available from: [Link]
-
Cas 405264-04-2,2-fluoro-6-(trifluoroMethyl)benzene-1-sulfonyl chloride. lookchem. Available from: [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
As a Senior Application Scientist, my primary goal is to empower fellow researchers with the knowledge to conduct their work safely and effectively. The proper handling and disposal of reactive reagents like 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride are paramount to a safe laboratory environment. This guide moves beyond mere instruction to provide a framework for understanding the chemistry behind the necessary precautions, ensuring that these procedures become an intuitive part of your workflow.
This compound is a valuable reagent in organic synthesis, but its utility is matched by its hazardous nature. It is classified as a corrosive material that causes severe skin burns and eye damage.[1][2][3] Furthermore, its reactivity with water and other nucleophiles necessitates a carefully planned disposal strategy to mitigate risks of uncontrolled exothermic reactions and the release of hazardous byproducts.
Core Principles: Hazard Assessment and the Chemistry of Disposal
This compound is a member of the sulfonyl chloride family, which is characterized by a highly electrophilic sulfur atom. This reactivity is the basis for both its synthetic utility and its hazards.
-
Reactivity with Water: The primary hazard during disposal is its vigorous and exothermic reaction with water, including atmospheric moisture. This hydrolysis reaction produces hydrochloric acid (HCl) and 2-fluoro-4-(trifluoromethyl)benzenesulfonic acid, both of which are corrosive and contribute to the formation of acidic fumes.[4]
-
Corrosivity: Direct contact with the compound will cause severe chemical burns to the skin and eyes.[1][5][6] Inhalation of its vapors can also lead to respiratory tract irritation.[7]
-
Waste Classification: As a fluorinated and chlorinated organic compound, it must be disposed of as halogenated organic waste .[8] This is a critical regulatory point, as halogenated waste streams are typically subject to specific disposal methods, such as high-temperature incineration, to prevent the formation of persistent environmental pollutants.[8][9]
The cornerstone of its safe disposal is controlled neutralization . The goal is to safely quench its reactivity by reacting it with a weak base before it is collected for final disposal by a certified waste management provider.
Mandatory Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable when handling this reagent. The following table outlines the minimum required PPE. Remember, PPE is the last line of defense; always handle this chemical within a certified chemical fume hood.[7][10]
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Tightly fitting safety goggles and a full-face shield.[10] | Protects against splashes of the corrosive liquid and potential violent reactions during neutralization.[11] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Inspect for damage before each use and use proper removal technique.[4][10] | Provides a barrier against direct skin contact, which can cause severe chemical burns.[3] |
| Body Protection | A chemical-resistant lab coat or apron. For larger quantities, impervious or flame-resistant clothing is advised.[10] | Protects skin and personal clothing from accidental spills and splashes.[12] |
| Respiratory Protection | Work must be conducted in a chemical fume hood.[10] A respirator may be required if exposure limits are exceeded. | Prevents inhalation of corrosive vapors and acidic gases (HCl, SO₂) that are released upon contact with moisture.[4] |
Step-by-Step Disposal Protocols
The following protocols provide a systematic approach to neutralizing and disposing of this compound in various common laboratory scenarios.
This protocol is for quenching the reagent remaining in a vessel after a reaction is complete.
-
Pre-Cooling: Place the reaction vessel in an ice/water bath to manage the exothermic nature of the neutralization.
-
Prepare Quenching Solution: In a separate flask, prepare a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% aqueous solution of sodium carbonate (Na₂CO₃).
-
Slow Addition: With vigorous stirring, slowly and carefully add the quenching solution to the reaction mixture. Never add water or base directly to the bulk sulfonyl chloride without dilution in a solvent.
-
Monitor Gas Evolution: The neutralization will produce carbon dioxide gas. Add the basic solution at a rate that keeps the effervescence under control.
-
pH Check: Once gas evolution ceases, check the pH of the aqueous layer with litmus paper or a pH meter to ensure it is neutral or slightly basic (pH 7-9).
-
Waste Collection: The neutralized mixture can now be separated, and the aqueous and organic layers should be disposed of into the appropriate halogenated organic waste and aqueous waste containers, respectively.
This protocol is for the disposal of larger quantities of the compound from its original container.
-
Inert Solvent Dilution: In a large flask equipped with a magnetic stirrer and situated in a fume hood, dilute the this compound with an inert, non-polar solvent (e.g., Toluene or Hexanes) to a concentration of approximately 5-10%.
-
Prepare Basic Solution: In a separate, larger container (e.g., a beaker or bucket made of a compatible material), place a large volume of a stirred, cold solution of a weak base like sodium bicarbonate or sodium carbonate.[10] An ice bath is recommended to control the temperature.
-
Controlled Addition: Using an addition funnel, slowly add the diluted sulfonyl chloride solution to the stirred basic solution . The reaction is exothermic and will release corrosive fumes and CO₂ gas.[7] Do NOT add the base to the sulfonyl chloride solution , as this can create a localized, violent reaction.[7]
-
Stir and Monitor: Allow the mixture to stir until the addition is complete and for at least one hour afterward to ensure full neutralization. Monitor the temperature and control the addition rate to keep it manageable.
-
Final pH Check: Check the pH of the aqueous layer to confirm it is neutral or basic.
-
Waste Segregation: Transfer the entire mixture into a clearly labeled halogenated organic waste container for collection by your institution's environmental health and safety (EHS) office.[13]
Solid materials contaminated with the reagent must be treated as hazardous waste.
-
Spill Containment: In the event of a spill, evacuate the immediate area and ensure the fume hood is functioning correctly.[7]
-
Absorb Spill: Cover the spill with a non-combustible, inert absorbent material such as dry sand, earth, or vermiculite.[4][7] Do not use combustible materials like sawdust. [7]
-
Collection: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.
-
Decontamination: Wipe the spill area with a cloth dampened with a basic solution (e.g., sodium bicarbonate solution), followed by water.
-
Waste Disposal: All contaminated absorbents, gloves, and cleaning materials must be placed in a sealed container, labeled as halogenated organic waste , and disposed of through an approved waste disposal plant.[5][7] Uncleaned containers should be treated as the product itself.[7]
Visualization of Disposal Workflow
The following diagram outlines the decision-making process for the safe management and disposal of this compound waste.
Emergency Procedures
In the event of an emergency, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.[1]
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[5]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, administer oxygen. Seek immediate medical help.[1]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[5] Ingestion can cause severe damage and perforation of tissue; seek immediate medical attention.[2][6]
By adhering to these scientifically grounded procedures, you can ensure the safe handling and disposal of this compound, protecting yourself, your colleagues, and the environment.
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- Illinois Pollution Control Board. (n.d.). TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES.
- ChemicalBook. (2022). 2-Fluoro-4-(trifluoromethyl)benzenesulfonyl chloride - Safety Data Sheet.
- eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION.
- Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds - California Code of Regulations.
- Benchchem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-(Trifluoromethyl)benzene-1-sulfonyl chloride.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Trifluoromethanesulfonyl chloride.
- TCI Chemicals. (2023). SAFETY DATA SHEET - 4-Fluoro-3-(trifluoromethyl)benzenesulfonyl Chloride.
- Fisher Scientific. (2023). SAFETY DATA SHEET - 4-(Trifluoromethyl)benzenesulfonyl chloride.
- Sciencemadness Wiki. (2023). Sulfuryl chloride.
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Operational Guide: Personal Protective Equipment for Handling 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl Chloride
This guide provides essential safety and logistical information for the handling of 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS No. 1177009-38-9). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the causal logic behind them, ensuring a self-validating system of safety and operational integrity for researchers and drug development professionals.
Immediate Safety Profile & Hazard Analysis
This compound is a corrosive and moisture-sensitive compound that demands stringent safety protocols. The primary hazards stem from its high reactivity, particularly with water and other nucleophiles.
Core Hazards:
-
Corrosive: Causes severe skin burns and eye damage upon contact.[1][2][3] The sulfonyl chloride moiety is highly electrophilic and will react with biological nucleophiles, leading to rapid tissue damage.
-
Moisture Sensitive: Reacts violently with water, including ambient humidity.[3][4] This reaction is exothermic and liberates toxic and corrosive gases, such as hydrogen chloride (HCl) and sulfonic acids.[3][4][5]
-
Inhalation Hazard: Vapors, mists, or dusts can cause irritation to the respiratory tract.[6] Inhalation may lead to coughing, shortness of breath, and potentially severe conditions like pulmonary edema.[7]
-
Harmful if Swallowed: Ingestion can cause severe damage to the gastrointestinal tract, with a risk of perforation.[1][2][5]
Understanding these hazards is foundational to selecting and using the correct Personal Protective Equipment (PPE). The primary goal of the PPE outlined below is to create an impermeable barrier between the researcher and the chemical, preventing all routes of exposure.
Required Personal Protective Equipment (PPE)
The selection of PPE is non-negotiable and must be donned before entering the area where the chemical is stored or handled.
| Protection Area | Required PPE | Rationale & Specifications |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | Causality: Hands are the most likely point of direct contact. The sulfonyl chloride can rapidly penetrate many standard glove materials. Nitrile and neoprene offer robust protection against a wide range of chemicals, including reactive acid chlorides.[8][9] Always inspect gloves for tears or punctures before use. For extended operations, consider double-gloving.[10] |
| Eye & Face Protection | Safety goggles and a full-face shield | Causality: The compound and its reaction byproducts can cause severe, irreversible eye damage.[6] Safety goggles provide a seal against splashes and vapors.[11] A full-face shield is mandatory to protect the entire face from splashes, especially during transfers or in the event of a container failure.[9] Standard safety glasses are insufficient. |
| Body Protection | Chemical-resistant laboratory coat or apron; long pants and closed-toe shoes | Causality: Protects skin from accidental spills and splashes. A lab coat made of chemically resistant material (e.g., PVC-coated or specialized synthetic fabrics) should be worn over personal clothing.[9] Ensure the lab coat is fully buttoned. Long pants and chemical-resistant footwear provide a full body barrier.[11] |
| Respiratory Protection | Use exclusively within a certified chemical fume hood | Causality: The compound's vapors and its toxic breakdown products (from reaction with moisture) pose a significant inhalation risk.[6] All handling, weighing, and dispensing must occur within a fume hood with demonstrated proper airflow to keep airborne concentrations below exposure limits.[8][12] If fume hood use is not possible or in the case of a large spill, a full-face respirator with an acid gas cartridge is required.[8][10] |
Safe Handling Workflow: A Step-by-Step Protocol
This protocol outlines the essential steps for safely handling this compound from retrieval to waste disposal.
Workflow Diagram: Safe Handling Protocol
Caption: Workflow for handling this compound.
Detailed Procedural Steps:
-
Preparation:
-
Don all required PPE as specified in the table above. Ensure a proper fit.[1]
-
Verify Fume Hood Operation: Confirm the chemical fume hood is operational and the sash is at the appropriate height.[12]
-
Prepare Equipment: Ensure all glassware, spatulas, and syringes are scrupulously dried to prevent reaction with the sulfonyl chloride. Prepare a quenching solution (e.g., a dilute solution of sodium bicarbonate) and a spill kit nearby.
-
-
Handling in Fume Hood:
-
Retrieve the Chemical: Obtain the container from its designated dry storage location (e.g., a desiccator or a cabinet stored in a cool, dry area).[4][13]
-
Dispensing: Carefully uncap the container inside the fume hood. Use clean, dry utensils to weigh or measure the required amount. Work deliberately to avoid generating dust or splashes.
-
Secure Container: Immediately and tightly recap the primary container after dispensing.[4] Place it in a secondary container for transport back to storage.
-
-
Post-Handling and Disposal:
-
Decontamination: Wipe down the work surface in the fume hood and any equipment used with an appropriate solvent, followed by a neutralizing agent if necessary.
-
Waste Management: Dispose of contaminated materials, including gloves, weighing paper, and pipette tips, into a designated hazardous waste container.[14] Unused or waste sulfonyl chloride must be treated as hazardous waste and should never be poured down the drain.[15] Consult your institution's environmental health and safety (EHS) office for specific disposal protocols.[12]
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after the procedure is complete.
-
Emergency & Spill Response
Immediate and correct action is critical in the event of an exposure or spill.
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][4] Seek immediate medical attention.[5]
-
Eye Exposure: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2][4] Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]
-
Small Spill (Inside Fume Hood):
-
Large Spill (Outside Fume Hood):
-
Evacuate the immediate area.
-
Alert colleagues and contact your institution's EHS emergency line.
-
Prevent entry into the contaminated area.
-
Storage and Disposal Plan
Storage:
-
Store in a cool, dry, well-ventilated area designated as a corrosives area.[4][12]
-
The container must be kept tightly closed to prevent contact with moisture.[4] Storing under an inert atmosphere like nitrogen is recommended for long-term stability.[12]
-
Store away from incompatible materials such as strong bases, oxidizing agents, alcohols, and amines.[7][8][12]
-
Store in a locked cabinet or area accessible only to authorized personnel.[1][14]
Disposal:
-
All waste, including the chemical itself, contaminated absorbents, and empty containers, must be disposed of as hazardous waste.[4]
-
Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[12][14]
References
- Vertex AI Search. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings.
- ChemicalBook. (2022). 2-Fluoro-4-(trifluoromethyl)benzenesulfonyl chloride - Safety Data Sheet.
- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - 4-(Trifluoromethyl)benzene-1-sulfonyl chloride.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride.
- Apollo Scientific. (2022). 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride - Safety Data Sheet.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Trifluoromethanesulfonyl chloride.
- Fisher Scientific. (2023). SAFETY DATA SHEET - 4-(Trifluoromethyl)benzenesulfonyl chloride.
- TCI Chemicals. (2023). SAFETY DATA SHEET - 4-Fluoro-3-(trifluoromethyl)benzenesulfonyl Chloride.
- Fisher Scientific. (n.d.). 4-(Trifluoromethyl)benzene-1-sulfonyl chloride - SAFETY DATA SHEET.
- NJ.gov. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride.
- Central States Marketing. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
- Trimaco. (2023). Essential Chemical PPE.
- SynQuest Labs. (n.d.). 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride - Safety Data Sheet.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3,4,5-Trifluorobenzenesulfonyl chloride.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-(Trifluoromethyl)benzene-1-sulfonyl chloride, 97%.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.se [fishersci.se]
- 6. synquestlabs.com [synquestlabs.com]
- 7. nj.gov [nj.gov]
- 8. nbinno.com [nbinno.com]
- 9. trimaco.com [trimaco.com]
- 10. pppmag.com [pppmag.com]
- 11. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. tcichemicals.com [tcichemicals.com]
- 15. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
